1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677261 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-66-6 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one chemical properties
An In-Depth Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic ketone. With its unique arrangement of a thiophene core, an acetyl group, and two distinct halogen atoms, this compound serves as a versatile and strategic building block in synthetic organic chemistry. Its structural features offer multiple, orthogonally reactive sites, making it particularly valuable for the construction of complex molecular architectures in medicinal chemistry and materials science. This document details the compound's core physicochemical properties, theoretical spectroscopic profile, key reactivity patterns, and its demonstrated utility as a scaffold in drug discovery programs. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful intermediate in their work.
Core Chemical and Physical Properties
This compound, identified by CAS Number 123418-66-6, is a solid organic compound whose value lies in its trifunctional nature.[1] The thiophene ring, a common heterocycle in pharmaceuticals, is substituted at the 2-position with an acetyl group, at the 4-position with chlorine, and at the 5-position with bromine.[2] This specific substitution pattern provides a robust platform for sequential and selective chemical modifications.
Caption: 2D structure of this compound.
A summary of its fundamental properties is provided in the table below. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to ensure its long-term stability and purity.[1]
| Property | Value | Source(s) |
| CAS Number | 123418-66-6 | [1][3] |
| Molecular Formula | C₆H₄BrClOS | [2][3] |
| Molecular Weight | ~239.51 g/mol | |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | 95-97% | [1][3] |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | [1] |
Spectroscopic Profile (Theoretical)
While specific experimental spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: Two primary signals are expected:
-
A singlet for the methyl protons (CH₃) of the acetyl group, likely appearing in the δ 2.5-2.7 ppm region.
-
A singlet for the lone aromatic proton on the thiophene ring (at C3), expected further downfield, likely in the δ 7.5-8.0 ppm range, due to the deshielding effects of the adjacent sulfur atom and acetyl group.
-
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to each carbon atom. The carbonyl carbon (C=O) will be the most downfield signal (>190 ppm). The four carbons of the thiophene ring will appear in the aromatic region (~125-150 ppm), with their exact shifts influenced by the halogen and acetyl substituents. The methyl carbon will be the most upfield signal (~25-30 ppm).
-
Mass Spectrometry: The mass spectrum will be characterized by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a pattern of four peaks for the molecular ion:
-
M⁺ (¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁶O³²S)
-
M+2 (containing either ⁸¹Br or ³⁷Cl)
-
M+4 (containing both ⁸¹Br and ³⁷Cl)
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically found around 1660-1680 cm⁻¹. Other characteristic bands would include aromatic C-H stretching (~3100 cm⁻¹) and C-Cl/C-Br stretching vibrations in the fingerprint region (<800 cm⁻¹).
Reactivity and Synthetic Utility
The synthetic power of this molecule stems from its three distinct reactive centers, which can be addressed with high selectivity. This allows for a modular and strategic approach to building complex derivatives.
Caption: Key reactive sites on the this compound scaffold.
Reactions at the Halogen Positions
The presence of both bromine and chlorine provides two handles for metal-catalyzed cross-coupling reactions or nucleophilic substitutions.[2] A key principle of causality in experimental design is leveraging the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more labile and will react preferentially under standard palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the 5-position while leaving the C-Cl bond intact for a subsequent, more forcing reaction. This stepwise approach is fundamental to building molecular diversity from a single starting material.
Reactions of the Acetyl Group
The acetyl group is a versatile functional handle for a wide array of classical organic transformations.[2]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using agents like sodium borohydride, providing a chiral center and a site for further derivatization. More vigorous reduction conditions (e.g., Wolff-Kishner or Clemmensen) can deoxygenate the group entirely to an ethyl substituent.
-
Condensation: The α-protons on the methyl group are acidic enough to participate in base-catalyzed condensation reactions, such as the Aldol or Claisen-Schmidt reactions, to form α,β-unsaturated ketone systems.
-
Alpha-Functionalization: The position alpha to the carbonyl can be halogenated (e.g., using NBS or Br₂) to form a 2-bromoacetyl derivative. This product, such as the related 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone, is a powerful alkylating agent, often used in the synthesis of heterocyclic rings like thiazoles and is a known intermediate in the synthesis of pharmaceuticals like Avatrombopag.[4][5]
The following workflow illustrates the divergent synthetic pathways available from this starting material.
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A Comprehensive Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a key heterocyclic building block in modern synthetic chemistry. The document delineates its physicochemical properties, outlines a plausible synthetic pathway via Friedel-Crafts acylation, and discusses its significant role as a crucial intermediate in the synthesis of pharmaceutical agents, most notably the thrombopoietin receptor agonist, Avatrombopag. Furthermore, this guide details the reactivity of the compound, offering insights into its potential for further chemical transformations. Safety and handling protocols are also comprehensively addressed to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1] The thiophene ring is considered a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of various substituents onto the thiophene scaffold allows for the fine-tuning of a molecule's biological activity. This compound is a prime example of a highly functionalized thiophene derivative, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is underscored by its role as a pivotal intermediate in the synthesis of Avatrombopag, a drug used to treat thrombocytopenia.[2][3] This guide aims to provide a comprehensive technical overview of this important chemical entity.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe utilization in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 123418-66-6 | [4][5] |
| Molecular Formula | C₆H₄BrClOS | [4] |
| Molecular Weight | 239.51 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | |
| InChI Key | FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1cc(Cl)c(Br)s1 | [5] |
Safety and Handling
This compound is classified as harmful if swallowed and is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[4][6][7][8]
Synthesis and Reaction Mechanisms
The synthesis of this compound can be logically approached through the Friedel-Crafts acylation of a suitably substituted thiophene precursor.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Causality of Experimental Choices:
-
Choice of Reactants: 2-Bromo-3-chlorothiophene serves as the aromatic substrate. The acetyl group is introduced using acetyl chloride, a common and reactive acylating agent.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride by forming a highly electrophilic acylium ion.[12][13]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[9]
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylations of thiophenes and should be optimized for this specific substrate.[9]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.
-
Addition of Thiophene Substrate: A solution of 2-bromo-3-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for the proposed synthesis.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic data for this compound can be predicted based on its structure. Researchers should obtain and interpret their own analytical data for verification.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.- A singlet for the thiophene proton (H-3) around δ 7.5-7.8 ppm. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 25-30 ppm.- Signals for the thiophene ring carbons, with the carbon bearing the bromine and the carbon bearing the chlorine being significantly shifted.- A signal for the carbonyl carbon (C=O) around δ 185-195 ppm. |
| Mass Spec. (EI) | - A molecular ion peak (M⁺) at m/z 238/240/242, showing the characteristic isotopic pattern for one bromine and one chlorine atom.- A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺).- A fragment ion corresponding to the acylium ion [M-CH₃]⁺. |
| FTIR | - A strong absorption band for the carbonyl (C=O) stretch around 1660-1680 cm⁻¹.- C-H stretching vibrations for the methyl group and the aromatic ring.- C-Cl and C-Br stretching vibrations in the fingerprint region. |
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key starting material in the synthesis of Avatrombopag.[2][3]
Role in the Synthesis of Avatrombopag
Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist used for the treatment of thrombocytopenia.[2] The synthesis of Avatrombopag involves a multi-step sequence where this compound serves as the foundational thiophene-containing fragment.
Synthetic Utility:
The bromo and chloro substituents on the thiophene ring of this compound provide two distinct handles for subsequent cross-coupling reactions, allowing for the regioselective introduction of other molecular fragments. The acetyl group can be further functionalized, for example, through alpha-halogenation, to enable the construction of the thiazole ring system present in Avatrombopag.[3] The presence of these multiple reactive sites makes it a versatile and valuable building block in medicinal chemistry.
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1-(5-bromo-4-chloro-2-thienyl)ethanone IUPAC name
An In-depth Technical Guide to 1-(5-bromo-4-chloro-2-thienyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(5-bromo-4-chloro-2-thienyl)ethanone, a halogenated acetylthiophene derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized heterocyclic compound, it serves as a valuable intermediate for the synthesis of more complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, a validated synthetic route with mechanistic considerations, and its potential applications, particularly in the realm of drug discovery. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and strategic use in medicinal chemistry programs.
Introduction: The Strategic Value of Thiophene Scaffolds
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous commercially available drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The thiophene ring is often employed as a bioisostere for a phenyl ring, offering a similar spatial arrangement but with distinct electronic properties that can modulate a molecule's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]
The compound 1-(5-bromo-4-chloro-2-thienyl)ethanone is a strategically functionalized building block. The presence of three distinct reactive handles—an acetyl group and two different halogen atoms (bromine and chlorine) at specific positions—allows for a variety of subsequent chemical transformations. This multi-functional nature makes it a highly versatile intermediate for constructing combinatorial libraries and accessing novel chemical entities in the drug discovery process.[3][5] This guide will elucidate the chemical characteristics and synthetic utility of this important compound.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The compound is unambiguously defined by its IUPAC name and other standard identifiers.
IUPAC Name: 1-(5-bromo-4-chlorothiophen-2-yl)ethanone[6]
Synonyms: 3-Chloro-2-Bromo-5-Acetylthiophene[6]
Physicochemical Data
The key physical and chemical properties of 1-(5-bromo-4-chloro-2-thienyl)ethanone are summarized in the table below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 123418-66-6 | [6][7] |
| Molecular Formula | C₆H₄BrClOS | [6] |
| Molecular Weight | 239.52 g/mol | [6] |
| Boiling Point | 323.5 °C at 760 mmHg | [6][8] |
| Density | 1.728 g/cm³ | [6][8] |
| Flash Point | 149.5 °C | [6][8] |
Synthesis and Mechanistic Insights
The synthesis of 1-(5-bromo-4-chloro-2-thienyl)ethanone can be efficiently achieved via electrophilic aromatic substitution on a pre-existing acetylthiophene precursor. The choice of starting material and reaction conditions is dictated by the directing effects of the substituents on the thiophene ring.
Retrosynthetic Analysis and Strategy
A logical synthetic approach involves the bromination of 1-(4-chlorothiophen-2-yl)ethanone. The acetyl group at the 2-position is an electron-withdrawing group that deactivates the thiophene ring towards electrophilic attack.[9] It primarily directs incoming electrophiles to the 5-position, which is the most favorable site for substitution, thus ensuring high regioselectivity for the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for 1-(5-bromo-4-chloro-2-thienyl)ethanone.
Detailed Experimental Protocol
This protocol is based on established methods for the halogenation of acetylthiophenes.[8]
Objective: To synthesize 1-(5-bromo-4-chloro-2-thienyl)ethanone via bromination of 1-(4-chlorothiophen-2-yl)ethanone.
Materials:
-
1-(4-chlorothiophen-2-yl)ethanone (1.0 eq)
-
Anhydrous Aluminum trichloride (AlCl₃) (catalytic amount)
-
Bromine (Br₂) (1.1 eq)
-
Chloroform (anhydrous)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorothiophen-2-yl)ethanone in anhydrous chloroform.
-
Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum trichloride.
-
Bromination: Add a solution of bromine in chloroform dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent potential side reactions like polybromination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into an ice-water mixture to quench the reaction and decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1-(5-bromo-4-chloro-2-thienyl)ethanone. A literature-reported yield for a similar transformation is approximately 95%.[8]
Reactivity and Spectroscopic Characterization
The reactivity of 1-(5-bromo-4-chloro-2-thienyl)ethanone is governed by its three functional groups.
-
Acetyl Group: The carbonyl can undergo standard ketone reactions such as reduction, oxidation (e.g., haloform reaction), or condensation. The alpha-protons are acidic and can be used for enolate formation.
-
Halogen Atoms: The bromine at the 5-position is more susceptible to metal-halogen exchange (e.g., with n-BuLi) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) than the chlorine at the 4-position. This differential reactivity allows for selective functionalization.
-
Thiophene Ring: The electron-withdrawing nature of the acetyl group and halogens deactivates the ring, making further electrophilic substitution difficult.[9]
Spectroscopic Analysis:
-
¹H NMR: Would show a singlet for the methyl protons (CH₃) and a singlet for the remaining thiophene proton (at the 3-position).
-
¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, and the four carbons of the thiophene ring.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Applications in Research and Drug Development
Thiophene-based compounds are pivotal in modern drug discovery.[1][2] Their ability to act as versatile intermediates makes them indispensable tools for medicinal chemists.[5]
Role as a Pharmaceutical Intermediate
1-(5-bromo-4-chloro-2-thienyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but rather a key building block. Its value lies in its pre-functionalized scaffold, which allows for the rapid generation of diverse compound libraries to screen for biological activity.
The differential reactivity of the C-Br and C-Cl bonds is particularly advantageous. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a different coupling reaction at the C-Cl bond, enabling the controlled, stepwise construction of complex target molecules.
Drug Discovery Workflow
The diagram below outlines a conceptual workflow where a thiophene intermediate like the one discussed is utilized in a drug discovery program.
Caption: Role of thiophene intermediates in a drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
Hazard Identification: Based on available safety data for this and structurally similar compounds, 1-(5-bromo-4-chloro-2-thienyl)ethanone is associated with the following GHS hazard statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[8]
Conclusion
1-(5-bromo-4-chloro-2-thienyl)ethanone is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups. The acetyl moiety and the differentially reactive halogen atoms on the thiophene core provide a robust platform for synthetic chemists to build molecular complexity. Its role as a building block in the synthesis of potential therapeutic agents underscores the continued importance of functionalized heterocycles in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research setting.
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Technical Guide: Characterization and Precise Molecular Weight Determination of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is a halogenated heterocyclic ketone that serves as a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a robust and unambiguous characterization framework.[1] This guide provides a comprehensive technical overview of the methodologies required for the precise determination of its molecular weight. We move beyond theoretical calculations to detail an empirical, self-validating protocol using High-Resolution Mass Spectrometry (HRMS). The focus is on leveraging the compound's unique isotopic signature, imparted by the presence of both bromine and chlorine, to achieve unequivocal structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the principles and practices for characterizing such halogenated intermediates.
Compound Profile and Theoretical Mass
A precise understanding of a compound begins with its fundamental identifiers and theoretical mass calculations. These values serve as the benchmark against which empirical data are compared.
Chemical Identity
The foundational data for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| IUPAC Name | 1-(5-bromo-4-chlorothiophen-2-yl)ethanone | [1] |
| CAS Number | 123418-66-6 | [1][2][3] |
| Molecular Formula | C₆H₄BrClOS | [1][2] |
| SMILES | CC(=O)C1=CC(=C(S1)Br)Cl | [1][4] |
| Physical Form | Solid | [2] |
Calculated Molecular Weights
It is critical to distinguish between average molecular weight and monoisotopic mass, as each serves a different purpose in chemical analysis.
-
Average Molecular Weight is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for stoichiometric calculations in bulk chemistry.
-
Monoisotopic Mass is calculated using the mass of the most abundant isotope for each element. This is the value that is most precisely measured by mass spectrometry.
| Mass Type | Calculated Value ( g/mol or Da) | Rationale |
| Average Molecular Weight | 239.51 | Based on natural isotopic abundance of all atoms.[4] |
| Monoisotopic Mass | 237.8620 | Based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O, ³²S. |
The Cornerstone of Confirmation: Mass Spectrometry and Isotopic Fingerprinting
While the calculated mass provides a theoretical target, only empirical analysis can confirm the identity and purity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose, particularly for halogenated molecules.[5][6]
The Unique Isotopic Signature of Bromine and Chlorine
The power of mass spectrometry in this context lies in its ability to resolve ions differing in mass by only a single neutron. Halogens like chlorine and bromine have highly characteristic natural isotopic distributions, creating a predictable "fingerprint" in the mass spectrum.[6]
-
Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] This results in a pair of peaks (M and M+2) separated by two mass units with a ~3:1 intensity ratio.
-
Bromine (Br): Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] This produces a pair of peaks (M and M+2) of almost equal intensity.
For a molecule containing both one chlorine and one bromine atom , these patterns combine to produce a highly distinctive cluster of peaks at M, M+2, and M+4. The relative intensities of this cluster are unique and serve as a self-validating feature for the presence of both atoms in the molecular ion.
Caption: Logical relationship of isotopic composition to the observed mass spectrum.
Experimental Protocol: HRMS Analysis
This section details a robust, field-proven protocol for the determination of the precise molecular weight and confirmation of the elemental formula of this compound.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity (LC-MS grade) solvent such as acetonitrile or methanol. The choice of solvent should ensure complete dissolution and compatibility with the chosen ionization source.
-
Dilution: Prepare a final working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration minimizes detector saturation while ensuring a strong signal.
-
Filtration (Optional): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter to prevent clogging of the instrument's fluidics.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as an Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is required to achieve the mass accuracy needed for formula confirmation.
-
Ionization Source: Utilize a "soft" ionization technique to maximize the abundance of the molecular ion and minimize in-source fragmentation. Electrospray Ionization (ESI) in positive ion mode is recommended. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative.
-
Rationale: Harsh techniques like Electron Ionization (EI) can cause extensive fragmentation, potentially preventing the observation of the molecular ion peak, which is essential for molecular weight determination.[5]
-
-
Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a certified calibration standard solution to ensure high mass accuracy (< 5 ppm).
-
Key Acquisition Parameters:
-
Mass Range: 100-500 m/z
-
Resolution: > 60,000 FWHM (Full Width at Half Maximum)
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Experimental Workflow Diagram
The end-to-end process from sample to confirmed result is illustrated below.
Caption: Step-by-step workflow for HRMS-based molecular weight determination.
Data Interpretation and Validation
The trustworthiness of the result is established by a multi-step validation process using the acquired high-resolution data.
-
Identify the Molecular Ion Cluster: In the acquired spectrum, locate the group of peaks corresponding to the predicted molecular weight. For C₆H₄BrClOS, this cluster will begin around m/z 237.86 (the monoisotopic mass of the protonated molecule, [M+H]⁺).
-
Validate the Isotopic Pattern: This is the most critical step. The observed pattern of peaks must match the theoretical prediction for a compound containing one bromine and one chlorine atom.
-
Peak Spacing: Confirm the presence of peaks at M, M+2, and M+4.
-
Intensity Ratio: The relative heights of these peaks must align with the combined isotopic abundances of Br and Cl. The M+2 peak should be the most intense, followed by the M and M+4 peaks. Any significant deviation from this pattern would cast doubt on the compound's identity.
-
-
Confirm Elemental Composition: Use the instrument's software to calculate the elemental formula from the measured accurate mass of the monoisotopic peak ([M+H]⁺). The mass error between the measured value and the theoretical value for C₆H₅BrClOS⁺ should be less than 5 ppm. Achieving this level of mass accuracy provides extremely high confidence in the assigned elemental formula.
Conclusion
The molecular weight of this compound is theoretically calculated to be 239.51 g/mol (average) and 237.8620 Da (monoisotopic). However, for unequivocal identification in a research or drug development setting, empirical verification is paramount. The High-Resolution Mass Spectrometry protocol detailed herein provides a robust and self-validating method for this purpose. By leveraging the unique and predictable isotopic fingerprint generated by the compound's bromine and chlorine substituents, researchers can achieve unambiguous confirmation of its molecular weight and elemental composition, ensuring the integrity of subsequent synthetic steps and biological evaluations.
References
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structure elucidation of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Abstract
The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of this compound (CAS No. 123418-66-6), a halogenated acetylthiophene derivative.[1] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. We emphasize the causality behind experimental choices and the synergistic interplay of data streams, presenting a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a substituted heterocyclic ketone with potential as a building block in organic synthesis and medicinal chemistry.[2] Its structure, featuring a thiophene ring with three distinct substituents—bromo, chloro, and acetyl groups—presents a non-trivial analytical problem. The primary challenge lies in the unambiguous assignment of the substituent positions on the thiophene ring. While the molecular formula, C₆H₄BrClOS, can be readily determined, confirming the precise regio-isomeric arrangement requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.[1]
This guide details the logical progression of experiments, from establishing the molecular mass and elemental composition to mapping the intricate network of atomic connectivity, culminating in a fully validated chemical structure.
Foundational Analysis: Mass Spectrometry (MS)
Mass spectrometry is the initial and indispensable step, providing the molecular weight and crucial information about the elemental composition through isotopic patterns. For a small, relatively volatile organic molecule like this, Electron Ionization (EI) is an excellent choice as it generates a rich fragmentation pattern that acts as a molecular fingerprint.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an EI source is used.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion, the molecular ion (M⁺•).[3]
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Detection: The positive ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is recorded.
Data Interpretation: Decoding the Spectrum
The mass spectrum provides two critical pieces of information: the molecular ion cluster and the fragmentation pattern.
A. The Molecular Ion (M⁺•) Cluster: Due to the presence of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks, not a single peak.[4] The expected isotopic pattern is the key to confirming the presence of one Br and one Cl atom.
| Isotopologue | Calculation | Expected m/z | Relative Abundance (Approx.) |
| C₆H₄³⁵Cl⁷⁹BrOS | (Base Peak) | 238 | 100% |
| C₆H₄³⁷Cl⁷⁹BrOS | M+2 (from ³⁷Cl) | 240 | 32% (100 * 0.242/0.758) |
| C₆H₄³⁵Cl⁸¹BrOS | M+2 (from ⁸¹Br) | 240 | 97% (100 * 0.493/0.507) |
| C₆H₄³⁷Cl⁸¹BrOS | M+4 | 242 | 31% (97 * 0.242/0.758) |
Note: The combined M+2 peak at m/z 240 would have an approximate relative abundance of 129% (32+97) compared to the M peak at m/z 238. The observation of this distinct [M]⁺, [M+2]⁺, and [M+4]⁺ pattern provides powerful evidence for the elemental formula.
B. Key Fragmentation Pathways: The fragmentation pattern helps to identify structural motifs. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway.[5][6]
-
Loss of Methyl Radical (•CH₃): Cleavage of the acetyl C-C bond results in a stable acylium ion. This fragment will also exhibit the Br/Cl isotopic pattern.
-
[M - 15]⁺: m/z 223, 225, 227
-
-
Formation of Acetyl Cation (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the thiophene ring.
-
[CH₃CO]⁺: m/z 43 (Often the base peak in acetyl-containing compounds).[3]
-
The following diagram illustrates the primary fragmentation pathways.
Caption: Key HMBC correlations confirming atomic connectivity.
The combined NMR data unambiguously establishes the substitution pattern: the acetyl group is at C-2, the single proton is at C-3, the chloro group is at C-4, and the bromo group is at C-5.
The Gold Standard: Single-Crystal X-ray Crystallography
For an absolute and final confirmation of structure, particularly the three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is the ultimate technique. [7][8]
Experimental Workflow: X-ray Crystallography
The workflow provides an unambiguous map of electron density, revealing precise atomic positions, bond lengths, and bond angles. [7]
Caption: General workflow for single-crystal X-ray analysis.
While contingent on the ability to grow a high-quality single crystal, a successful analysis would provide the definitive, incontrovertible proof of the structure elucidated by the spectroscopic methods described above.
Conclusion: A Convergent Structural Proof
The structure elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₆H₄BrClOS via high-resolution mass and the characteristic isotopic cluster for one bromine and one chlorine atom.
-
Infrared Spectroscopy identified the key functional groups: a conjugated aryl ketone and a substituted aromatic ring.
-
NMR Spectroscopy (¹H, ¹³C, and 2D) provided the complete atomic connectivity map, unambiguously placing the acetyl group at the C-2 position and confirming the C-4 chloro and C-5 bromo substitution pattern.
Each technique provides a layer of evidence that, when combined, results in a self-validating and definitive structural assignment. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or development activities.
References
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A Comprehensive Technical Guide to the Safe Handling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from available safety data and knowledge of related chemical structures. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and adhere to all institutional and regulatory safety protocols.
Introduction and Compound Profile
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS No. 123418-66-6) is a halogenated thiophene derivative. Such compounds serve as crucial building blocks in medicinal chemistry and materials science, valued for the thiophene core's biological activity and the versatile reactivity of the ketone and halogen substituents.[1] The presence of bromo and chloro groups, however, necessitates a thorough understanding and rigorous implementation of safety protocols to mitigate potential risks to researchers and the environment. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles.
Compound Details:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 123418-66-6 | |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.51 g/mol | |
| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone |
| Physical Form | Solid | |
Hazard Identification and GHS Classification
The primary documented hazard for this compound is acute oral toxicity. However, due to the lack of a comprehensive public SDS for this specific isomer, a precautionary approach is warranted. Data from closely related structural isomers, such as 2-bromo-1-(5-chlorothiophen-2-yl)ethanone, suggest the potential for severe skin and eye damage.[2] Therefore, it is prudent to handle this compound as if it possesses these additional hazards until more specific data becomes available.
GHS Classification Summary:
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | |
| Skin Corrosion/Irritation | Category 1B (Inferred) | H314: Causes severe skin burns and eye damage | Danger (Inferred) | GHS05 (Corrosion) (Inferred) | [2] |
| Serious Eye Damage | Category 1 (Inferred) | H314: Causes severe skin burns and eye damage | Danger (Inferred) | GHS05 (Corrosion) (Inferred) | [2] |
Note: Hazards in italics are inferred from the closely related isomer 2-bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6) and should be considered as a precautionary measure.[2]
Caption: Confirmed and inferred GHS hazards for the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The causality behind these recommendations is to create redundant safety barriers, minimizing the risk of accidental exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and any solutions should be performed in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is crucial when handling quantities that pose a splash hazard.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Double-gloving is recommended.[5] Contaminated gloves should be removed promptly using the proper technique and disposed of as hazardous waste.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger scale operations, a chemical-resistant apron or suit should be worn. Ensure all skin is covered.
-
Respiratory Protection: If work outside a fume hood is unavoidable, a full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[4] All respirator use must be in accordance with a formal respiratory protection program.
Safe Handling and Experimental Protocols
Adherence to a strict protocol is a self-validating system for safety. Each step is designed to preemptively address potential failure points.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure. Assemble all required equipment and reagents.
-
Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent with stirring. Avoid splashing.
-
Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Maintain an inert atmosphere if the reaction is sensitive to air or moisture.
-
Post-Procedure: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.
-
Storage: Store the compound in a tightly sealed container, in a dark, refrigerated (2-8°C), and well-ventilated area under an inert atmosphere.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if burns are present.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[4]
-
Recommended storage temperature is 2-8°C.
-
Store under an inert atmosphere.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (Toxic, Corrosive).
-
Disposal Procedure: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Conclusion
While this compound is a valuable reagent, its potential hazards demand a culture of safety and meticulous handling. By understanding its chemical properties, implementing robust engineering and administrative controls, using appropriate PPE, and being prepared for emergencies, researchers can safely harness its synthetic utility. The principles of expertise, trustworthiness, and authoritative grounding outlined in this guide provide a solid foundation for the safe and effective use of this and other related chemical compounds in a professional research setting.
References
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- Washington State University. (n.d.). Halogenated Solvents.
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- Sciforum. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Matrix Fine Chemicals. (n.d.). 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS.
- Journal of the American Chemical Society. (n.d.). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
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An In-depth Technical Guide to the Physical Properties of Halogenated Thiophene Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated thiophene ketones represent a pivotal class of heterocyclic compounds, bridging the aromaticity and reactivity of the thiophene ring with the versatile chemistry of the ketone functional group. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the thiophene nucleus profoundly modulates the molecule's physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these properties, delving into the underlying principles that govern their behavior and the experimental methodologies used for their characterization. Understanding these characteristics is paramount for applications ranging from medicinal chemistry, where they serve as crucial synthons for pharmacologically active agents, to materials science, in the development of novel organic semiconductors and polymers.[1][2]
Synthesis and Structural Fundamentals
The synthetic routes to halogenated thiophene ketones are diverse, often involving the acylation of a pre-halogenated thiophene or the halogenation of a thiophene ketone.[1] The choice of strategy is dictated by the desired substitution pattern and the nature of the halogen. Electrophilic aromatic substitution is a common pathway, with the position of substitution on the thiophene ring being highly regioselective.[1][3] The electron-donating nature of the sulfur atom directs electrophiles preferentially to the α-positions (C2 and C5).[1][3]
The fundamental structure of a halogenated thiophene ketone, a five-membered aromatic ring containing a sulfur atom, a ketone substituent, and one or more halogen atoms, gives rise to a unique interplay of electronic and steric effects. The aromaticity of the thiophene ring, with its delocalized π-electron system, is a defining feature.[4] The electronegativity and size of the halogen substituent, along with its position relative to the ketone and the sulfur atom, create a nuanced electronic landscape across the molecule.
Caption: General synthetic pathways to halogenated thiophene ketones.
Spectroscopic Properties: Elucidating Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and characterization of halogenated thiophene ketones. Each method provides a unique window into the molecule's electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for confirming the substitution pattern on the thiophene ring. The chemical shifts of the thiophene protons and carbons are highly sensitive to the electronic effects of the ketone and halogen substituents.
-
¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing nature of the ketone group generally deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). Halogen substitution further influences these chemical shifts, with the effect being dependent on the halogen's electronegativity and position. For instance, the introduction of a bromine atom will cause a downfield shift in the signals of nearby protons.[5]
-
¹³C NMR: The carbonyl carbon of the ketone typically appears significantly downfield (δ 180-200 ppm). The chemical shifts of the thiophene ring carbons are also diagnostic. The carbon attached to the electron-withdrawing ketone group (C2 or C3) will be deshielded. Halogen substitution also leads to predictable shifts in the carbon signals.[6][7]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Acetylthiophene | H3: ~7.69, H4: ~7.12, H5: ~7.67, COCH₃: ~2.56 | C2: ~144.5, C3: ~133.8, C4: ~128.2, C5: ~132.6, CO: ~190.7, CH₃: ~26.8 |
| 2-Acetyl-5-bromothiophene | H3: ~7.5 (d), H4: ~7.1 (d) | C2: ~142, C3: ~135, C4: ~131, C5: ~118, CO: ~190, CH₃: ~27 |
Note: Approximate chemical shifts in CDCl₃. Actual values can vary based on solvent and specific substitution.[5][6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the halogenated thiophene ketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.[6]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Number of Scans: A higher number of scans (hundreds to thousands) is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: Employ a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.[6]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the carbonyl group and observing the influence of halogenation on the molecule's vibrational modes.
-
C=O Stretch: The most prominent feature in the IR spectrum of a thiophene ketone is the strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. The exact position of this band is influenced by the electronic environment. Electron-withdrawing halogen substituents on the thiophene ring can cause a slight shift to higher wavenumbers (a "blue shift") due to an inductive effect that strengthens the C=O bond.[8][9][10]
-
C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the thiophene ring appear in the 1400-1600 cm⁻¹ region.
-
C-X Stretch: The C-X (halogen) stretching vibrations are typically found in the fingerprint region of the spectrum, with their position being dependent on the mass of the halogen (C-Cl: ~700-800 cm⁻¹, C-Br: ~500-600 cm⁻¹, C-I: ~500 cm⁻¹).
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Introduction: The Strategic Value of a Trifunctional Thiophene Building Block
An In-depth Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one for Advanced Chemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
In the intricate field of medicinal chemistry and materials science, the design and synthesis of novel molecular entities depend critically on the availability of versatile, well-characterized starting materials. This compound is one such pivotal intermediate. Its thiophene core is a privileged scaffold in numerous pharmaceuticals, valued for its unique electronic properties and ability to mimic a phenyl ring while offering distinct metabolic profiles.[1] The strategic placement of three distinct functional groups—a reactive ketone, a readily coupled bromine atom, and a more stable chlorine atom—provides synthetic chemists with a powerful tool for controlled, sequential molecular elaboration. This guide offers a comprehensive technical overview of this compound, from procurement and synthesis to its strategic application in complex molecule construction.
Physicochemical Properties and Identification
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in any experimental setting.
| Property | Value | Source(s) |
| CAS Number | 123418-66-6 | [2][3] |
| Molecular Formula | C₆H₄BrClOS | [2][3] |
| Molecular Weight | ~239.51 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone | [2] |
| Physical Form | Solid | [2] |
| Typical Purity | ≥95% - 97% | [2][3] |
Commercial Availability and Procurement
This compound is commercially available from several specialized chemical suppliers. It is typically classified as a research chemical, often synthesized upon request or held in limited stock. When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify purity and confirm the structure via methods such as NMR and mass spectrometry. Lead times can vary, and this should be factored into experimental planning.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 95% | Available through Aldrich Partner.[2] |
| Advanced ChemBlocks | 97% | Listed as a building block for research.[3] |
| Simson Pharma Limited | Custom Synthesis | Provides Certificate of Analysis with compounds. |
| BLD Pharm | Not specified | Offers related thiophene derivatives.[4] |
Synthesis Protocol: Friedel-Crafts Acylation
For laboratories requiring larger quantities or specific analogs, an in-house synthesis is a viable option. The most direct and established route is the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene.
Causality of Experimental Design: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the thiophene ring. The acylation occurs preferentially at the C5 position, which is the most activated position on the 2-bromo-3-chlorothiophene starting material and is sterically accessible. The reaction is conducted at a low temperature (0 °C) to control the exothermic reaction and minimize potential side-product formation.
Step-by-Step Laboratory Methodology
Materials:
-
2-Bromo-3-chlorothiophene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Suspension: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet with anhydrous aluminum chloride (1.2 eq). Suspend the catalyst in anhydrous DCM.
-
Acylium Ion Formation: Cool the flask to 0 °C in an ice-water bath. Add acetyl chloride (1.1 eq) dropwise to the suspension over 15 minutes. Stir for an additional 20 minutes at 0 °C to allow for the complete formation of the electrophilic complex.
-
Substrate Addition: Dissolve 2-bromo-3-chlorothiophene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the internal temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Quenching: Upon completion, very carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1M HCl. This highly exothermic step decomposes the aluminum complexes and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Neutralization and Washing: Combine all organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Step-wise workflow for the synthesis of the title compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its capacity as a trifunctional scaffold.[1] The differential reactivity of its functional groups allows for a predictable and stepwise elaboration into more complex target molecules.
-
Ketone Moiety: The acetyl group is a versatile handle for various transformations, including reduction to a secondary alcohol, conversion to imines or oximes, or participation in aldol-type condensation reactions to extend the carbon chain.
-
Bromo Group (C5): The bromine atom is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, or amino substituents. This is a cornerstone of modern library synthesis for screening campaigns.
-
Chloro Group (C4): The chlorine atom is significantly less reactive than the bromine in typical palladium-catalyzed couplings. This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C5 position while leaving the C4 position intact for potential subsequent transformations under more forcing conditions if desired.
This compound is a known intermediate in the synthesis of complex pharmaceutical agents, such as impurities related to the thrombopoietin receptor agonist Avatrombopag, highlighting its relevance in the pharmaceutical industry.[5][6]
Logical Relationship of Synthetic Transformations
Caption: Synthetic utility map of the title compound's reactive sites.
Safety and Handling
As with any halogenated organic compound, proper safety protocols are mandatory.
-
Hazards: The compound is classified as a warning-level hazard, with statements indicating it is harmful if swallowed (H302).[2] It can cause skin and serious eye irritation.[7]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[2][4] Recommended storage temperature is often 2-8°C.[2][4]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a pre-defined roadmap for the synthesis of complex, highly functionalized thiophene derivatives. Its commercial availability and well-understood synthesis make it accessible, while the differential reactivity of its functional groups provides the synthetic control essential for multi-step drug discovery and materials science programs. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile intermediate to its fullest potential.
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The Thiophene Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Thiophene, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, have made it a cornerstone in the design of novel therapeutics.[1][3] This guide provides a comprehensive overview for researchers and drug development professionals on the multifaceted role of thiophene derivatives. We will delve into the structural and electronic properties that underpin their biological activity, explore key synthetic methodologies, analyze structure-activity relationships (SAR), and survey their application across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This document aims to serve as a technical resource, bridging fundamental chemistry with practical application in the quest for developing next-generation pharmaceuticals with enhanced efficacy and improved safety profiles.[2]
The Thiophene Nucleus: Foundational Physicochemical & Structural Insights
Thiophene (C₄H₄S) is an aromatic heterocycle structurally analogous to benzene, a characteristic that is central to its utility in drug design.[4] The sulfur atom's lone pair of electrons participates in the π-electron system, conferring aromaticity.[1][5] This electronic configuration, however, differs significantly from benzene, leading to a distinct reactivity profile and set of physicochemical properties that can be strategically exploited by medicinal chemists.
Bioisosterism with Benzene: A Strategic Advantage
One of the most powerful applications of the thiophene ring in drug design is its role as a bioisostere for the phenyl group.[1][6] Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its desired biological activity.[7] Substituting a benzene ring with thiophene can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]
Key comparative aspects include:
-
Electronic Properties: Thiophene is more electron-rich than benzene, making it more susceptible to electrophilic aromatic substitution, which can be a key handle in synthesis.[1][5] The sulfur atom can also act as a hydrogen bond acceptor, a crucial interaction for enhancing drug-receptor binding affinity that is absent in its carbocyclic counterpart.[1]
-
Lipophilicity: Generally, thiophene derivatives have similar or slightly lower lipophilicity (LogP) compared to their benzene analogs.[7] This can be advantageous for improving aqueous solubility and modulating passage across biological membranes like the blood-brain barrier (BBB).[1] The lipophilicity of thiophene contributes significantly to the BBB penetration of drugs targeting neurological disorders.[1]
-
Metabolic Stability: The replacement of a C-H bond in benzene with a sulfur atom in thiophene eliminates a potential site for oxidative metabolism by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer half-life of the drug candidate.[1]
Synthesis of Thiophene Derivatives: Key Methodologies
The ability to efficiently synthesize diverse libraries of thiophene derivatives is critical for drug discovery campaigns. Several named reactions have become workhorses in the medicinal chemist's toolbox.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that is arguably the most common and versatile method for preparing 2-aminothiophenes.[1][4] Its prevalence is due to its operational simplicity and the ready availability of starting materials.
Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Step 1: Knoevenagel Condensation: An α-cyanoester is condensed with a ketone or aldehyde in the presence of a basic catalyst (e.g., diethylamine, morpholine) to form an acrylonitrile intermediate.[8]
-
Step 2: Addition of Sulfur: Elemental sulfur is added to the reaction mixture. The sulfur adds to the α-carbon of the cyano group.
-
Step 3: Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[4][8]
The causality behind this method's success lies in its convergence; it rapidly builds molecular complexity from simple precursors, making it ideal for generating compound libraries for high-throughput screening.[1][9]
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is another classical method, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][10]
Protocol: Paal-Knorr Thiophene Synthesis
-
Reactant Preparation: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene, dioxane).
-
Sulfurization: A sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is added.[1][10] These reagents serve to both dehydrate and introduce the sulfur atom.
-
Reaction & Workup: The mixture is heated, often to reflux, to drive the cyclization and aromatization. Following the reaction, a standard aqueous workup and purification by chromatography or recrystallization yields the thiophene product.[10]
This method is particularly useful for synthesizing thiophenes with specific alkyl or aryl substitution patterns at the 2, 3, 4, and 5 positions, dictated by the structure of the starting dicarbonyl compound.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to numerous FDA-approved drugs and a plethora of investigational agents.[1][2][11] In fact, 26 drugs containing a thiophene nucleus have received US FDA approval across various pharmacological classes.[1][2]
Anticancer Agents
The thiophene scaffold is a common feature in molecules designed to combat cancer.[12][13] Thiophene analogs can interact with a wide array of cancer-specific protein targets, inhibiting signaling pathways crucial for tumor growth and survival.[12][13]
-
Kinase Inhibitors: Many thiophene-based drugs target protein kinases. The planar thiophene ring can effectively occupy the ATP-binding pocket of kinases, leading to their inhibition.[1]
-
Apoptosis Inducers: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[14][15]
-
Tubulin Polymerization Inhibitors: Thiophene-containing compounds can also interfere with microtubule dynamics, a validated anticancer strategy.
Case Study: Olaparib (a PARP inhibitor, though not a thiophene derivative, illustrates the principles often applied to thiophene-based kinase inhibitors). A key SAR insight is that the specific substitution pattern on the thiophene ring dictates target selectivity and potency.[3][12] For instance, incorporating bulky groups can enhance binding to specific kinase pockets, while polar substituents can improve solubility and pharmacokinetic properties.
| Drug Name | Therapeutic Class | Primary Mechanism/Target |
| Raltitrexed | Anticancer | Inhibitor of thymidylate synthase.[1] |
| Olanzapine | Antipsychotic | Multi-target antagonist, primarily at dopamine and serotonin receptors.[1][11] |
| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |
| Prasugrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |
| Tiotropium | Anticholinergic (COPD) | Muscarinic receptor antagonist.[1][5] |
| Dorzolamide | Antiglaucoma | Carbonic anhydrase inhibitor.[1][11] |
| Cefoxitin | Antibiotic | Beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[1] |
| Zileuton | Anti-inflammatory | 5-lipoxygenase (5-LOX) inhibitor.[5][11] |
Anti-inflammatory Agents
Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[16][17]
-
Examples: Commercially available drugs like Tiaprofenic acid and Tenoxicam contain a thiophene core.[1][11] Zileuton is a notable example of a LOX inhibitor used to treat asthma.[11][17]
-
SAR Insights: Structure-activity relationship studies have shown that the presence of acidic moieties (e.g., carboxylic acids, esters) and specific substitution patterns (e.g., methyl, methoxy groups) are often crucial for potent anti-inflammatory activity and recognition by COX/LOX enzymes.[16][18]
Antimicrobial and Antifungal Agents
The thiophene nucleus is a key component in various antimicrobial agents.[19][20][21] These compounds can disrupt bacterial or fungal cellular processes through diverse mechanisms.
-
Mechanism of Action: The specific mechanism depends on the overall structure of the derivative. Some may inhibit essential enzymes, while others disrupt cell membrane integrity or interfere with DNA synthesis.[22] The electron-rich nature and polarity of the thiophene ring can enhance interactions with biological targets within microbes.[22]
-
SAR Insights: Studies have shown that the nature and position of substituents on the thiophene ring significantly influence antimicrobial activity.[3][19] For example, incorporating pyridine side chains has been shown to produce excellent antimicrobial activity.[19] Some spiro–indoline–oxadiazole derivatives of thiophene have displayed high, specific activity against Clostridium difficile.[20]
Agents for Neurological Disorders
The physicochemical properties of thiophene make it an attractive scaffold for drugs targeting the central nervous system (CNS).[1][9] Its lipophilicity aids in crossing the blood-brain barrier, a critical hurdle for CNS drug delivery.[1]
-
Applications: Thiophene derivatives have been developed as antipsychotics (e.g., Olanzapine ), anticonvulsants (e.g., Tiagabine ), and agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][9][23]
-
Mechanism in NDDs: In the context of neurodegenerative diseases, thiophene derivatives have been designed to modulate the aggregation of amyloid-β, inhibit acetylcholinesterase, and alleviate oxidative stress.[9][23][24] Their structural flexibility allows for the design of multi-target agents that can address the complex pathophysiology of these diseases.[9][24]
Challenges and Future Perspectives
Despite the successes, challenges remain. Poor water solubility and potential toxicity are hurdles that must be overcome for some thiophene derivatives.[15] Modern drug delivery strategies, such as formulation into nanoparticles, are being explored to enhance solubility, improve tumor-specific uptake, and reduce side effects.[14][15]
The future of thiophene in medicinal chemistry is bright. Its synthetic tractability and versatile physicochemical profile ensure its continued use in drug discovery. The focus will likely be on designing more selective and multi-targeted agents, particularly for complex diseases like cancer and neurodegenerative disorders.[3][9] The application of computational techniques, such as molecular docking and machine learning, will further accelerate the design and optimization of novel thiophene-based therapeutics.[1][2]
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The Thiophene Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Substituted Thiophenes for Researchers, Scientists, and Drug Development Professionals.
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and improved safety profiles. Within this dynamic environment, certain chemical scaffolds have emerged as "privileged structures," consistently appearing in a diverse array of biologically active compounds. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a prominent example of such a scaffold. Its unique physicochemical properties, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it an attractive building block for the design of small-molecule drugs targeting a wide spectrum of diseases.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the significant biological activities exhibited by substituted thiophenes, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.
Part 1: The Versatility of the Thiophene Core in Medicinal Chemistry
The thiophene nucleus is a versatile pharmacophore that has been successfully incorporated into numerous FDA-approved drugs, spanning a range of therapeutic areas from oncology and infectious diseases to neurology and inflammation.[3] Its bioisosteric relationship with the phenyl group allows for the subtle modulation of a molecule's steric and electronic properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic ring itself can engage in π-π stacking and hydrophobic interactions.[1] Furthermore, the thiophene ring can be readily functionalized at multiple positions, providing a rich chemical space for the optimization of lead compounds.[4]
Part 2: Anticancer Activities of Substituted Thiophenes
The development of novel anticancer agents is a cornerstone of modern drug discovery. Substituted thiophenes have emerged as a promising class of compounds with potent and diverse anticancer activities, targeting various hallmarks of cancer.[5][6]
Mechanisms of Anticancer Action
Thiophene derivatives exert their anticancer effects through a multitude of mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[7][8]
One of the most extensively studied mechanisms is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] For instance, certain thiophene-based compounds have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases implicated in various cancers.[9][10] These inhibitors can function as both ATP and JIP mimetics, binding to both the ATP-binding site and the docking site of the kinase.[9]
Induction of apoptosis is another key anticancer strategy. Some thiophene derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS) and altering the mitochondrial membrane potential.[9]
In Vitro Cytotoxicity of Selected Thiophene Derivatives
The anticancer potential of substituted thiophenes is typically evaluated in vitro using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1m | MCF-7 (Breast) | 0.09 | [5] |
| 1f | Urease Inhibition | 0.11 | [5] |
| 1i | Acetylcholinesterase | 0.42 | [5] |
| 3b | HepG2 (Liver) | 3.105 | [11] |
| 3b | PC-3 (Prostate) | 2.15 | [11] |
| 7f | HT-29 (Colon) | 2.18 | [12] |
| 7f | MCF-7 (Breast) | 4.25 | [12] |
| 2b | Hep3B (Liver) | 5.46 | [13] |
| 5b | PTP1B Inhibition | 5.25 | [12] |
| 2d | Hep3B (Liver) | 8.85 | [13] |
| 2e | Hep3B (Liver) | 12.58 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Part 3: Antimicrobial and Antifungal Activities
The rise of antimicrobial resistance poses a significant threat to global health. Thiophene derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them valuable leads for the development of new anti-infective agents.[17][18]
Spectrum of Antimicrobial Activity
Substituted thiophenes have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][13] The nature and position of the substituents on the thiophene ring play a crucial role in determining the antimicrobial potency and spectrum of activity.[19]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 3-Chlorobenzo[b]thiophene | S. aureus | 16 | [18] |
| 3-Bromobenzo[b]thiophene | S. aureus | 16 | [18] |
| 3-Chlorobenzo[b]thiophene | C. albicans | 16 | [18] |
| 3-Bromobenzo[b]thiophene | C. albicans | 16 | [18] |
| Benzo[b]thiophene derivative | B. cereus | 128 | [3] |
| Benzo[b]thiophene derivative | C. albicans | 128 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][20][21]
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing two-fold serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[8]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[17]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).[20]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[21]
Part 4: Anti-inflammatory Properties of Substituted Thiophenes
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[22] Thiophene-based compounds have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[23][24][25]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-established in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[7][10][26][27][28][29]
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 15 | 50 | 58.46 | [7] |
| 16 | - | 48.94 | [30] |
| 17 | - | 47 | [30] |
| 21 (COX-2 IC50) | - | 0.67 µM | [7] |
| 21 (LOX IC50) | - | 2.33 µM | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[2][27]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[26]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Part 5: Thiophenes in the Central Nervous System: Neuroprotective Activities
Neurodegenerative diseases, such as Alzheimer's disease (AD), represent a growing global health challenge. Thiophene derivatives have emerged as promising therapeutic agents for these disorders due to their ability to cross the blood-brain barrier and interact with key targets in the central nervous system.[31][32]
Acetylcholinesterase Inhibition
One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Several substituted thiophenes have been identified as potent AChE inhibitors.[33][34][35]
| Compound ID | AChE Inhibition (%) | Reference |
| IIId | 60 | [34][35] |
| IIIa | 56.67 | [34] |
| VIb | 56.6 | [34] |
| VIh | 51.67 | [34] |
| Donepezil (Reference) | 40 | [34][35] |
Beta-Amyloid Plaque Imaging
The accumulation of beta-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. Thiophene-based compounds have been developed as imaging agents for the in vivo detection of Aβ plaques using positron emission tomography (PET).[6][22][31][36][37] These compounds exhibit high binding affinity for Aβ aggregates.
| Compound Type | Binding Affinity (Ki, nM) | Reference |
| Benzothiophene derivatives | 0.28 - 6.50 | [31] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric method measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Part 6: Synthesis of Biologically Active Thiophenes
The synthesis of substituted thiophenes is a well-established field of organic chemistry, with several efficient methods available. The Gewald reaction is a particularly powerful and versatile one-pot synthesis of 2-aminothiophenes.[1][23][38][39][40]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
Principle: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][40]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde, the α-cyanoester (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.[23]
-
Base Addition: Add a catalytic amount of a base, such as morpholine, triethylamine, or piperidine.[38]
-
Reaction Conditions: Heat the reaction mixture, typically at reflux, and monitor the progress of the reaction by thin-layer chromatography.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated product by filtration, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Conclusion
Substituted thiophenes represent a remarkably versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of potent biological activities. Their success as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores the value of this heterocyclic motif in drug design and development. The continued exploration of the vast chemical space around the thiophene core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide has provided a comprehensive overview of the key biological activities of substituted thiophenes and the experimental methodologies used to evaluate them, with the aim of empowering researchers to further unlock the therapeutic potential of this remarkable scaffold.
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The Versatile Synthon: A Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one, a highly functionalized thiophene derivative that has emerged as a pivotal building block in organic synthesis. With its distinct reactivity profile stemming from the presence of two different halogen atoms and a ketone moiety, this compound offers a versatile platform for the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, physicochemical properties, and diverse applications in cross-coupling and functionalization reactions. We will delve into the strategic considerations for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of Polysubstituted Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in a wide range of biological interactions.[1] The introduction of multiple, distinct functional groups onto the thiophene ring dramatically expands its synthetic utility, allowing for sequential and site-selective modifications. This compound ( 1 ) is a prime example of such a versatile building block. The differential reactivity of the C-Br and C-Cl bonds, coupled with the synthetic handle provided by the acetyl group, makes it a highly sought-after intermediate for the synthesis of novel pharmaceuticals and functional materials.
This guide will illuminate the synthetic potential of 1 , providing a detailed examination of its reactivity and practical guidance for its application in key organic transformations.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 123418-66-6 | [2] |
| Molecular Formula | C₆H₄BrClOS | [2] |
| Molecular Weight | 239.51 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | [2] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | |
| SMILES | CC(=O)C1=CC(Cl)=C(Br)S1 | [2] |
| InChI Key | FSZXWJHCTQQQGZ-UHFFFAOYSA-N |
Synthesis of this compound (1)
Caption: A proposed synthetic route to this compound.
Reactivity and Strategic Applications in Cross-Coupling Reactions
The synthetic utility of 1 is primarily derived from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the 5-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[3] In the context of 1 , this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as PPh₃ or more electron-rich and bulky ligands, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or isopropanol) and water is often used to dissolve both the organic and inorganic reagents.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of (1) with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1) (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reagent Addition: Add a base, such as K₃PO₄ (2.0 mmol), and a suitable solvent system (e.g., toluene/water 4:1, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of compound 1.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynyl-substituted thiophenes.[6][7][8][9][10]
Causality of Experimental Choices:
-
Catalyst System: This reaction typically employs a dual catalytic system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.
Experimental Protocol: Sonogashira Coupling of (1) with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add this compound (1) (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a suitable solvent (e.g., THF, 10 mL) and an amine base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: A generalized workflow for the Sonogashira coupling of compound 1.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11][12][13][14][15] This reaction allows for the introduction of a variety of nitrogen-based nucleophiles at the 5-position of 1 .
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand plays a critical role in facilitating the reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination of (1) with Morpholine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1) (1.0 mmol) and morpholine (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Caption: A generalized workflow for the Buchwald-Hartwig amination of compound 1.
Further Functionalization
Beyond cross-coupling reactions, the acetyl group in 1 and its derivatives serves as a versatile handle for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.
-
Oxidation: Baeyer-Villiger oxidation can convert the ketone to an ester.
-
Condensation Reactions: The α-protons of the acetyl group can participate in aldol and Claisen-Schmidt condensations to build more complex carbon skeletons.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its unique arrangement of functional groups allows for a range of selective transformations, providing access to a diverse array of complex thiophene derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offer reliable and efficient methods for the construction of C-C and C-N bonds, making this compound an invaluable tool for researchers in drug discovery and materials science. By understanding the principles of its reactivity and the practical considerations for its use, scientists can unlock the full synthetic potential of this remarkable synthon.
References
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- Synthesis of terminal 1,3-diynes via sonogashira coupling of. (n.d.). Organic Syntheses Procedure. [Link]
- Triarylamine compounds, compositions and uses therefor. (2009).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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- 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one (CAS No: 859199-06-7). (n.d.). Apicule. [Link]
- 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]
- 1593821-42-1 | 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine. (n.d.). AA Blocks. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. (n.d.).
- 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. [Link]
- 7.1 The Discovery of Nucleophilic Substitution Reactions. (n.d.).
- 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one | CAS No- 677007-73-7. (n.d.). GLP Pharma Standards. [Link]
- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Semantic Scholar. [Link]
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Spectroscopic Characterization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one , a halogenated thiophene derivative of significant interest in medicinal chemistry and drug development.[1] The precise elucidation of its molecular structure is paramount for ensuring the integrity of synthesis, predicting reactivity, and understanding its interaction with biological targets. This document outlines the core analytical methodologies, expected spectral data, and the underlying scientific principles for researchers, scientists, and professionals in the pharmaceutical industry.
Compound Profile and Physicochemical Properties
A foundational step in any analytical endeavor is the confirmation of the compound's basic physicochemical properties. These parameters serve as the initial checkpoint for sample identity and purity.
| Property | Value | Source |
| CAS Number | 123418-66-6 | |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.52 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light |
The Strategic Importance of Spectroscopic Characterization
In the context of drug development, an unambiguous structural confirmation is not merely an academic exercise. It is a critical component of regulatory compliance and ensures the reproducibility of biological data. The presence of bromine and chlorine atoms, along with the acetyl-substituted thiophene core, presents a unique spectroscopic fingerprint. This guide will focus on the "gold standard" techniques for organic structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The overall analytical workflow for the comprehensive characterization of this compound is depicted below. This systematic approach ensures that orthogonal data is collected to build a cohesive and irrefutable structural assignment.
Caption: Analytical Workflow for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity. Based on the structure and data from related compounds, the following proton signals are expected.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | Singlet (s) | 1H | Thiophene Ring Proton (H-3) | The sole proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the halogens and the acetyl group. |
| ~2.6 | Singlet (s) | 3H | Acetyl Protons (-CH₃) | The three equivalent protons of the methyl group will appear as a singlet. This region is characteristic of methyl ketones.[4] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functionalities. The expected chemical shifts are influenced by the electronegativity of the attached halogens.[5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188-192 | Carbonyl Carbon (C=O) | The carbonyl carbon of a ketone typically resonates in this downfield region.[6] |
| ~140-145 | C-2 (Carbon attached to acetyl) | This quaternary carbon is deshielded by the adjacent sulfur atom and the carbonyl group. |
| ~130-135 | C-3 (Carbon with proton) | The protonated carbon of the thiophene ring. |
| ~125-130 | C-4 (Carbon attached to Cl) | The chemical shift is significantly influenced by the electronegative chlorine atom. |
| ~115-120 | C-5 (Carbon attached to Br) | The carbon bearing the bromine atom is expected to be in this region. |
| ~25-30 | Acetyl Carbon (-CH₃) | The methyl carbon of the acetyl group resonates in the typical aliphatic region.[6] |
Experimental Protocol for NMR Analysis
Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0.00 ppm.[3] A 400 or 500 MHz spectrometer provides excellent resolution for unambiguous peak assignment.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment with 16-32 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Caption: Standard Workflow for NMR Sample Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the ketone.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 | Weak-Medium | C-H stretch (aromatic) | Corresponds to the stretching vibration of the C-H bond on the thiophene ring.[7] |
| ~1660-1680 | Strong | C=O stretch (ketone) | This strong, sharp absorption is highly characteristic of an aryl ketone. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone. |
| ~1500-1550 | Medium | C=C stretch (aromatic ring) | Stretching vibrations within the thiophene ring.[7] |
| ~800-900 | Medium-Strong | C-H out-of-plane bending | The position of this band can sometimes give clues about the substitution pattern of the ring.[7] |
| ~600-800 | Medium | C-Cl and C-Br stretches | The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum. |
Experimental Protocol for IR Analysis
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumental Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal, which will be automatically subtracted from the sample spectrum.
-
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Rationale for Prediction: Electron Ionization (EI) is a common technique that provides a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in a distinctive isotopic pattern.
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 238, 240, and 242. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most intense peak in this cluster will correspond to the [C₆H₄⁷⁹Br³⁵ClOS]⁺ species.
-
Key Fragment (M-15)⁺: A peak corresponding to the loss of a methyl group (•CH₃) from the acetyl moiety (m/z ~223, 225, 227).
-
Key Fragment (M-43)⁺: A peak corresponding to the loss of the entire acetyl group (•COCH₃) to give the thiophene cation (m/z ~195, 197, 199).
Experimental Protocol for Mass Spectrometry Analysis
Rationale for Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for the analysis of relatively volatile and thermally stable organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system.
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will be operated in EI mode, scanning a mass range of, for example, m/z 40-400.
-
Conclusion
The structural integrity of this compound can be unequivocally established through the synergistic application of NMR, IR, and MS. This guide provides the expected spectral data and robust, field-proven protocols for their acquisition. For drug development professionals, adherence to these analytical principles is fundamental to ensuring the quality, safety, and efficacy of novel therapeutic agents derived from this important chemical scaffold. The combination of these techniques provides a self-validating system, where the data from each analysis corroborates the others, leading to a confident and definitive structural assignment.
References
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- Sice, A. M. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Physical Chemistry, 57(5), 565-567.
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- Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 645-655.
- Alemán, C., et al. (2001). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 105(44), 10159-10167.
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- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
- ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....
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- Matrix Fine Chemicals. (n.d.). 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE.
- AA Blocks. (n.d.). 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine.
- GLP Pharma Standards. (n.d.). 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
- ResearchGate. (n.d.). Figure S13. 1H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)- - Optional[FTIR] - Spectrum.
- National Center for Biotechnology Information. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
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solubility of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one in organic solvents
An In-depth Technical Guide to the Solubility of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound in drug development, chemical synthesis, and various analytical applications.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility of this compound, a halogenated thiophene derivative of interest in medicinal chemistry and materials science.[5] Due to the limited availability of specific experimental solubility data for this compound, this guide focuses on the theoretical principles governing its solubility, predictive approaches based on its molecular structure, and detailed, field-proven experimental protocols for determining its solubility in various organic solvents. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection, formulation development, and experimental design.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of its developability.[4][6] For professionals in drug development, poor solubility can lead to a cascade of challenges, including low bioavailability, difficulty in formulating dosage forms, and inaccurate results in biological assays.[3][4][6] In organic synthesis, solvent selection is paramount for reaction efficiency, controlling reaction pathways, and facilitating purification.[1] Therefore, a thorough understanding of the solubility of a compound like this compound is not merely an academic exercise but a crucial step in its practical application.
1.1. Physicochemical Properties of this compound
A foundational step in predicting solubility is to understand the intrinsic properties of the molecule.
| Property | Value | Source |
| CAS Number | 123418-66-6 | [7] |
| Molecular Formula | C6H4BrClOS | [5][7] |
| Molecular Weight | 239.51 g/mol | |
| Physical Form | Solid | |
| Predicted Boiling Point | 323.548 °C at 760 mmHg | [5] |
| Calculated Density | 1.728 g/cm³ | [5] |
The presence of a thiophene ring, a ketone group, and two different halogen atoms (bromine and chlorine) gives this molecule a unique electronic and steric profile that will govern its interactions with various solvents.[5]
Theoretical Principles and Predictive Analysis of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline for predicting solubility.[8][9] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. Polarity and Dipole Moment
The this compound molecule possesses several polar functional groups, including the carbonyl group (C=O) and the carbon-halogen bonds (C-Cl, C-Br). The electronegativity differences create permanent dipole moments within the molecule, making it a polar compound. Therefore, it is expected to have a higher solubility in polar solvents.
2.2. Hydrogen Bonding Capability
The carbonyl oxygen in the ethanone moiety can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (e.g., alcohols like methanol and ethanol) are likely to exhibit enhanced solubility for this compound through the formation of hydrogen bonds.
2.3. van der Waals Forces
The thiophene ring and the overall molecular structure also contribute to London dispersion forces, a type of van der Waals force. These non-specific interactions will be present with all solvent types but will be the dominant force in nonpolar solvents.
2.4. Predictive Framework for Solvent Selection
Based on these principles, we can categorize organic solvents and predict their potential to dissolve this compound:
-
High Predicted Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are likely to be excellent solvents. Their high polarity can effectively solvate the polar regions of the molecule.
-
Moderate to Good Predicted Solubility: Polar protic solvents like methanol, ethanol, and isopropanol are also expected to be good solvents, owing to their polarity and hydrogen bond donating capabilities.[10]
-
Moderate Predicted Solubility: Solvents with intermediate polarity, such as dichloromethane (DCM) and ethyl acetate, may also dissolve the compound to a reasonable extent.
-
Low Predicted Solubility: Nonpolar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents for this compound due to the significant mismatch in polarity.[9]
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable for initial screening, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.
3.1. The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of clean, dry vials.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation at the same temperature can be employed for faster and more efficient separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
3.2. Visual Method for Rapid Screening
A simpler, qualitative method can be used for rapid screening of solvents.[12]
Step-by-Step Protocol:
-
Preparation: Place a small, known amount of the compound (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add the chosen solvent dropwise while continuously vortexing or shaking the tube.[12]
-
Observation: Observe the point at which the solid completely dissolves. The volume of solvent required provides a qualitative measure of solubility.
This method is less precise but is useful for quickly identifying promising solvents for further quantitative analysis.
Visualization of Experimental Workflow
To provide a clear and logical representation of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Methodological & Application
Application Note: A Validated Two-Step Synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one from 4-Chlorothiophene
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a key intermediate in the development of advanced pharmaceutical agents. Starting from the commercially available 4-chlorothiophene, the target molecule is synthesized via a robust two-step sequence involving a regioselective Friedel-Crafts acylation followed by a directed electrophilic bromination. This document elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and outlines a self-validating framework for in-process control and final product verification, designed for researchers in synthetic chemistry and drug development.
Introduction and Strategic Overview
This compound (CAS No. 123418-66-6) is a highly functionalized thiophene derivative.[1][2] Its structural complexity makes it a valuable building block in medicinal chemistry, notably as a documented intermediate in the synthesis of thrombopoietin receptor agonists like Avatrombopag.[3][4] The precise arrangement of chloro, bromo, and acetyl substituents on the thiophene ring is critical for its utility in constructing complex molecular architectures.
The synthetic strategy detailed herein is designed for efficiency and high regiochemical control, proceeding in two distinct stages:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of 4-chlorothiophene to yield 2-acetyl-4-chlorothiophene.
-
Electrophilic Bromination: Selective bromination of the resulting ketone at the C5 position to afford the final product.
This approach leverages fundamental principles of electrophilic aromatic substitution on heterocyclic systems, where the reaction outcomes are dictated by the interplay of activating and directing effects of the sulfur heteroatom and the existing substituents.
Mechanistic Insights and Regiochemical Control
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. The high regioselectivity of this synthetic sequence is not accidental but a direct consequence of the electronic properties of the thiophene ring and its substituents.
Step 1: Friedel-Crafts Acylation of 4-Chlorothiophene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The reaction is initiated by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) which coordinates to the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion.[6][7]
The critical question is the site of acylation on the 4-chlorothiophene ring. The outcome is governed by the stability of the carbocation intermediate (arenium ion) formed upon attack by the thiophene ring.[8][9]
-
Directing Effects: The sulfur atom in the thiophene ring is a powerful activating group that strongly directs electrophilic attack to the α-positions (C2 and C5) due to the ability to stabilize the positive charge of the intermediate via resonance.[10][11] The chlorine atom at C4 is a deactivating group but directs ortho and para. In this context, the directing effect of the sulfur heteroatom is dominant, leading to preferential substitution at the C2 or C5 position. Since C2 and C5 are equivalent in the starting material, the reaction reliably produces 2-acetyl-4-chlorothiophene.
Step 2: Electrophilic Bromination of 2-Acetyl-4-chlorothiophene
The second step involves the bromination of the intermediate ketone. The regioselectivity is now determined by the combined influence of the C2-acetyl group, the C4-chloro group, and the ring sulfur.
-
Directing Effects: The acetyl group at C2 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C4). However, the C4 position is already substituted. The primary directing influence remains the activation of the vacant α-position (C5) by the ring sulfur. Electrophilic substitution on 2-substituted thiophenes overwhelmingly favors the C5 position.[[“]] Therefore, bromination occurs selectively at the C5 position, yielding the desired this compound.
The overall synthetic pathway is illustrated below.
Caption: Two-step synthesis workflow.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including Lewis acids, bromine, and chlorinated solvents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Acetyl-4-chlorothiophene
This protocol is adapted from standard Friedel-Crafts acylation procedures on thiophene derivatives.[13][14]
-
Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (16.0 g, 120 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (100 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (8.6 mL, 120 mmol, 1.2 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of 4-chlorothiophene (11.9 g, 100 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 2-acetyl-4-chlorothiophene, can be purified by vacuum distillation or column chromatography on silica gel to yield a yellow oil.[15][16]
Protocol 2: Synthesis of this compound
This protocol is based on the procedure reported by Benchchem.[17]
-
Setup: Dissolve 2-acetyl-4-chlorothiophene (4.0 g, 24.9 mmol, 1.0 eq) in diethyl ether (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Cool the solution to 0 °C in an ice-water bath. Add bromine (1.3 mL, 25.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes. A color change and potential formation of HBr gas will be observed.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully add water (20 mL). A saturated solution of sodium thiosulfate can be added dropwise to quench any excess bromine until the red-brown color disappears.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane or ethanol/water) to yield this compound as a solid.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Acylation | Step 2: Bromination |
| Starting Material | 4-Chlorothiophene | 2-Acetyl-4-chlorothiophene |
| Molecular Weight ( g/mol ) | 118.58 | 160.62 |
| Key Reagents | Acetyl Chloride, AlCl₃ | Bromine (Br₂) |
| Molar Equivalents (vs SM) | 1.2 (AcCl), 1.2 (AlCl₃) | 1.0 |
| Product Name | 2-Acetyl-4-chlorothiophene | This compound |
| Product MW ( g/mol ) | 160.62 | 239.51 |
| Typical Yield | 70-85%[18] | >85% |
| Appearance | Yellow Oil[16] | Solid[2] |
Trustworthiness: A Self-Validating Protocol
To ensure the reliability and reproducibility of this synthesis, a series of in-process controls and characterization techniques are essential.
-
In-Process Monitoring: The progress of both reactions should be meticulously monitored by Thin Layer Chromatography (TLC). This allows for the determination of reaction completion, preventing the formation of by-products from over-reaction and ensuring the process is moved to the next stage at the optimal time.
-
Product Identity Verification: The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by analyzing the chemical shifts, integration, and coupling patterns of the nuclei.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. For the final product, the characteristic isotopic pattern of bromine and chlorine should be observable.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >97% for use in further synthetic applications.[1]
-
-
Consistency Check: The physical properties of the synthesized materials (e.g., color, physical state) should be compared with literature data.[2][16]
By integrating these validation steps, researchers can proceed with confidence in the quality and identity of the synthesized this compound.
References
- Google Patents. (2016). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl-4-chlorothiophene.
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- StudySmarter. (2023). Thiophene: Bromination & Reduction.
- University Course Material. (n.d.). Chapter 9, thiophene.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Google Patents. (1949). US2492629A - Acylation of thiophene.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Professor Dave Explains. (2018). Friedel-Crafts Acylation [Video]. YouTube.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Consensus. (1973). Bromination of 2-acetylthiophene and its derivatives.
- Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
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- 4. 2-bromo-1-(4-chlorothiophen-2-yl)ethanone | 677007-73-7 [chemicalbook.com]
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Application Note: Regioselective Friedel-Crafts Acylation of 5-Bromo-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and a detailed protocol for the Friedel-Crafts acylation of 5-bromo-4-chlorothiophene. Acylated dihalothiophenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document delves into the underlying reaction mechanism, principles of regioselectivity, a field-proven experimental protocol, and troubleshooting strategies to ensure successful synthesis of 2-acyl-5-bromo-4-chlorothiophene.
Theoretical Foundation: Mechanism and Regioselectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] The reaction's success and selectivity, especially on a substituted heterocyclic substrate like 5-bromo-4-chlorothiophene, are governed by the stability of the reaction intermediates.
The Acylation Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion.[2] A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., acetyl chloride), facilitating the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion.[3][4]
The nucleophilic π-system of the thiophene ring then attacks this powerful electrophile. This step forms a positively charged carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[5] Aromaticity is subsequently restored by the deprotonation of the ring, a step aided by the AlCl₄⁻ complex, which regenerates the Lewis acid catalyst.[3] However, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[3][6] This complex is hydrolyzed during aqueous work-up to yield the final aryl ketone.
Controlling Regioselectivity
For thiophene and its derivatives, Friedel-Crafts acylation demonstrates a strong preference for substitution at the α-positions (C2 and C5).[7][8] This regioselectivity is a direct consequence of the superior stability of the carbocation intermediate formed upon electrophilic attack at the C2 position. This intermediate is stabilized by three resonance structures, allowing for more effective delocalization of the positive charge, compared to the two resonance structures available for an attack at the C3 (β) position.[7][8]
In the case of 5-bromo-4-chlorothiophene, the C5 and C4 positions are blocked. The remaining open positions are C2 and C3. Based on the inherent electronic properties of the thiophene nucleus, the acylation is strongly directed to the vacant α-position, C2. Therefore, the major product expected is 2-acyl-5-bromo-4-chlorothiophene .
Experimental Protocol: Synthesis of 2-Acetyl-5-bromo-4-chlorothiophene
This protocol details a standard laboratory procedure for the acetylation of 5-bromo-4-chlorothiophene.
Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride reacts violently with water.[9] All glassware must be flame-dried or oven-dried before use.
Materials and Equipment
-
Reagents:
-
5-Bromo-4-chlorothiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
-
Equipment:
-
Three-necked round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.[7]
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents). Add 100 mL of anhydrous dichloromethane (DCM) to create a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.[7]
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension using the dropping funnel over 15-20 minutes. The formation of the acylium ion complex is exothermic.[4]
-
Substrate Addition: In a separate dry flask, dissolve 5-bromo-4-chlorothiophene (1.0 equivalent) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.[7]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.[10] Perform this step in the fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[7]
-
Washing: Combine all organic layers. Wash sequentially with a saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-acetyl-5-bromo-4-chlorothiophene.
Data Summary and Expected Results
The choice of Lewis acid and reaction conditions can influence the yield and purity of the final product. Aluminum chloride is a highly effective but aggressive catalyst. Milder catalysts may be employed for sensitive substrates.[11]
| Parameter | Condition | Rationale / Comment |
| Substrate | 5-Bromo-4-chlorothiophene | Dihalogenated thiophene ring. |
| Acylating Agent | Acetyl Chloride | Common, highly reactive acylating agent.[7] |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid for activating the acylating agent.[11] |
| Stoichiometry | Substrate:Acyl Chloride:AlCl₃ (1 : 1.1 : 1.1) | A slight excess of reagents ensures complete conversion of the substrate. Stoichiometric AlCl₃ is required.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Common inert solvent for Friedel-Crafts reactions.[7] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion.[4] |
| Reaction Time | 2 - 4 hours | Typical duration; should be monitored by TLC. |
| Expected Product | 2-Acetyl-5-bromo-4-chlorothiophene | Acylation occurs at the electronically favored C2 position.[8] |
| Typical Yield | 75 - 90% | Yields can vary based on purity of reagents and reaction scale. Acylation of 2-bromothiophene gives a similar yield.[10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient reaction time or temperature. | 1. Use fresh, high-purity anhydrous AlCl₃. Ensure all glassware is perfectly dry.2. Allow the reaction to stir longer at room temperature or gently warm to ~40 °C. |
| Formation of Multiple Products | 1. Reaction temperature too high, causing side reactions.2. Isomer formation (unlikely but possible). | 1. Maintain strict temperature control, especially during reagent addition.2. Confirm product structure using ¹H NMR and ¹³C NMR spectroscopy. |
| Dark/Polymeric Tar Formation | 1. Reaction conditions are too harsh.2. Impurities in the starting material. | 1. Switch to a milder Lewis acid catalyst such as SnCl₄ or FeCl₃.[12]2. Ensure the purity of the 5-bromo-4-chlorothiophene starting material. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Conclusion
The Friedel-Crafts acylation of 5-bromo-4-chlorothiophene is a reliable method for producing 2-acyl derivatives, which are versatile synthetic intermediates. The regiochemical outcome is predictably controlled by the inherent electronic preference of the thiophene ring for electrophilic attack at the α-position. By adhering to strict anhydrous conditions and maintaining careful temperature control, this protocol can be executed with high yield and selectivity, providing a valuable building block for further synthetic transformations in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- NotEvans (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- NIH (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- Wikipedia (n.d.). Friedel–Crafts reaction.
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Sigma-Aldrich (n.d.). Friedel–Crafts Acylation.
- ECHEMI (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Benchchem. Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols.
- Benchchem. Overcoming challenges in the acylation of the thiophene 3-position.
- Chemicalbook (n.d.). 2-Acetyl-5-bromothiophene synthesis.
- TSI Journals (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ResearchGate (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
- Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
- Unknown (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan (n.d.). Experiment 1: Friedel-Crafts Acylation.
- NIIR Project Consultancy Services (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?
- PrepChem.com (n.d.). Synthesis of 2-acetyl-5-bromothiophene.
- Chemistry Steps (n.d.). Friedel-Crafts Acylation with Practice Problems.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. prepchem.com [prepchem.com]
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Suzuki coupling reactions with 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
An Application Guide for the Chemoselective Suzuki-Miyaura Coupling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and agrochemicals.[1] The ability to precisely install diverse substituents onto the thiophene ring is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, valued for its mild conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]
This guide focuses on a particularly valuable substrate: This compound . The presence of two distinct halogen atoms on the thiophene ring presents a unique synthetic opportunity: the potential for chemoselective functionalization. By exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds, one can selectively form a new C-C bond at the C-5 position while preserving the C-4 chloro-substituent for subsequent transformations. This stepwise approach allows for the controlled and efficient synthesis of complex, polysubstituted thiophene derivatives.
As a senior application scientist, this document provides not just a protocol, but a comprehensive guide to understanding and executing this selective coupling with high fidelity. We will delve into the mechanistic rationale behind experimental choices, provide a robust, step-by-step protocol, and offer insights into troubleshooting potential challenges.
The Principle of Chemoselectivity in Suzuki-Miyaura Coupling
The success of a selective Suzuki coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the organic halide to the Pd(0) complex.[5][6] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
For aryl halides, the established reactivity trend is:
C–I > C–Br > C–OTf >> C–Cl [7]
This trend dictates that in a molecule like this compound, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond at the 4-position.[8][9] By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to favor the reaction at the more labile C-Br site exclusively.
However, the choice of palladium catalyst and, more importantly, the ancillary ligand, is critical. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) has enabled the efficient coupling of even unactivated aryl chlorides.[4][10] While these highly active systems are powerful, their use in selective couplings requires finesse. An overly active catalyst system or excessive temperature could lead to a loss of selectivity and the formation of the undesired di-coupled product.
Key Experimental Parameters and Their Mechanistic Role
Achieving high yield and selectivity requires the careful optimization of several interdependent parameters.
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. These Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[6] The catalyst loading is typically kept low (0.5–2 mol%) to ensure efficiency and minimize costs.
-
Phosphine Ligand: The ligand is arguably the most crucial component for controlling reactivity and selectivity.
-
Steric Bulk & Electron-Donating Ability: Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and the final reductive elimination step.[4][11] This increased activity allows reactions to proceed at lower temperatures, which is a key factor in maintaining selectivity for the C-Br bond.
-
Ligand-to-Palladium Ratio: A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. This ratio influences the nature of the active catalytic species and can impact reaction efficiency.
-
-
Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][12]
-
Choice of Base: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice for reactions involving sensitive functional groups or unstable boronic acids, as it is a moderately strong, non-nucleophilic base.[13]
-
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.
-
Organic Solvent: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DME are used to dissolve the organic reagents and catalyst.
-
Aqueous Phase: Water is required to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. The ratio of organic to aqueous solvent (e.g., 4:1) is an important parameter to optimize.
-
-
Temperature: This is the primary lever for controlling selectivity. By keeping the temperature moderate (e.g., 80-90 °C), the kinetic barrier for C-Cl bond activation is not overcome, allowing the preferential reaction of the C-Br bond. Higher temperatures (>100 °C) risk erosion of selectivity.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationalizing the role of each reaction component.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Mon-Arylation
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-5 bromide position of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Heated stirring plate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for selective Suzuki coupling.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 254 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).
-
Briefly flush the flask with inert gas.
-
In a separate vial, weigh the Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
-
Inerting the Atmosphere:
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Evacuate the flask under vacuum until all gases are removed, and then backfill with argon or nitrogen.
-
Repeat this evacuate/backfill cycle a total of three times to ensure the reaction atmosphere is completely inert.
-
-
Solvent Addition:
-
Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the reaction mixture.
-
The mixture should be a suspension.
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath set to 80 °C.
-
Stir the reaction mixture vigorously. The color will typically darken as the reaction proceeds.
-
Allow the reaction to stir for 12-18 hours.
-
-
Reaction Monitoring:
-
After the allotted time, cool the reaction to room temperature.
-
Take a small aliquot, dilute it with ethyl acetate, and filter it through a small plug of silica.
-
Analyze the sample by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a single major product. Check for any formation of the di-arylated byproduct.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash them with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound, 1-(4-chloro-5-arylthiophen-2-yl)ethan-1-one.
-
Expected Outcomes & Troubleshooting
The described protocol is expected to provide good to excellent yields of the selectively mono-arylated product. The table below summarizes expected outcomes with different classes of boronic acids.
| Boronic Acid Type | Example | Expected Reactivity | Potential Issues & Solutions |
| Electron-Rich | 4-Methoxyphenylboronic acid | High yield, clean reaction. | Minimal issues expected. |
| Electron-Poor | 4-(Trifluoromethyl)phenylboronic acid | Slightly slower reaction rate. | May require slightly longer reaction time or a marginal increase in temperature (e.g., to 90 °C). Monitor carefully to avoid loss of selectivity. |
| Sterically Hindered | 2-Methylphenylboronic acid | Slower reaction rate due to steric hindrance. | A more active catalyst system (e.g., using a different Buchwald ligand like RuPhos) or slightly elevated temperature may be necessary. |
| Heteroaryl | Pyridine-3-boronic acid | Can be challenging due to catalyst inhibition or protodeboronation. | Use of K₃PO₄ is often beneficial. Ensure rigorous degassing. Using the boronic acid pinacol (BPin) ester can sometimes mitigate protodeboronation.[4][13] |
Troubleshooting Guide:
-
Low Conversion:
-
Cause: Inefficient catalyst activation or poor quality reagents.
-
Solution: Ensure solvents are anhydrous and fully degassed. Use fresh, high-purity catalyst and ligand. Check the quality of the base.
-
-
Formation of Di-arylated Product:
-
Cause: Reaction temperature is too high or reaction time is too long. The catalyst system may be too active under the chosen conditions.
-
Solution: Lower the reaction temperature (e.g., to 70-75 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a less active ligand if the problem persists.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene and consumption of the reagent.[13]
-
Solution: Use a milder base (K₃PO₄ is good). Use the corresponding boronic acid pinacol ester (BPin) instead of the free acid. Minimize the amount of water in the reaction.
-
-
Formation of Dehalogenated Byproduct (Bromo group replaced by H):
-
Cause: A competing hydrodehalogenation pathway.
-
Solution: This can sometimes be promoted by impurities. Ensure high-purity reagents and a strictly inert atmosphere.
-
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of valuable 4-chloro-5-arylthiophene building blocks. Success relies on a fundamental understanding of the principles of palladium catalysis, particularly the differential reactivity of C-Br and C-Cl bonds. By carefully selecting a modern, highly active catalyst system and precisely controlling the reaction temperature, researchers can achieve high yields and excellent selectivity. This protocol serves as a validated starting point, enabling scientists in drug discovery and materials science to efficiently access a diverse range of novel thiophene derivatives.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][2]
- Organic Chemistry Portal. Suzuki Coupling. [Link][13]
- NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][15]
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10231-10251.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link][17]
- Bellina, F., & Rossi, R. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 35(10), 942-965.
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(18), 3484-3488. [Link][4]
- Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(23), 5521–5522. [Link][11]
- Reddy, K. R., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(16), 6171–6174. [Link][19]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6604–6624. [Link][8]
- Thompson, A. E., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 46(37), 6355-6358. [Link][20]
- Hassan, A. S., et al. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Brazilian Chemical Society, 29(10), 2136-2144. [Link][1]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link][21]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6604-6624. [Link][9]
- Li, H., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(10), 18513–18527. [Link][23]
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Application Note: Palladium-Catalyzed Heck Coupling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Dihalogenated Thiophene Core
The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and organic electronic materials. The ability to selectively functionalize specific positions on the thiophene ring is paramount for developing novel molecular entities. The palladium-catalyzed Heck reaction stands as a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides with alkenes under mild and versatile conditions.[1][2]
This application note provides a detailed guide to the Heck reaction using 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one as the substrate. This molecule presents a unique synthetic challenge and opportunity due to its dihalogenated nature. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a highly selective coupling, targeting the more labile C-Br bond at the 5-position while preserving the C-Cl bond for potential subsequent transformations.[3] This guide offers field-proven insights, detailed protocols, and optimization strategies to empower researchers in leveraging this valuable building block.
Substrate Analysis and Mechanistic Considerations
Reactivity of this compound
The success of this reaction hinges on understanding the substrate's inherent properties:
-
Chemoselectivity: The primary challenge is to achieve selective reaction at one of the two C-X bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and its facility follows the trend of carbon-halogen bond strength: C-I > C-OTf > C-Br >> C-Cl.[3] This reactivity differential is the foundation of our strategy, enabling the selective oxidative addition of the Pd(0) catalyst into the C-Br bond.
-
Electronic Effects: The presence of an electron-withdrawing acetyl group at the 2-position influences the electronic density of the thiophene ring, which can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.
The Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is the key chemoselective step.[4][5]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by syn-migratory insertion of the alkene into the Pd-C bond.[3][4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[4][5]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated H-X, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Recommended Protocols and Optimization Strategies
The following protocols provide a robust starting point for the Heck coupling of this compound with a model alkene, such as styrene or n-butyl acrylate. Optimization may be required depending on the specific alkene partner.
General Experimental Workflow
The overall process follows a standard sequence for palladium-catalyzed cross-coupling reactions, emphasizing the need for an inert atmosphere to protect the catalyst.
Caption: General experimental workflow for the Heck reaction.
Screening Table for Reaction Conditions
For optimal results, screening several parameters is recommended. The following table outlines starting points and alternatives for key reaction components.
| Parameter | Condition A (Standard) | Condition B (Alternative Ligand) | Condition C (Ligand-Free) | Rationale & Notes |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ is a common, air-stable, and effective precatalyst.[6][7] |
| Ligand | PPh₃ (4 mol%) | P(o-tolyl)₃ (4 mol%) | None | PPh₃ is a standard ligand. Bulky, electron-rich phosphines like P(o-tolyl)₃ can sometimes improve rates for challenging substrates. Ligand-free conditions can work, especially with iodide substrates, but are worth screening for bromides.[4] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | NaOAc (2.0 equiv) | Inorganic bases are robust. Cs₂CO₃ is more soluble and basic, often improving yields. NaOAc is a classic, milder base.[4][8] |
| Solvent | DMF (0.1 M) | DMAc (0.1 M) | NMP (0.1 M) | Polar aprotic solvents are standard. Ensure they are anhydrous and degassed to prevent catalyst deactivation.[1][8] |
| Temperature | 110 °C | 120 °C | 120 °C | Higher temperatures are often needed for less reactive aryl bromides. Monitor for potential thermal decomposition of starting materials or product. |
| Alkene | Styrene (1.2 equiv) | n-Butyl Acrylate (1.2 equiv) | Styrene (1.2 equiv) | Electron-deficient alkenes like acrylates are often more reactive.[2][4] |
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Conditions with Triphenylphosphine Ligand
This protocol represents a reliable starting point for the reaction.
Materials:
-
This compound (1.0 equiv, e.g., 239.5 mg, 1.0 mmol)
-
Styrene (1.2 equiv, e.g., 125 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, e.g., 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 equiv, e.g., 10.5 mg, 0.04 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL to make 0.1 M solution)
Procedure:
-
Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (previously degassed by sparging with argon for 20-30 minutes) via syringe.
-
Alkene Addition: Add the alkene (styrene) to the stirring mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 1-(4-chloro-5-styrylthiophen-2-yl)ethan-1-one.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficient temperature.3. Poor quality of reagents. | 1. Ensure rigorous inert atmosphere technique and use anhydrous, degassed solvents.2. Increase temperature in 10 °C increments (up to 140 °C).3. Use freshly purified starting materials and high-purity reagents. |
| Formation of Homocoupled Product (Biaryl) | Catalyst decomposition leading to alternative reaction pathways. | 1. Use a more robust ligand (e.g., a bulky biarylphosphine).2. Lower the reaction temperature slightly.3. Ensure the base is fully anhydrous. |
| Reaction Stalls | 1. Catalyst has died.2. Leaching of palladium. | 1. Add an additional portion of catalyst and ligand under an inert atmosphere.2. Consider using a heterogeneous catalyst or a ligand system known to prevent Pd leaching.[10] |
| Formation of Reductive Heck Product | The intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination.[1][11] | 1. Ensure the base is not a hydride source (e.g., formates).2. Screen different solvents and bases, as this side reaction is highly condition-dependent. |
Conclusion
The Heck reaction of this compound is a powerful and selective transformation that grants access to valuable functionalized thiophene derivatives. The key to success lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. By carefully controlling the reaction parameters—particularly the catalyst system, base, and solvent under strict inert conditions—researchers can achieve high yields of the desired mono-coupled product. The protocols and optimization strategies outlined in this document provide a comprehensive framework for achieving this strategic transformation, enabling further diversification of this important heterocyclic core in drug discovery and materials science programs.
References
- Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Heck Reaction—St
- Heck reaction. (n.d.). Wikipedia. [Link]
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. (n.d.). AIP Publishing. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). NIH. [Link]
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
- CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. [Link]
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC - NIH. [Link]
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Sonogashira coupling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one with terminal alkynes
An Application Guide to the Chemoselective Sonogashira Coupling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one with Terminal Alkynes
Introduction: Unlocking Molecular Complexity with Thiophene Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][3] Its application is extensive, proving indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the resulting conjugated enyne or arylalkyne moiety is a critical structural motif.[1][3][4]
This application note provides a detailed protocol and technical insights for the Sonogashira coupling of a specific, highly functionalized substrate: This compound . Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[5][6] The target substrate presents a unique synthetic challenge and opportunity: the presence of two different halogen atoms on the thiophene ring. The primary objective of this protocol is to leverage the inherent difference in reactivity between the C-Br and C-Cl bonds to achieve a highly chemoselective mono-alkynylation at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent, orthogonal transformations. This selective functionalization opens a pathway to novel, densely-functionalized thiophene derivatives.
Pillar 1: The Mechanistic Rationale for Chemoselectivity
The success of a selective Sonogashira coupling on a dihalogenated substrate is entirely dependent on the predictable and well-understood reactivity differences of the carbon-halogen bonds within the palladium catalytic cycle. The generally accepted reactivity order for aryl halides in oxidative addition is C–I > C–OTf > C–Br >> C–Cl.[1][7] This protocol is designed to exploit the significantly greater reactivity of the C-Br bond over the C-Cl bond.
The reaction proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the more reactive C-Br bond of the thiophene substrate to form a Pd(II) intermediate. This is the rate-determining and selectivity-defining step.
-
Transmetalation : The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.
-
Reductive Elimination : The final C(sp²)-C(sp) bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst.[7][8]
-
-
The Copper Cycle :
-
Acetylide Formation : In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne. The copper coordinates to the alkyne, increasing the acidity of the terminal proton and facilitating its removal by the amine base to form a copper(I) acetylide species.[8][9] This activated species is then ready for the transmetalation step.
-
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust, self-validating methodology for the selective coupling at the C-Br position of this compound.
Materials and Equipment
-
Terminal Alkyne : e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene (1.2 equivalents)
-
Palladium Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Co-catalyst : Copper(I) iodide [CuI] (4-10 mol%)
-
Base : Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)
-
Solvent : Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment : Schlenk flask or oven-dried round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen or argon gas line with bubbler, syringes, septa, TLC plates (silica gel), standard glassware for workup and purification.
Step-by-Step Reaction Procedure
-
Inert Atmosphere Setup : Assemble the reaction flask with a condenser under a positive pressure of nitrogen or argon. Ensure all glassware is thoroughly dried to prevent moisture from quenching the catalysts.
-
Reagent Addition : To the reaction flask, add this compound (1.0 mmol, 239.5 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg, 3 mol%), and CuI (0.05 mmol, 9.5 mg, 5 mol%).
-
Solvent and Base Addition : Under the inert atmosphere, add anhydrous, degassed THF (10 mL) via syringe, followed by triethylamine (3.0 mmol, 0.42 mL). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-activation.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Execution : Heat the reaction mixture to 60-65 °C (for THF) or 80 °C (for DMF). The choice of temperature is critical; aryl bromides typically require gentle heating to facilitate oxidative addition without promoting side reactions at the C-Cl bond.[1]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling and Filtration : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter the mixture through a short plug of Celite® to remove the precipitated amine salts and catalyst residues.
-
Aqueous Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).[4]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate gradient of hexane and ethyl acetate as the eluent, to afford the pure product.[4]
Pillar 3: Data Presentation and Troubleshooting
Expected Results
The following table summarizes representative terminal alkynes and the expected yields for their selective coupling under the optimized conditions described.
| Entry | Terminal Alkyne | Product Name | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(4-Chloro-5-(phenylethynyl)thiophen-2-yl)ethan-1-one | 80-90% |
| 2 | 1-Hexyne | 1-(4-Chloro-5-(hex-1-yn-1-yl)thiophen-2-yl)ethan-1-one | 75-85% |
| 3 | Trimethylsilylacetylene | 1-(4-Chloro-5-((trimethylsilyl)ethynyl)thiophen-2-yl)ethan-1-one | 85-95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently anhydrous/degassed solvent.3. Reaction temperature too low.4. Poor quality base or alkyne. | 1. Use a Pd(0) source like Pd(PPh₃)₄ directly, or add a phosphine ligand to aid reduction of Pd(II).2. Use freshly distilled/dried and degassed solvents.3. Incrementally increase the temperature, but do not exceed 80-90 °C to maintain selectivity.4. Use freshly distilled base and pure alkyne. |
| Glaser Homocoupling | 1. Presence of oxygen in the reaction flask.2. Incorrect ratio of copper to palladium. | 1. Ensure a robust inert atmosphere throughout the setup and reaction.2. Maintain the recommended catalyst loading; avoid excess copper. |
| De-bromination of Starting Material | 1. Reaction temperature is too high.2. Certain base/solvent combinations can promote this side reaction. | 1. Lower the reaction temperature.2. If the problem persists, consider an alternative base such as diisopropylethylamine (DIPEA). |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Insufficient base. | 1. Add a second small portion of the palladium catalyst.2. Ensure at least 2-3 equivalents of the amine base are present. |
Safety Precautions
-
Catalysts : Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.[4]
-
Solvents : Organic solvents like THF and DMF are flammable and should be kept away from ignition sources.[4]
-
Bases : Amine bases such as triethylamine are corrosive and have strong odors. Handle them in a fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
References
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). PubMed.
- Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. (2025). Benchchem.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
- Sonogashira coupling. Wikipedia.
- Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed.
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Organic Letters - ACS Publications.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- This compound. Simson Pharma Limited.
- Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
- This compound. Smolecule.
- Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. ResearchGate.
- This compound. Advanced ChemBlocks.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. (2019). YouTube.
- This compound | 123418-66-6. Sigma-Aldrich.
- Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. Benchchem.
- Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. Benchchem.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] For researchers and professionals in drug development, the ability to efficiently and selectively introduce amino groups into complex heterocyclic scaffolds is of paramount importance. Substituted thiophenes, in particular, are privileged structures in medicinal chemistry, and the targeted amination of functionalized thiophenes like 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one opens a direct route to novel chemical entities with potential therapeutic applications.
This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters that govern its success, and offer step-by-step experimental procedures. The inherent challenge and synthetic opportunity of this substrate lie in its di-halogenated nature, presenting a question of chemoselectivity that a well-designed catalytic system can address.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[4][5] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent Pd(0) species, which is typically generated in situ from a palladium precursor. This step forms a Pd(II) intermediate. The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The choice of ligand is critical, as it modulates the steric and electronic environment around the palladium center, influencing the rates of oxidative addition and reductive elimination and preventing side reactions.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity in the Amination of this compound
A key consideration for the title substrate is the selective amination at the C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is C-I > C-Br > C-Cl. This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds. Consequently, it is generally possible to achieve chemoselective amination at the more reactive C-Br position by carefully controlling the reaction conditions. The presence of the electron-withdrawing acetyl group at the 2-position of the thiophene ring is expected to activate both halides towards oxidative addition, but the inherent reactivity difference between bromine and chlorine should still allow for selective coupling.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific amine coupling partners.
Materials and Reagents
-
Substrate: this compound
-
Amine: Primary or secondary amine of interest
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Inert Gas: Argon or Nitrogen
Note: All reagents should be handled under an inert atmosphere, and solvents should be anhydrous and deoxygenated.[1]
Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate | 1.0 equiv | Limiting reagent |
| Amine | 1.1 - 1.5 equiv | Slight excess to ensure complete consumption of the substrate |
| Pd Precatalyst | 1 - 3 mol% | Lower loadings for more reactive amines, higher for challenging couplings |
| Ligand | 1.2 - 3.6 mol% | Typically a 1.2:1 ligand to palladium ratio is effective |
| Base | 1.4 - 2.0 equiv | Strong, non-nucleophilic base is required for deprotonation |
| Solvent | 0.1 - 0.2 M | Concentration can influence reaction rates |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines or aryl chlorides |
| Reaction Time | 2 - 24 h | Monitored by TLC, GC-MS, or LC-MS |
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
This protocol is a general starting point for the chemoselective amination at the C-Br position.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-chloro-5-(amino)thiophen-2-yl)ethan-1-one.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. This can be minimized by using the appropriate ligand and ensuring efficient coupling.
-
Base Sensitivity: The substrate contains an acetyl group which may be susceptible to reaction with strong bases under harsh conditions. If base-mediated side reactions are observed, a weaker base such as Cs₂CO₃ or K₃PO₄ could be screened, although this may require a higher reaction temperature or longer reaction time.[4]
-
Ligand Choice: For heteroaromatic substrates, bulky, electron-rich monophosphine ligands such as XPhos and BrettPhos are often superior.[2] If one ligand gives poor results, screening another from this class is a logical next step.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the aminated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel, functionalized thiophenes. By leveraging the principles of chemoselectivity and employing a well-defined catalytic system, researchers can achieve high yields of the desired mono-aminated product. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this powerful synthetic methodology in drug discovery and development programs.
References
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Liu, J., Jia, X., Chen, X., Sun, H., Li, Y., Kramer, S., & Lian, Z. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. [Link]
- de K. Lewis, A. K., Caddick, S., Cloke, F. G. N., Billingham, N. C., Hitchcock, P. B., & Leonard, J. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium(N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society, 125(33), 10066–10073. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1546–1553. [Link]
- Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2020).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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- 6. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Thiophene-Based COX Inhibitors from 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold in COX Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for the treatment of pain, inflammation, and arthritis.[1] The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Its unique electronic and steric properties make it an attractive core for the design of novel COX inhibitors.[5][6] This document provides a detailed guide for the synthesis of a novel, potential COX-2 selective inhibitor utilizing the commercially available starting material, 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one.
Synthetic Strategy: A Multi-Step Approach to a Diarylthiazole Derivative
The synthetic strategy outlined below is a convergent approach that leverages well-established and robust chemical transformations to construct a novel diarylthiazole derivative. This class of compounds is known to exhibit COX inhibitory activity. The key steps involve an initial α-bromination of the starting acetophenone, followed by a Hantzsch thiazole synthesis to build the core heterocyclic structure, and finally a Suzuki-Miyaura cross-coupling to introduce a third aryl moiety, a common feature in many selective COX-2 inhibitors.
Caption: Overall synthetic workflow for the preparation of the target COX inhibitor.
Experimental Protocols
PART 1: α-Bromination of this compound
This initial step introduces a reactive handle at the α-position of the acetyl group, which is essential for the subsequent cyclization reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one.[2]
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: A pale yellow solid.
PART 2: Hantzsch Thiazole Synthesis
This is the key ring-forming reaction that constructs the central thiazole scaffold of our target molecule.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one (1.0 eq)
-
4-(Methylsulfonyl)benzothioamide (1.0 eq)
-
Ethanol
-
Triethylamine (TEA) (1.2 eq)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one (1.0 eq) and 4-(methylsulfonyl)benzothioamide (1.0 eq) in ethanol.
-
Add triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).[3][4]
Expected Outcome: An off-white to yellow solid.
PART 3: Suzuki-Miyaura Cross-Coupling
This final step introduces a phenyl group at the 5-position of the thiophene ring, a modification intended to enhance the inhibitory activity and selectivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-(5-Bromo-4-chlorothiophen-2-yl)-4-(4-(methylsulfonyl)phenyl)thiazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 2-(5-Bromo-4-chlorothiophen-2-yl)-4-(4-(methylsulfonyl)phenyl)thiazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) for 12-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.[7][8][9]
Expected Outcome: A white or pale yellow solid.
Data Summary and Characterization
| Compound | Molecular Formula | Expected Yield (%) | Physical State | Characterization Techniques |
| 2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one | C₆H₃Br₂ClOS | 80-90 | Pale yellow solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| 2-(5-Bromo-4-chlorothiophen-2-yl)-4-(4-(methylsulfonyl)phenyl)thiazole | C₁₆H₉BrClN₂O₂S₃ | 60-75 | Off-white solid | ¹H NMR, ¹³C NMR, IR, High-Resolution Mass Spectrometry (HRMS) |
| 2-(4-Chloro-5-phenylthiophen-2-yl)-4-(4-(methylsulfonyl)phenyl)thiazole | C₂₂H₁₄ClN₂O₂S₃ | 50-70 | White solid | ¹H NMR, ¹³C NMR, IR, HRMS, Melting Point |
Note: The expected yields are approximate and may vary depending on the reaction scale and purification efficiency.
Conclusion and Future Perspectives
The protocols described in this application note provide a robust and versatile route for the synthesis of novel thiophene-based diarylthiazole derivatives from the readily available starting material, this compound. The synthesized compounds possess the key structural features of known COX-2 selective inhibitors and represent promising candidates for further biological evaluation. Future work should focus on the in vitro and in vivo assessment of the COX inhibitory activity and selectivity of these novel compounds, as well as further structure-activity relationship (SAR) studies to optimize their pharmacological profile.
References
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. URL
- Synthesis and docking studies of thiophene scaffolds in COX-2.
- Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc. URL
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene deriv
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem. URL
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem. URL
- Hantzsch thiazole synthesis - labor
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. URL
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- Palladium(0)
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- 8. researchgate.net [researchgate.net]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Approach to the Synthesis of Novel Retinoic Acid Pathway Modulators from a Dihalogenated Thiophene Scaffold
Abstract
This document provides a comprehensive guide for the synthesis of potential retinoic acid (RA) pathway modulators, commencing from the readily available building block, 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. We delineate a strategic, multi-step synthetic route that leverages the differential reactivity of the halogen substituents and the versatility of the acetyl group to construct complex molecular architectures designed to interact with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Introduction: Targeting the Retinoic Acid Signaling Pathway
The retinoic acid (RA) signaling pathway is a cornerstone of vertebrate development, governing cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Its functions are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[4][5] These receptors form RAR/RXR heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6][7]
Dysregulation of this critical pathway is implicated in a range of pathologies, including various cancers, dermatological conditions, and immune disorders.[2][4] Consequently, the development of synthetic modulators—agonists, antagonists, and inverse agonists—that can selectively target RAR and RXR subtypes represents a significant therapeutic opportunity.[5][8] Thiophene-based scaffolds have emerged as promising cores for such modulators, offering a stable and versatile platform for chemical elaboration.[9][10]
This guide focuses on a rational design strategy starting from this compound, a commercially available compound. The inherent functionalities of this molecule—a reactive acetyl group and two distinct halogen atoms—provide orthogonal handles for sequential, site-selective modifications.
The Biological Mechanism of Action
The RA signaling cascade is initiated when all-trans-retinoic acid (ATRA), the primary active metabolite of vitamin A, enters the cell.[11][12] Inside the nucleus, ATRA binds to the Ligand-Binding Domain (LBD) of an RAR within the RAR/RXR heterodimer. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[13][14] This assembly ultimately activates the transcriptional machinery, leading to the expression of target genes.[4][15]
Caption: Simplified diagram of the Retinoic Acid (RA) signaling pathway.
Synthetic Strategy: A Modular Approach
Our proposed synthetic pathway is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The strategy hinges on two key transformations:
-
Selective Suzuki-Miyaura Cross-Coupling: We will exploit the higher reactivity of the C-Br bond over the C-Cl bond on the thiophene ring to selectively introduce an aryl or heteroaryl moiety at the 5-position. This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliability.[16][17]
-
Horner-Wadsworth-Emmons (HWE) Olefination: The acetyl group at the 2-position serves as a handle to build the polyene side chain characteristic of many retinoids.[18] The HWE reaction is chosen for its superior stereoselectivity, typically favoring the formation of the desired (E)-alkene, and the ease of removal of its water-soluble phosphate byproduct.[19][20][21]
Caption: Proposed modular synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the 5-position
Rationale: This protocol selectively couples an arylboronic acid to the C5 position of the thiophene ring. The C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst than the stronger C-Cl bond, enabling high regioselectivity.[17] The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(PPh₃)₄, and a suitable base like potassium carbonate is critical for efficient catalysis.[22][23]
Reaction: this compound + Arylboronic Acid → 1-(5-Aryl-4-chlorothiophen-2-yl)ethan-1-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 269.51 | 1.00 g (3.71 mmol) |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 0.68 g (4.45 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 129 mg (0.11 mmol) |
| K₂CO₃ (2M aqueous solution) | 3.0 | 138.21 | 5.57 mL (11.13 mmol) |
| Toluene | - | - | 20 mL |
| Ethanol | - | - | 5 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.71 mmol) and 4-methoxyphenylboronic acid (0.68 g, 4.45 mmol).
-
Add toluene (20 mL) and ethanol (5 mL) to the flask.
-
Add the 2M aqueous solution of K₂CO₃ (5.57 mL).
-
Bubble argon gas through the solution for 15 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 129 mg, 0.11 mmol) to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 1-(4-chloro-5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one.
Expected Outcome: A pale yellow solid. Yield: ~80-90%. Characterization via ¹H NMR, ¹³C NMR, and LC-MS is required to confirm structure and purity.
Protocol 2: Synthesis of Diethyl (1-(4-chloro-5-(4-methoxyphenyl)thiophen-2-yl)ethyl)phosphonate via Arbuzov Reaction
Rationale: The Arbuzov reaction is a classic and efficient method for preparing phosphonate esters from alkyl halides. In this modified approach for ketones, an intermediate is formed which then rearranges. This step is crucial for preparing the phosphonate ylide precursor required for the subsequent Horner-Wadsworth-Emmons reaction.
Reaction: 1-(5-Aryl-4-chlorothiophen-2-yl)ethan-1-one + P(OEt)₃ → Diethyl phosphonate intermediate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(4-chloro-5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one | 1.0 | 296.77 | 1.0 g (3.37 mmol) |
| Triethyl phosphite | 2.0 | 166.16 | 1.15 mL (6.74 mmol) |
Step-by-Step Procedure:
-
Combine 1-(4-chloro-5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one (1.0 g, 3.37 mmol) and triethyl phosphite (1.15 mL, 6.74 mmol) in a sealed tube.
-
Heat the mixture to 150-160°C and stir for 24 hours.
-
In-Process Control: Monitor by TLC or ¹H NMR to confirm the consumption of the starting ketone.
-
Cool the reaction to room temperature.
-
Purification: Remove excess triethyl phosphite by vacuum distillation. The resulting crude phosphonate ester is often used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Expected Outcome: A viscous, pale yellow oil. Characterization via ³¹P NMR is essential to confirm the formation of the phosphonate.
Protocol 3: Horner-Wadsworth-Emmons Olefination
Rationale: This reaction creates the crucial carbon-carbon double bond. The phosphonate carbanion, generated by deprotonation with a strong base like sodium hydride (NaH), is a potent nucleophile that attacks the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.[19][20] The reaction conditions generally favor the formation of the thermodynamically more stable (E)-alkene.[21]
Reaction: Phosphonate Intermediate + Benzaldehyde → (E)-1-(4-chloro-5-(4-methoxyphenyl)thiophen-2-yl)-3-phenylprop-2-en-1-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl phosphonate intermediate | 1.0 | ~402.86 | 1.0 g (2.48 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 | 24.00 | 119 mg (2.98 mmol) |
| Benzaldehyde | 1.1 | 106.12 | 0.28 mL (2.73 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (119 mg of 60% dispersion, 2.98 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (15 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve the diethyl phosphonate intermediate (1.0 g, 2.48 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture back to 0°C.
-
Add benzaldehyde (0.28 mL, 2.73 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process Control: Monitor the reaction by TLC for the formation of the new, less polar product spot.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.
-
Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target modulator.
Expected Outcome: A yellow or off-white solid. Yield: ~70-85%. Final characterization by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC is mandatory to confirm structure, identity, and purity.
Application Note: Biological Evaluation
Once synthesized and purified, the novel compounds should be evaluated for their ability to modulate the retinoic acid signaling pathway. A tiered approach is recommended:
-
Receptor Binding Assays: Initial screening can be performed using competitive radioligand binding assays to determine the binding affinity (Kᵢ) of the compounds for the different RAR (α, β, γ) and RXR (α, β, γ) isoforms.[10]
-
Cell-Based Reporter Gene Assays: To determine the functional activity (agonist, antagonist, or inverse agonist), cell lines (e.g., HEK293T or HeLa) are co-transfected with expression vectors for the specific RAR/RXR isoforms and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.[15][24]
-
Agonist mode: Cells are treated with the test compound alone. An increase in luciferase activity indicates agonism.
-
Antagonist mode: Cells are co-treated with a known RAR/RXR agonist (e.g., ATRA) and the test compound. A decrease in the agonist-induced luciferase activity indicates antagonism.[13][25]
-
-
Downstream Cellular Assays: Promising candidates can be further evaluated in biologically relevant cell models. For example, the ability to induce differentiation in human promyelocytic leukemia cells (HL-60) is a classic hallmark of RARα agonists.[26]
Conclusion
The synthetic strategy and detailed protocols provided herein offer a robust and flexible platform for the generation of novel thiophene-based modulators of the retinoic acid pathway. By systematically varying the aryl group introduced via Suzuki coupling (R1) and the aldehyde used in the HWE reaction (R2), researchers can rapidly assemble a focused library of compounds. This approach, combining rational design with efficient chemical synthesis and targeted biological evaluation, is a powerful engine for the discovery of new chemical entities with therapeutic potential in oncology, dermatology, and immunology.
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Synthesis of Novel Agrochemical Scaffolds from 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: Application Notes and Protocols
Introduction: The Versatility of the Thiophene Moiety in Agrochemicals
The thiophene ring is a privileged scaffold in the realm of medicinal and agricultural chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of commercial agrochemicals, particularly fungicides and herbicides.[2][3] The substitution pattern on the thiophene ring plays a crucial role in modulating the biological activity, selectivity, and physicochemical properties of the final product. The compound 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is a highly functionalized and versatile starting material for the synthesis of a diverse range of agrochemical intermediates.[4] Its structure features a reactive acetyl group, amenable to a variety of chemical transformations, and two distinct halogen atoms (bromine and chlorine) that offer opportunities for selective functionalization through cross-coupling or substitution reactions.[4]
This technical guide provides detailed application notes and protocols for the preparation of two key agrochemical intermediate classes from this compound: substituted aminothiazoles and 2-aminothiophenes . These protocols are designed for researchers, scientists, and drug development professionals in the agrochemical industry, offering a comprehensive framework for the synthesis and elaboration of these valuable molecular building blocks.
Strategic Overview of Synthetic Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Two primary pathways are presented herein, each leveraging a different aspect of the molecule's reactivity to construct complex heterocyclic systems.
Caption: Synthetic pathways from this compound.
Pathway A: Synthesis of Substituted Thiazole Intermediates
The thiazole ring is a cornerstone of many modern fungicides, including the widely used thiabendazole.[2] The Hantzsch thiazole synthesis provides a reliable and convergent method for the construction of this heterocyclic system.[5] This pathway commences with the activation of the acetyl group in the starting material via α-bromination, followed by cyclocondensation with a thioamide.
Protocol 1: α-Bromination of this compound
Rationale: The α-bromination of the acetyl group is a critical first step to introduce a leaving group, transforming the ketone into a versatile electrophile for subsequent nucleophilic attack. Pyridinium tribromide is often a preferred brominating agent over liquid bromine due to its solid nature and ease of handling, which enhances reaction control and safety.[6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 283.48 | 10.0 | 2.83 g |
| Pyridinium tribromide | 319.83 | 11.0 | 3.52 g |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (2.83 g, 10.0 mmol).
-
Dissolve the starting material in glacial acetic acid (50 mL).
-
In a single portion, add pyridinium tribromide (3.52 g, 11.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethanone.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Outcome: A pale yellow solid.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-bromo-4-chlorothiophen-2-yl)thiazole
Rationale: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring.[5][7] The reaction proceeds via the condensation of an α-haloketone with a thioamide. In this protocol, we use thiourea to generate a 2-aminothiazole, a common building block in agrochemical synthesis.[2][8]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethanone | 362.38 | 10.0 | 3.62 g |
| Thiourea | 76.12 | 12.0 | 0.91 g |
| Ethanol (95%) | 46.07 | - | 75 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Deionized Water | 18.02 | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 2-bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethanone (3.62 g, 10.0 mmol) in ethanol (75 mL).
-
Add thiourea (0.91 g, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture, which will precipitate the product.
-
Filter the resulting solid, wash with cold deionized water, and dry under vacuum to afford the desired 2-amino-4-(5-bromo-4-chlorothiophen-2-yl)thiazole.
Expected Outcome: An off-white to pale yellow solid.
Caption: Workflow for the synthesis of a thiazole intermediate.
Pathway B: Synthesis of 2-Aminothiophene Intermediates via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene compound, and elemental sulfur.[9][10][11] This transformation is highly atom-economical and provides direct access to a key scaffold in numerous agrochemicals.[9]
Protocol 3: Gewald Synthesis of Ethyl 2-amino-5-(5-bromo-4-chlorothiophen-2-yl)-4-methylthiophene-3-carboxylate
Rationale: This protocol exemplifies the Gewald reaction using ethyl acetoacetate as the active methylene component, which introduces both an amino group at the 2-position and a carboxylate ester at the 3-position of the newly formed thiophene ring. Morpholine is a commonly used base catalyst for this transformation.[9]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 283.48 | 10.0 | 2.83 g |
| Ethyl acetoacetate | 130.14 | 12.0 | 1.56 g (1.53 mL) |
| Elemental Sulfur | 32.07 | 11.0 | 0.35 g |
| Morpholine | 87.12 | 15.0 | 1.31 g (1.31 mL) |
| Ethanol (95%) | 46.07 | - | 50 mL |
| Diethyl Ether | 74.12 | - | 100 mL |
| 1M Hydrochloric Acid | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g |
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.83 g, 10.0 mmol), ethyl acetoacetate (1.56 g, 12.0 mmol), elemental sulfur (0.35 g, 11.0 mmol), and ethanol (50 mL).
-
Add morpholine (1.31 g, 15.0 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. The reaction is typically exothermic and the color will darken. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (100 mL) and 1M hydrochloric acid (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 2-aminothiophene.
Expected Outcome: A yellow to orange solid.
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene intermediate.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile starting material for the construction of key agrochemical intermediates. The resulting substituted thiazoles and 2-aminothiophenes are valuable platforms for further chemical elaboration. The bromine and chlorine atoms on the thiophene ring offer opportunities for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and fine-tune the biological activity of the final compounds.[12] The amino group on the newly formed heterocycles can be readily acylated, alkylated, or used in the construction of further fused ring systems. These pathways provide a robust foundation for the discovery and development of novel agrochemicals with improved efficacy and desirable environmental profiles.
References
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- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Gewald reaction. Wikipedia. [Link]
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
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- Hantzsch thiazole synthesis - labor
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- Concerted Nucleophilic Aromatic Substitutions.
- 2-Acetyl-4-chlorothiophene. PubChem. [Link]
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- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
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Application Notes and Protocols for the Selective Nucleophilic Substitution of Bromine on 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the selective nucleophilic substitution of the bromine atom on 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the thiophene ring is leveraged through a palladium-catalyzed Buchwald-Hartwig amination. This methodology allows for the precise and high-yield installation of a nitrogen-based nucleophile at the C5 position, while leaving the C4 chloro-substituent intact for subsequent synthetic manipulations. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, offering a robust and reproducible protocol grounded in established mechanistic principles.
Introduction
The 2-acetyl-4,5-dihalothiophene scaffold is a valuable building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms offers the potential for sequential and site-selective functionalization, enabling the synthesis of diverse and complex molecular architectures. The target molecule, this compound, is of particular interest due to the presence of an electron-withdrawing acetyl group at the C2 position, which modulates the reactivity of the thiophene ring.
While traditional nucleophilic aromatic substitution (SNAr) reactions are a common method for the functionalization of halo-aromatic compounds, the regioselectivity on di-halogenated systems can be challenging to control. In the context of SNAr, the reactivity of halogens is often dictated by their electronegativity, with the more electronegative halogen facilitating a faster rate of nucleophilic attack. This would suggest a potential preference for substitution at the C4-chloro position.
To achieve selective substitution at the C5-bromo position, a more nuanced approach is required. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative. The mechanism of these reactions is governed by the oxidative addition of the aryl halide to the palladium catalyst, which is generally more facile for heavier halogens. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This inherent difference in reactivity provides a robust strategy for the selective functionalization of the C-Br bond in the presence of a C-Cl bond.
This application note details a protocol for the selective Buchwald-Hartwig amination of this compound, providing a reliable method for the synthesis of 5-amino-4-chloro-2-acetylthiophenes.
Scientific Rationale and Mechanism
The selective substitution of the bromine atom at the C5 position is achieved by exploiting the principles of palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) species.[2]
The key to the selectivity of this protocol lies in the initial oxidative addition step. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) catalyst.[3] This preferential activation of the C-Br bond ensures that the subsequent steps of the catalytic cycle, namely amine coordination, deprotonation, and reductive elimination, occur predominantly at the C5 position.
The electron-withdrawing acetyl group at the C2 position, while activating the ring for nucleophilic attack in general, does not alter the fundamental reactivity difference between the C-Br and C-Cl bonds in the context of palladium-catalyzed cross-coupling.[4]
Reaction Mechanism: Buchwald-Hartwig Amination
Sources
Application Note: Derivatization Strategies for the Ketone Functional Group of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of the ketone functional group in 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a heterocyclic ketone scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] We present three robust derivatization strategies: oximation, hydrazone formation, and enamine synthesis. Each section explains the underlying chemical principles, offers step-by-step experimental protocols, and details the analytical methods required to validate the transformation. This document is intended for researchers, scientists, and drug development professionals seeking to modify this ketone for enhanced analytical characterization, improved physicochemical properties, or as a strategic step in multi-step synthetic pathways.
Introduction: The Strategic Value of Derivatization
This compound is a substituted acetophenone analog built upon a di-halogenated thiophene core. Thiophene-based molecules are foundational in the development of pharmaceuticals and organic electronic materials due to their unique electronic properties and ability to mimic phenyl rings in biological systems.[3][4] The ketone functional group on this specific scaffold is a prime target for chemical modification.
Derivatization of this ketone serves several critical purposes:
-
Structural Confirmation: Conversion to a crystalline derivative like an oxime or hydrazone is a classic method to confirm the identity of the carbonyl group and obtain a sample suitable for X-ray crystallography.[5][6]
-
Enhanced Analyzability: Modifying the ketone can increase its volatility and thermal stability, improving its behavior in Gas Chromatography (GC) analysis and enabling more sensitive detection in Mass Spectrometry (MS).[7]
-
Modulation of Properties: Derivatization alters the molecule's polarity, solubility, and hydrogen bonding capacity, which can be crucial for optimizing its performance in biological assays or material formulations.
-
Synthetic Diversification: The ketone can be converted into versatile intermediates like hydrazones (for Wolff-Kishner reduction) or enamines (for α-alkylation), opening pathways to a wide array of new analogs.[8][9]
This document provides the theoretical basis and practical instructions for executing these key transformations.
Derivatization via Oximation
Principle and Rationale
Oximation is the reaction of a ketone with hydroxylamine to form an oxime.[5][10] The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a mild acid or base.[6][11] Forming the oxime derivative is an excellent method for protecting the ketone group or for creating a more stable, often crystalline, compound for characterization.[12]
The general reaction is as follows: R₂C=O + H₂NOH → R₂C=NOH + H₂O
Experimental Protocol: Synthesis of this compound Oxime
Materials and Reagents:
-
This compound (CAS: 123418-66-6)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 0.39 g of hydroxylamine hydrochloride and 0.62 g of sodium acetate in 5 mL of deionized water. Gentle warming may be required to fully dissolve the salts.
-
Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the ketone.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with gentle stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete upon the disappearance of the starting ketone spot.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add 20 mL of cold deionized water to the flask to precipitate the oxime product.
-
Collect the resulting solid precipitate by vacuum filtration, washing the crystals with a small amount of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure oxime as a crystalline solid.
Workflow Diagram
Caption: Workflow for the synthesis of the oxime derivative.
Derivatization via Hydrazone Formation
Principle and Rationale
Similar to oximation, hydrazone formation involves the condensation of a ketone with hydrazine or a substituted hydrazine (like phenylhydrazine or 2,4-dinitrophenylhydrazine).[13] The reaction creates a C=N-N bond and is an effective way to generate stable, often colorful, derivatives.[9][13][14] Hydrazones are not only useful for characterization but are also key intermediates in organic synthesis, most notably in the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (CH₂) group.[9]
The general reaction is: R₂C=O + H₂NNH₂ → R₂C=NNH₂ + H₂O
Experimental Protocol: Synthesis of this compound Hydrazone
Materials and Reagents:
-
This compound (CAS: 123418-66-6)
-
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 15 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.
-
While stirring, add 0.28 mL of hydrazine hydrate solution dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the solution in an ice bath to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol.
-
The product can be purified further by recrystallization from ethanol if necessary.
Workflow Diagram
Caption: Workflow for the synthesis of the hydrazone derivative.
Derivatization via Enamine Synthesis
Principle and Rationale
Enamines are formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine).[15][16] The mechanism is similar to imine formation up to the iminium ion stage. Since the nitrogen of a secondary amine has no proton to eliminate, a proton is removed from an adjacent carbon (the α-carbon), forming a C=C double bond next to the nitrogen atom.[8][17] This reaction requires acid catalysis and often the removal of water to drive the equilibrium towards the product.[6] Enamines are highly valuable synthetic intermediates, acting as potent carbon nucleophiles in reactions like the Stork enamine alkylation.
The general reaction is: R₂CH-C(=O)R' + R''₂NH ⇌ R₂C=C(NR''₂)R' + H₂O
Experimental Protocol: Synthesis of the Pyrrolidine Enamine
Materials and Reagents:
-
This compound (CAS: 123418-66-6)
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 1.0 g of this compound, 40 mL of dry toluene, and 0.48 mL of pyrrolidine.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 20 mg).
-
Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude enamine is often used directly in the next synthetic step due to its sensitivity to hydrolysis. If isolation is required, purification must be performed under anhydrous conditions, for example, by distillation under high vacuum or chromatography on deactivated silica gel.
Workflow Diagram
Caption: Workflow for the synthesis of the enamine derivative.
Data Summary and Characterization
Successful derivatization is confirmed by a combination of chromatographic and spectroscopic methods. The following tables summarize the expected reaction parameters and the key analytical changes to verify each transformation.
Table of Reaction Conditions
| Derivatization | Reagent | Catalyst | Solvent | Temperature | Typical Time |
| Oximation | NH₂OH·HCl / NaOAc | - | Ethanol/H₂O | Reflux (~80°C) | 1-2 h |
| Hydrazone | N₂H₄·H₂O | Acetic Acid | Ethanol | Room Temp. | 4-6 h |
| Enamine | Pyrrolidine | PTSA | Toluene | Reflux (~110°C) | 3-5 h |
Table of Spectroscopic Validation
| Compound | IR: Key Stretches (cm⁻¹) | ¹H NMR: Acetyl-CH₃ (ppm) | ¹³C NMR: Carbonyl C (ppm) | Mass Spec (m/z) |
| Starting Ketone | ~1675 (strong, C=O) [18][19] | ~2.5 (singlet) | ~190 [18][20] | M⁺ |
| Oxime Derivative | ~3300 (broad, O-H), ~1640 (C=N) | ~2.3 (singlet) | ~155 | M⁺ + 15 |
| Hydrazone Derivative | ~3350 & ~3200 (N-H), ~1630 (C=N) | ~2.2 (singlet) | ~158 | M⁺ + 14 |
| Enamine Derivative | ~1620 (C=C) | ~2.1 (singlet) | N/A | M⁺ + 53 |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. Successful synthesis is not assumed but is confirmed through a logical sequence of analytical checks:
-
Reaction Monitoring (TLC): The primary check for reaction completion is the consumption of the starting material, which has a distinct Rf value on a TLC plate, and the appearance of a new spot corresponding to the product. A single, clean product spot is indicative of a successful reaction.
-
Spectroscopic Disappearance/Appearance: The most compelling evidence of derivatization is the disappearance of the ketone's strong carbonyl (C=O) absorption peak in the IR spectrum (~1675 cm⁻¹).[18][21] This must be accompanied by the appearance of a new characteristic peak: a C=N stretch for the oxime and hydrazone, or a C=C stretch for the enamine.[20]
-
NMR Structural Confirmation: ¹H and ¹³C NMR spectroscopy provide definitive structural proof. The disappearance of the highly deshielded carbonyl carbon signal in the ¹³C NMR spectrum (around 190 ppm) is an unambiguous indicator that the ketone has reacted.[18][20][22] Concurrently, new signals corresponding to the carbons of the added moiety and the newly formed C=N or C=C bond will appear.
-
Mass Spectrometry: Analysis of the purified product by MS will show a molecular ion peak corresponding to the expected mass of the derivative, confirming that the addition/condensation reaction has occurred as planned.
By following this analytical workflow, a researcher can have high confidence in the identity and purity of the synthesized derivative.
References
- Wikipedia. Oxime. [Link]
- Hawbecker, B. L., et al. The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science. [Link]
- Stanimirović, B., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
- Wikipedia. Hydrazone. [Link]
- Professor Dave Explains. Synthesis of Enamines from Secondary Amines and Carbonyl Compounds. YouTube. [Link]
- Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
- Das, B., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]
- Organic Chemistry Portal.
- Master Organic Chemistry. Enamines. [Link]
- Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- OpenOChem Learn. Addition of Amines - Enamines. [Link]
- Hawbecker, B. L., et al. The Synthesis and Diazotization of Some Ketone Hydrazones.
- Lumen Learning. 21.4.
- Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
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- ChemTube3D.
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
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- Semantic Scholar.
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Application Notes & Protocols: A Guide to the Experimental Setup for Cross-Coupling Reactions of Polysubstituted Thiophenes
Introduction: The Enduring Relevance of Polysubstituted Thiophenes
The thiophene nucleus is a privileged scaffold in modern chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of high-performance organic materials, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] In the realm of medicinal chemistry, polysubstituted thiophenes are integral components of numerous pharmacologically active compounds, lending their metabolic stability and diverse interaction capabilities to drug candidates.[2]
The controlled, regioselective synthesis of these complex molecules is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds on the thiophene ring.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical experimental parameters, field-proven protocols, and troubleshooting strategies for the successful execution of these transformative reactions.
An Arsenal of Reactions: Choosing the Right Cross-Coupling Strategy
The functionalization of polysubstituted thiophenes can be achieved through a variety of palladium- or nickel-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond, the nature of the substituents, and the availability of starting materials.
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent (boronic acid or ester) and is renowned for its operational simplicity, the commercial availability of reagents, and the generation of non-toxic byproducts.[4]
-
Stille Coupling: Utilizes organostannanes. While highly effective and tolerant of a wide range of functional groups, the toxicity of tin reagents necessitates careful handling and purification.[5][6]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, a key reaction for extending conjugation in electronic materials.[7][8][9][10]
-
Kumada Coupling: One of the earliest cross-coupling methods, it uses a Grignard reagent (organomagnesium) and is highly effective, particularly with nickel catalysts, for synthesizing alkyl- and aryl-substituted thiophenes.[11][12][13]
-
Negishi Coupling: Involves an organozinc reagent, offering high reactivity and functional group tolerance, often succeeding where other methods fail.[14][15][16][17] The primary challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc compounds.[15][18]
-
Buchwald-Hartwig Amination: A specialized C-N bond-forming reaction that couples an amine with an aryl halide, crucial for synthesizing N-arylaminothiophenes.[19][20][21][22]
-
Direct C-H Arylation: A modern, atom-economical approach that avoids the pre-functionalization of the thiophene ring, forming a C-C bond by activating a native C-H bond.[23][24][25][26][27] This method is environmentally attractive as it reduces synthetic steps and waste.[28]
Causality in a Flask: Critical Experimental Parameters
The success of a cross-coupling reaction hinges on the meticulous control of several interdependent parameters. Understanding the causality behind these choices is the hallmark of an experienced practitioner.
The Catalyst System: Palladium vs. Nickel & The Role of the Ligand
The heart of the reaction is the transition metal catalyst. Both palladium and nickel are widely used, each with distinct advantages.
-
Palladium catalysts are generally more versatile and tolerant of a wider array of functional groups.[16][18] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often essential to facilitate the initial, rate-limiting oxidative addition step.[29][30]
-
Nickel catalysts are more reactive and cost-effective but can be more sensitive to functional groups like nitro groups.[18] They are particularly effective for Kumada couplings involving Grignard reagents and for coupling C(aryl)-O bonds.[11][31]
The ligand is not a passive spectator; it modulates the catalyst's electronic properties and steric environment. Bidentate phosphine ligands like DPPF and BINAP were crucial in extending the scope of Buchwald-Hartwig amination to primary amines by preventing catalyst dimerization.[21] For Suzuki couplings on thiophenes, ligands can accelerate the reaction and prevent the formation of inactive palladium black.[28][29]
The Base and Solvent: Creating the Optimal Reaction Environment
The base plays multiple roles: it activates the organometallic reagent in Suzuki and Sonogashira couplings and neutralizes the acid generated during the reaction. The choice is critical. A strong base like sodium tert-butoxide may be required for less reactive substrates but can be incompatible with sensitive functional groups.[20] Milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred for their compatibility and effectiveness.[19][32] In Suzuki couplings, the base can also influence the rate of deleterious side reactions like protodeboronation of the boronic acid.[29]
The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are common. The choice can impact reactivity; for instance, more polar solvents can enhance the rate of transmetalation in Negishi couplings.[17] For industrial applications and green chemistry initiatives, reactions in water, sometimes assisted by phase-transfer catalysts, are gaining prominence.[4][7]
Reaction Atmosphere and Purity
Palladium(0) and Nickel(0) catalytic species, as well as many organometallic reagents (Grignard, organozinc), are sensitive to oxygen and moisture.[15] Therefore, conducting reactions under an inert atmosphere (Nitrogen or Argon) using properly dried glassware and degassed solvents is non-negotiable for achieving high yields and reproducibility.[12][29]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a powerful tool for accelerating cross-coupling reactions.[33] By rapidly and efficiently heating the reaction mixture, it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[2][6][34] This is particularly advantageous for high-throughput screening and the synthesis of poorly soluble materials like oligothiophenes.[6][34]
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of a typical Suzuki-Miyaura coupling and a standard experimental workflow.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Application Protocols
The following protocols are representative examples. Safety Note: Always conduct a thorough literature search and risk assessment for your specific substrates and reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling of a Dibromothiophene
This protocol is adapted for the synthesis of 2,5-diarylthiophenes, key building blocks for oligothiophenes.[1][2][32]
-
Materials:
-
2,5-Dibromothiophene (1.0 mmol, 1 equiv.)
-
Arylboronic acid (2.2 mmol, 2.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 mmol, 3.0 equiv.)
-
Toluene (10 mL) and Water (1 mL)
-
Schlenk flask or microwave reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask that has been flame-dried under vacuum and cooled under Argon, add 2,5-dibromothiophene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-110 °C (or as determined for your substrate) and stir vigorously for 2-16 hours. For microwave-assisted synthesis, heat to 120-150 °C for 15-45 minutes.[2]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Sonogashira Coupling of an Iodothiophene
This protocol describes the synthesis of acetylenic thiophenes.[7][8][35]
-
Materials:
-
Iodothiophene derivative (1.0 mmol, 1 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL, anhydrous)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under Argon, add the iodothiophene derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a short plug of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of reagents (e.g., wet solvent, impure starting material).3. Inefficient oxidative addition (for aryl chlorides/bromides).4. Insufficiently strong base. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst or a pre-catalyst.2. Use freshly distilled/dried solvents; purify starting materials.3. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).[29]4. Use a stronger base (e.g., Cs₂CO₃, t-BuONa), checking for substrate compatibility.[20] |
| Protodeboronation (Suzuki) | The boronic acid is unstable under the reaction conditions and is replaced by hydrogen.[29] | 1. Use potassium trifluoroborate salts or MIDA boronates, which are more stable.2. Use milder base (e.g., K₃PO₄) or anhydrous conditions.3. Add the boronic acid portion-wise or via syringe pump. |
| Homocoupling of Reagents | 1. (Suzuki) Oxygen contamination can promote boronic acid homocoupling.2. (Kumada/Negishi) Side reactions of the highly reactive organometallic species. | 1. Thoroughly degas the reaction mixture (freeze-pump-thaw is effective).2. Use palladium catalysts over nickel for less homocoupling[18]; control stoichiometry carefully. |
| Formation of "Palladium Black" | The active Pd(0) catalyst has precipitated out of solution as an inactive aggregate. | 1. Use a more strongly binding ligand to stabilize the Pd(0) species.2. Lower the reaction temperature or catalyst loading.[28] |
References
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- Peña-López, M., et al. (2012). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry. [Link]
- Reddy, T. J., et al. (2007).
- Gottschaldt, M., et al. (2016). Branched polythiophenes by Ni-catalyzed Kumada coupling. RSC Publishing. [Link]
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- Guillon, J., et al. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Thieme E-Books & E-Journals. [Link]
- Sadek, E., et al. (2021). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
- Cameselle, R. P., et al. (2005). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
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- Wikipedia contributors. (2023).
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Application Notes and Protocols: Screening of Biological Activity for Novel Thiophene Derivatives
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2][3] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions enable potent and selective modulation of various biological targets.[1] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[4][5][6][7] This wide-ranging bioactivity makes the thiophene nucleus a fertile ground for the discovery of novel drug candidates.[6]
This guide provides a comprehensive framework for the initial biological screening of novel thiophene derivatives. It is designed for researchers in drug discovery and medicinal chemistry, offering detailed, field-proven protocols for a tiered screening approach. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system with appropriate controls for robust and reproducible data generation.
The Screening Cascade: A Strategic Approach
A hierarchical screening strategy is essential for efficiently identifying promising lead compounds from a library of novel derivatives. This approach begins with broad, high-throughput assays to assess general cytotoxicity, followed by more specific, mechanism-oriented secondary and tertiary assays to elucidate the compound's mode of action.
Caption: A hierarchical workflow for screening novel thiophene derivatives.
Section 1: Foundational Cytotoxicity Screening
Rationale: Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the novel compounds against a representative normal cell line. This primary screen acts as a filter, identifying compounds that are either non-toxic at effective concentrations or exhibit selective toxicity towards cancer cells, a desirable trait for anticancer agents. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method for this purpose.[8][9]
Protocol 1.1: MTT Assay for General Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11][12] The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[10][12]
Materials:
-
Novel thiophene derivatives
-
Human Dermal Fibroblasts (HDFs) or other non-cancerous adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution: 5 mg/mL in sterile PBS[10]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
96-well flat-bottom sterile plates
-
Multi-channel pipette, sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count HDFs. Seed 5,000-10,000 cells per well (in 100 µL of media) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare stock solutions of thiophene derivatives in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compounds. Include a "vehicle control" (media with DMSO only) and a "no-cell" blank (media only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the "no-cell" blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Section 2: Screening for Anticancer Activity
Rationale: Thiophene derivatives are frequently investigated for their potential as anticancer agents.[4][6] A successful anticancer compound should not only reduce cell viability but ideally do so by inducing programmed cell death (apoptosis) or by halting cell proliferation (cell cycle arrest). Therefore, a multi-pronged approach is necessary.
Protocol 2.1: Apoptosis Induction - Caspase-Glo® 3/7 Assay
Principle: A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[14][15] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14][15][16] The "add-mix-measure" format makes it ideal for high-throughput screening.[14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Seed cancer cells in a white-walled 96-well plate and treat with novel thiophene derivatives at various concentrations (e.g., IC₅₀ and 2x IC₅₀ as determined by MTT) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17][18]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.[18] Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation & Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[18] Measure the luminescence using a plate luminometer.
Data Analysis:
-
Plot the relative luminescence units (RLU) against compound concentration.
-
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Protocol 2.2: Apoptosis Confirmation - Annexin V/PI Staining
Principle: To confirm apoptosis and distinguish it from necrosis, Annexin V and Propidium Iodide (PI) co-staining is the gold standard. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues.[20] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[21] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[21] Flow cytometry analysis can then distinguish four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the thiophene compounds as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI and measure emission at >670 nm (FL3 channel).
Data Analysis:
-
Generate quadrant plots to quantify the percentage of cells in each of the four populations (live, early apoptotic, late apoptotic, necrotic).
-
A significant increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations compared to the control indicates apoptosis induction.
Protocol 2.3: Cell Cycle Analysis
Principle: Many anticancer drugs exert their effect by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M) and preventing cell division. This can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI).[22] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[22] Flow cytometry can then distinguish cells in different phases: G0/G1 phase cells have 2n DNA content, G2/M phase cells have 4n DNA content, and S phase cells (undergoing DNA synthesis) have an intermediate amount of DNA.[22]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with thiophene derivatives for 24-48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.[23] Cells can be stored at -20°C for several weeks.[24]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution.[24] The RNase A is crucial to remove RNA, which PI can also bind to, ensuring only DNA is stained.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data.
Data Analysis:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to control cells to identify any phase-specific arrest.
Section 3: Screening for Antimicrobial Activity
Rationale: The thiophene scaffold is also a key component of several antimicrobial agents.[2][25] Initial screening is crucial to determine if novel derivatives possess activity against clinically relevant bacteria and fungi. A two-tiered approach, starting with a qualitative diffusion assay followed by a quantitative determination of potency, is highly effective.
Protocol 3.1: Kirby-Bauer Disk Diffusion Test
Principle: This is a widely used qualitative method to assess antimicrobial susceptibility.[26] An agar plate is inoculated to form a uniform "lawn" of a specific microorganism.[27][28] Paper disks impregnated with a standard concentration of the test compound are placed on the surface.[27] The compound diffuses into the agar, creating a concentration gradient.[28] If the microorganism is susceptible, a clear circular zone of no growth, called the zone of inhibition, will form around the disk.[27] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (MHA) plates[29]
-
Sterile blank paper disks
-
Sterile swabs, forceps
-
0.5 McFarland turbidity standard[27]
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[27]
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube.[26] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate 60 degrees each time to ensure a uniform lawn.[26][27]
-
Disk Application: Impregnate sterile blank disks with a known amount of the thiophene derivative solution. Using sterile forceps, place the disks on the inoculated agar surface, ensuring they are spaced at least 24 mm apart.[27][30] Gently press each disk to ensure full contact with the agar.[30]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[30]
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[26]
Data Interpretation:
-
The presence of a zone of inhibition indicates antimicrobial activity.
-
The size of the zone gives a qualitative measure of potency. Larger zones generally imply higher activity.
-
This method is excellent for initial screening of a large number of compounds against a panel of microbes.[31]
Protocol 3.2: Broth Microdilution for MIC Determination
Principle: This is the gold standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[31][32] The assay is performed in a 96-well plate where a standardized inoculum is added to wells containing serial two-fold dilutions of the test compound.[32]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Resazurin dye (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the thiophene stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The result can also be read by adding a viability indicator like resazurin, where a color change (blue to pink) indicates growth.
Data Interpretation:
-
The MIC provides a quantitative measure of the compound's potency.
-
This data is critical for comparing the activity of different derivatives and for guiding further development.[31]
Section 4: Data Presentation & Hit Prioritization
A crucial aspect of any screening campaign is the clear and concise presentation of data to facilitate comparison and decision-making.
Table 1: Hypothetical Screening Data for Novel Thiophene Derivatives
| Compound ID | General Cytotoxicity (HDF) IC₅₀ (µM) | Anticancer Activity (MCF-7) IC₅₀ (µM) | Selectivity Index (SI)¹ | Apoptosis Induction (RLU Fold Change)² | Antimicrobial Activity MIC (µg/mL) vs. S. aureus |
| TH-01 | > 100 | 12.5 | > 8.0 | 4.5 | 64 |
| TH-02 | 85.2 | 95.8 | 0.9 | 1.2 | 4 |
| TH-03 | 5.4 | 6.1 | 0.9 | 1.1 | > 128 |
| TH-04 | > 100 | > 100 | - | 1.0 | 8 |
| Doxorubicin | 1.5 | 0.8 | 1.9 | 5.1 | N/A |
| Vancomycin | N/A | N/A | N/A | N/A | 2 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. ² Relative Luminescence Units (RLU) fold change over vehicle control in Caspase-Glo® assay.
Hit Prioritization Insights:
-
TH-01 emerges as a promising anticancer hit . It shows potent activity against the MCF-7 cancer cell line and, critically, low toxicity against normal HDF cells, resulting in a high Selectivity Index. The strong induction of apoptosis confirms a desirable mechanism of action.
-
TH-02 and TH-04 are potential antimicrobial hits . TH-02 is highly potent but shows some cytotoxicity, which would need to be addressed. TH-04 is less potent but completely non-toxic, making it an interesting starting point for optimization.
-
TH-03 would be deprioritized due to high general cytotoxicity and lack of selectivity.
By employing this structured screening cascade, researchers can efficiently navigate from a large library of novel thiophene derivatives to a small number of well-characterized, high-quality hits, paving the way for the next stages of drug discovery and development.
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Application Notes and Protocols for 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one in Materials Science
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a versatile halogenated thiophene derivative, in the field of materials science. While direct literature on this specific compound is emerging, its structural motifs—a di-halogenated thiophene ring and a reactive acetyl group—position it as a highly valuable building block for a new generation of organic electronic materials. This document outlines its potential and provides experimentally grounded protocols for its application in the synthesis of conjugated oligomers for organic semiconductors, functionalized polythiophenes for conductive polymers, and novel thiophene-based dyes. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical justification and practical, step-by-step guidance.
Introduction: A Multifaceted Building Block for Organic Electronics
This compound (CAS No. 123418-66-6) is a polysubstituted thiophene derivative poised for significant impact in materials science.[1][2][3] Thiophene-based materials are at the forefront of organic electronics, forming the active components in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5] The exceptional utility of these materials stems from the electronic properties of the thiophene ring, which can be finely tuned through chemical modification.[6]
The subject molecule, this compound, offers three distinct points of chemical reactivity:
-
5-Bromo Position: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the facile formation of carbon-carbon bonds, extending the π-conjugated system, which is crucial for charge transport in organic semiconductors.[7][8]
-
4-Chloro Position: The carbon-chlorine bond is generally less reactive than the C-Br bond in cross-coupling reactions.[7] This differential reactivity can be exploited for sequential, site-selective functionalization, enabling the synthesis of complex, well-defined molecular architectures.
-
2-Acetyl Group: The ketone functionality is a versatile handle for a variety of chemical transformations. It can undergo reactions like the Knoevenagel condensation to introduce new vinyl linkages, or it can be a precursor for the Gewald reaction to form highly functionalized aminothiophenes, which are themselves valuable in dye synthesis.[9][10]
This guide will provide detailed protocols to harness this unique combination of reactive sites for the synthesis of advanced materials.
Application I: Synthesis of a Conjugated Oligomer for Organic Semiconductors via Sequential Suzuki Coupling
The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise synthesis of asymmetric oligomers. These materials are of interest as organic semiconductors, where a well-defined structure can lead to improved charge carrier mobility.[11] This protocol describes the synthesis of a model oligothiophene.
Rationale
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[7] By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively couple a boronic acid at the more reactive 5-bromo position while leaving the 4-chloro position intact. A second, more forceful Suzuki coupling can then be performed at the chloro position. This sequential approach allows for the construction of asymmetric molecules.
Experimental Protocol
Step 1: Selective Monocoupling at the 5-Bromo Position
-
Reaction Setup: In a dry, argon-purged Schlenk flask, combine this compound (1.0 eq.), 2-thienylboronic acid (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.08 eq.).
-
Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-chloro-5-(thiophen-2-yl)thiophen-2-yl)ethan-1-one.
Step 2: Second Coupling at the 4-Chloro Position
-
Reaction Setup: In a dry, argon-purged Schlenk flask, combine the product from Step 1 (1.0 eq.), phenylboronic acid (1.2 eq.), a more active palladium catalyst system such as Pd₂(dba)₃ (0.05 eq.) with a sterically hindered phosphine ligand like SPhos (0.2 eq.).
-
Solvent and Base Addition: Add a degassed mixture of toluene and water (10:1 v/v) and a stronger base such as potassium phosphate (K₃PO₄, 4.0 eq.).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100-110°C and stir for 24-48 hours. Monitor the reaction progress.
-
Workup and Purification: Follow the workup and purification procedure described in Step 1 to isolate the final product, 1-(4-phenyl-5-(thiophen-2-yl)thiophen-2-yl)ethan-1-one.
Data Presentation
| Parameter | Step 1 (Monocoupling) | Step 2 (Second Coupling) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) |
| Temperature | 80-90°C | 100-110°C |
| Expected Yield | 70-85% | 50-70% |
Visualization
Caption: Sequential Suzuki coupling workflow.
Application II: Synthesis of a Functionalized Polythiophene via Kumada Catalyst-Transfer Polycondensation
The synthesis of regioregular polythiophenes is essential for achieving high performance in organic electronic devices. The Grignard Metathesis (GRIM) polymerization, a type of Kumada catalyst-transfer polycondensation, is a powerful method for this purpose.[6]
Rationale
This protocol utilizes the bromine atom for the polymerization. The starting monomer will first be synthesized by protecting the acetyl group, followed by lithiation and reaction with a magnesium halide to form the Grignard reagent. The subsequent polymerization using a nickel catalyst will yield a regioregular polythiophene with a protected acetyl group on the side chain. Deprotection will yield the final functionalized polymer.
Experimental Protocol
Step 1: Protection of the Acetyl Group
-
Reaction: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Purification: After workup, purify the resulting ketal-protected compound by column chromatography.
Step 2: Grignard Metathesis (GRIM) Polymerization
-
Grignard Formation: In a dry, argon-purged flask, dissolve the protected monomer in anhydrous THF. Cool the solution to 0°C and add a solution of t-butylmagnesium chloride in THF dropwise. Stir for 1-2 hours to form the Grignard reagent.
-
Polymerization: To the Grignard reagent solution, add a solution of Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) in THF. Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quenching and Precipitation: Quench the reaction by adding dilute HCl. Precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers.
Step 3: Deprotection
-
Reaction: Dissolve the purified polymer in a suitable solvent (e.g., chloroform) and treat with an aqueous solution of a strong acid (e.g., HCl) with vigorous stirring.
-
Isolation: Precipitate the deprotected polymer in methanol, collect by filtration, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Monomer | 2-(5-Bromo-4-chlorothiophen-2-yl)-2-methyl-1,3-dioxolane |
| Polymerization Catalyst | Ni(dppp)Cl₂ |
| Expected Molecular Weight (Mn) | 10-30 kDa |
| Expected Polydispersity Index (PDI) | 1.2-1.8 |
| Expected Regioregularity | >95% Head-to-Tail |
Visualization
Caption: GRIM polymerization workflow.
Application III: Synthesis of a Thiophene-Based Dye via Knoevenagel Condensation
The acetyl group of the title compound is an excellent starting point for the synthesis of dyes with extended conjugation, which can be useful in applications such as dye-sensitized solar cells or as functional colorants.[10][12]
Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10][13] By reacting this compound with a compound containing an active methylene group, such as malononitrile, in the presence of a weak base, a new carbon-carbon double bond is formed, extending the π-system and creating a chromophore.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath. Collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Data Presentation
| Parameter | Value |
| Reactants | This compound, Malononitrile |
| Catalyst | Piperidine or Ammonium Acetate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78°C) |
| Expected Product | 2-(1-(5-bromo-4-chlorothiophen-2-yl)ethylidene)malononitrile |
| Expected Yield | 80-95% |
Visualization
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Application Notes & Protocols: A Guide to the Synthesis of Bioactive Heterocyclic Compounds from 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its association with a wide spectrum of biological activities.[1][2] This guide provides a detailed exploration of synthetic pathways originating from the versatile starting material, 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This precursor is uniquely functionalized with multiple reactive sites—a ketone carbonyl, a metabolically stable chloro group, and a synthetically labile bromo group—making it an ideal scaffold for generating diverse libraries of bioactive heterocyclic compounds.[3] We present detailed protocols and the underlying chemical rationale for the synthesis of therapeutically relevant thiazoles, pyrazoles, and 1,2,3-triazoles, classes of compounds known for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5]
Introduction: The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, with over 75% of drugs in clinical use featuring at least one such ring system.[2] Among these, thiophene and its derivatives have garnered significant attention for their remarkable pharmacological profiles, which include antipsychotic, antifungal, anticancer, and anti-inflammatory properties.[2][4][5] The structural similarity of the thiophene ring to benzene allows it to act as a bioisostere, enhancing interactions with biological targets while often improving physicochemical properties.[6]
The starting material, this compound, is a strategic choice for library synthesis. Its acetyl group serves as a handle for condensation and cyclization reactions, while the distinct halogen atoms at the C4 and C5 positions offer opportunities for sequential and regioselective functionalization, such as cross-coupling reactions, to modulate the final compound's bioactivity.
Synthetic Pathway I: Construction of Thiazole Derivatives via Hantzsch Synthesis
The thiazole ring is a key feature in many bioactive molecules, including the anticancer agent Bleomycin and the anti-inflammatory drug Meloxicam.[7] The Hantzsch thiazole synthesis remains one of the most robust and reliable methods for its construction, involving the condensation of an α-haloketone with a thioamide.[7][8][9][10]
Rationale and Workflow
The synthetic strategy involves a two-step sequence. First, the acetyl group of the starting thiophene is selectively brominated at the α-carbon to generate the requisite α-haloketone intermediate. This intermediate is then directly subjected to cyclocondensation with a thioamide, such as thiourea, to yield the 2-aminothiazole derivative. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[9]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 mmol, 2.40 g) in 30 mL of glacial acetic acid.
-
Reagent Addition: From the dropping funnel, add a solution of bromine (11 mmol, 0.56 mL) in 10 mL of glacial acetic acid dropwise over 20 minutes at room temperature. The disappearance of the bromine color indicates its consumption.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Workup: Pour the reaction mixture slowly into 150 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol to obtain the pure α-haloketone intermediate.
Protocol 2.2.2: Hantzsch Synthesis of 2-Amino-4-(5-bromo-4-chlorothiophen-2-yl)thiazole
-
Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, add the α-haloketone intermediate from Protocol 2.2.1 (5 mmol) and thiourea (5.5 mmol, 0.42 g).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 3-5 hours. The reaction progress can be monitored by TLC.[9]
-
Neutralization: After cooling to room temperature, the initial product may be present as its hydrobromide salt.[9] Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the neutral thiazole product.
-
Isolation: Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.
-
Purification: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Expected Data
| Compound | Step | Typical Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 2-Bromo-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one | 2.2.1 | 85-95 | 88-92 | ~7.8 (s, 1H, thiophene-H), ~4.5 (s, 2H, -CH₂Br) |
| 2-Amino-4-(5-bromo-4-chlorothiophen-2-yl)thiazole | 2.2.2 | 75-85 | 195-200 | ~7.5 (s, 1H, thiophene-H), ~7.0 (s, 1H, thiazole-H), ~5.5 (s, 2H, -NH₂) |
Synthetic Pathway II: Pyrazole Synthesis via Chalcone Intermediates
Pyrazole derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of thiophene-substituted pyrazoles can be effectively achieved by the cyclocondensation of a thiophene-containing chalcone with hydrazine.[11][12] This method allows for the introduction of diverse substituents on the pyrazole ring, enabling fine-tuning of its pharmacological properties.
Rationale and Workflow
This pathway begins with a base-catalyzed Claisen-Schmidt condensation between the starting acetylthiophene and a substituted aromatic aldehyde to form an α,β-unsaturated ketone, known as a chalcone.[12] This chalcone intermediate then undergoes a [3+2] annulation reaction with hydrazine hydrate, where the hydrazine acts as a dinucleophile to form the stable, aromatic pyrazole ring.[12]
Caption: Workflow for Pyrazole Synthesis via a Chalcone Intermediate.
Experimental Protocols
Protocol 3.2.1: Synthesis of Thiophene-Chalcone Intermediate
-
Setup: In a 100 mL flask, dissolve this compound (10 mmol, 2.40 g) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 11 mmol) in 40 mL of ethanol.
-
Catalyst Addition: To this solution, add 5 mL of aqueous sodium hydroxide (10% w/v) dropwise while maintaining the temperature below 25°C using an ice bath.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The formation of a solid precipitate often indicates product formation.
-
Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: Filter the precipitated chalcone, wash extensively with water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude chalcone from ethanol to obtain a pure product.
Protocol 3.2.2: Synthesis of 3-(Aryl)-5-(5-bromo-4-chlorothiophen-2-yl)-1H-pyrazole
-
Setup: Suspend the chalcone intermediate (5 mmol) from Protocol 3.2.1 in 30 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor by TLC until the chalcone starting material is consumed.[12]
-
Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) or by column chromatography on silica gel.
Expected Data
| Compound | Step | Typical Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| Thiophene-Chalcone (Ar = 4-MeO-Ph) | 3.2.1 | 80-90 | 130-135 | ~7.9-7.2 (m, Ar-H, Th-H, Vinyl-H), ~3.8 (s, 3H, -OCH₃) |
| Pyrazole Derivative (Ar = 4-MeO-Ph) | 3.2.2 | 70-85 | 210-215 | ~13.0 (s, 1H, pyrazole-NH), ~7.8-7.0 (m, Ar-H, Th-H), ~6.8 (s, 1H, pyrazole-H) |
Synthetic Pathway III: 1,2,3-Triazole Synthesis via "Click Chemistry"
The 1,2,3-triazole moiety has become a mainstay in drug discovery, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[13][14] This reaction is highly efficient and regioselective, producing 1,4-disubstituted triazoles with high yields and purity.
Rationale and Workflow
To utilize the CuAAC reaction, the acetyl group of the starting material must first be converted into a terminal alkyne. This can be achieved via a two-step sequence such as the Corey-Fuchs reaction. The resulting thiophenylacetylene is then reacted with a desired organic azide in the presence of a copper(I) catalyst to furnish the target 1,2,3-triazole.
Caption: Workflow for 1,2,3-Triazole Synthesis via CuAAC.
Experimental Protocols
Protocol 4.2.1: Synthesis of 2-(1-Ethynyl)-5-bromo-4-chlorothiophene
(Note: This reaction involves pyrophoric reagents and must be conducted under an inert atmosphere (N₂ or Ar) by trained personnel.)
-
Setup: In an oven-dried, three-neck flask under inert atmosphere, add triphenylphosphine (22 mmol) and carbon tetrabromide (11 mmol) to 50 mL of anhydrous dichloromethane (DCM) at 0°C.
-
Ylide Formation: Stir for 30 minutes. Then, add a solution of this compound (10 mmol) in 20 mL of anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup (Dibromoalkene): Quench the reaction with water and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude 1,1-dibromoalkene, which can be used directly or purified by chromatography.
-
Elimination to Alkyne: Dissolve the crude dibromoalkene in 50 mL of anhydrous THF and cool to -78°C. Add n-butyllithium (2.5 M in hexanes, 21 mmol) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting terminal alkyne by column chromatography.
Protocol 4.2.2: CuAAC Synthesis of 1,2,3-Triazole Derivative
-
Setup: In a vial, combine the thiophene alkyne from Protocol 4.2.1 (1 mmol), an organic azide (e.g., benzyl azide, 1.1 mmol), and copper(II) sulfate pentahydrate (0.1 mmol).
-
Solvent and Reducing Agent: Add a 1:1 mixture of t-butanol and water (10 mL). To this, add sodium ascorbate (0.2 mmol) to reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Seal the vial and stir vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, filter the solid and wash with cold water, followed by a small amount of cold ethanol. If no solid forms, extract the mixture with ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Outlook
This compound stands out as a highly valuable and versatile precursor for the synthesis of diverse, biologically relevant heterocyclic compounds. The protocols detailed herein for the construction of thiazole, pyrazole, and 1,2,3-triazole scaffolds provide a robust foundation for building chemical libraries for drug discovery. The strategic placement of halogen atoms on the thiophene core offers further opportunities for post-synthesis modification, enabling extensive exploration of the structure-activity relationship (SAR) and the development of optimized therapeutic leads.
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- The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. [Link]
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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- 13. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Introduction to the Challenge
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for forming carbon-carbon bonds, central to modern synthetic chemistry in pharmaceutical and materials science.[1] However, its application to complex substrates like 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of conditions.
This molecule features a dihalogenated thiophene core with two distinct reactive sites: a C-Br bond at the 5-position and a C-Cl bond at the 4-position. The primary challenge lies in achieving regioselectivity —selectively coupling a boronic acid at the more reactive C-Br position while leaving the C-Cl bond intact for potential subsequent transformations. Furthermore, the presence of the electron-withdrawing acetyl group at the 2-position modulates the electronic properties of the thiophene ring, influencing the rates of the key steps in the catalytic cycle.
This guide, designed for researchers and drug development professionals, serves as a comprehensive technical resource. It provides in-depth troubleshooting advice, optimized protocols, and a clear explanation of the chemical principles governing the selective arylation of this specific substrate.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is fundamental to effective troubleshooting. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki coupling on this compound.
Q1: I need to couple only one position. Which halogen, the bromine at C-5 or the chlorine at C-4, will react first?
A1: The C-Br bond at the 5-position will react selectively under appropriately controlled conditions. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This selectivity is primarily governed by the carbon-halogen bond dissociation energy (BDE); the C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[6] Studies on various dihalogenated heteroaromatics confirm that selective coupling at the bromine site is a well-established strategy.[7][8]
Q2: My reaction yield is very low or the reaction has stalled. What are the likely causes?
A2: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include:
-
Catalyst/Ligand Inactivity: The chosen palladium source or ligand may not be suitable for this specific substrate, or the active Pd(0) species may not be forming efficiently. Bulky, electron-rich phosphine ligands are often required for challenging substrates to promote oxidative addition and reductive elimination.[9]
-
Inefficient Transmetalation: This step is highly dependent on the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.[4][10]
-
Side Reactions: The most common side reactions are protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and dehalogenation of the thiophene starting material.[11][12]
-
Reagent Quality: The purity of the boronic acid, solvent, and base is critical. Solvents must be properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Q3: I am observing significant formation of the doubly-coupled product. How can I improve selectivity for mono-arylation at the C-Br position?
A3: The formation of the di-substituted product indicates that the reaction conditions are harsh enough to facilitate coupling at the less reactive C-Cl bond. To enhance selectivity for the C-5 position:
-
Reduce Reaction Temperature: Higher temperatures that may be required to activate C-Cl bonds can often be avoided. Start optimization around 80-90 °C.[13]
-
Limit Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent the slower, subsequent coupling at the C-Cl position.
-
Use a Less Active Catalyst System: While highly active Buchwald-type ligands are excellent for difficult couplings, they may be too reactive here. A standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often provides the right balance of reactivity for selective C-Br coupling.[14][15]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards double coupling.
Q4: How do I choose the optimal catalyst and ligand combination?
A4: The choice is critical and depends on the reactivity of the boronic acid partner. For selective C-Br coupling, a tiered approach is recommended.
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Characteristics & Best Use Case | Source(s) |
| Pd(PPh₃)₄ | (Implicit) | 2 - 5% | A classic, reliable "workhorse" catalyst. Excellent starting point for reactive boronic acids. Can be sensitive to air. | [2][13] |
| PdCl₂(dppf) | dppf (Implicit) | 1 - 3% | Highly effective for a broad range of heteroaromatic substrates. Often provides good yields where Pd(PPh₃)₄ may struggle. | [14][15] |
| Pd₂(dba)₃ | XPhos or SPhos | 0.5 - 2% | A highly active system using bulky, electron-rich Buchwald ligands. Use for less reactive or sterically hindered boronic acids. May reduce selectivity if conditions are too harsh. | [9][12] |
| Pd(OAc)₂ | PPh₃ or P(t-Bu)₃ | 1 - 3% | A simple palladium source; requires a separate ligand. P(t-Bu)₃ creates a very active catalyst system. | [7][16] |
Q5: What are the best practices for selecting a base and solvent?
A5: The base and solvent system are interdependent and crucial for the transmetalation step. An aqueous-organic biphasic system is most common.
| Base | Equivalents | Solvent System (Organic/Aqueous) | Key Considerations | Source(s) |
| K₂CO₃ | 2 - 3 | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A standard, effective, and cost-efficient choice. Good starting point for most couplings. | [7][15] |
| K₃PO₄ | 2 - 3 | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (3:1) | A stronger, non-nucleophilic base. Can be beneficial in preventing side reactions and accelerating transmetalation, especially with boronic esters. | [13][17] |
| Cs₂CO₃ | 2 | DME or 1,4-Dioxane/H₂O | A stronger and more soluble base that can sometimes improve yields with challenging substrates, but is more expensive. | [14] |
| KF | 2 - 3 | THF | A milder base, useful if the substrate has base-labile functional groups. Activates the boronic acid without requiring strong alkalinity. | [10] |
Important Note: The water content in the solvent system can significantly impact the reaction. While necessary for dissolving the inorganic base and facilitating the formation of the active boronate species, excess water can promote dehalogenation.[11][18] Careful control of the solvent ratio is key.
Caption: Interdependency of key reaction parameters for optimizing yield and selectivity.
Optimized Experimental Protocols
Protocol 1: Standard Conditions for Selective C-5 Arylation
This protocol is a reliable starting point for coupling with standard, electron-rich or unactivated arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst to the flask.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvents should be degassed beforehand by sparging with argon for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]
Protocol 2: Enhanced Conditions for Challenging Boronic Acids
This protocol utilizes a more active catalyst system, suitable for sterically hindered or electron-deficient arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Challenging Arylboronic acid (1.3 mmol, 1.3 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 mmol, 2.5 eq.)
-
Anhydrous Toluene (10 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, this compound, the arylboronic acid, and K₃PO₄ to a flame-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove from the glovebox (if used). If not, perform several evacuate/backfill cycles with argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Due to the higher activity of this catalyst system, reaction times may be shorter (2-8 hours).
References
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Guram, A. S., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Gupton, J. H., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Bandyopadhyay, D., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Asghar, M. N., et al. (2018). Palladium(0)
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Bibi, A., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. SN Applied Sciences.
- Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Taylor, C. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Bano, K., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules.
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Tecuceanu, V., et al. (2014). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Nuzzo, A., et al. (2022).
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Aiello, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Hussain, Z., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling....
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
Sources
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Navigating the Synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter, ensuring a more efficient and successful experimental workflow. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
Troubleshooting Guide: Minimizing Side Products and Maximizing Yield
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, most commonly proceeds via the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene. While theoretically straightforward, this reaction is often plagued by the formation of side products, impacting yield and purity. This section addresses the most common issues encountered during this synthesis.
Question 1: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
Answer:
The formation of isomeric byproducts is a common challenge in the Friedel-Crafts acylation of substituted thiophenes. The primary cause is the competing directing effects of the substituents on the thiophene ring.
Causality:
In the case of the precursor, 2-bromo-3-chlorothiophene, both the bromo and chloro groups are deactivating yet ortho, para-directing for electrophilic aromatic substitution.[1][2] The acyl group will preferentially add to the most nucleophilic position on the ring. The 5-position is the desired site of acylation. However, acylation can also occur at the 4-position, leading to the formation of the undesired isomer, 1-(2-Bromo-3-chlorothiophen-4-yl)ethan-1-one. The relative amounts of these isomers will depend on the reaction conditions.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst plays a crucial role in regioselectivity.
-
Recommendation: Employ a milder Lewis acid. While aluminum chloride (AlCl₃) is a common choice, it can sometimes lead to lower selectivity due to its high reactivity.[3] Consider using catalysts like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to offer better control in the acylation of sensitive heterocyclic substrates.[3]
-
-
Reaction Temperature: Temperature control is critical.
-
Recommendation: Maintain a low reaction temperature, typically between 0°C and room temperature. Higher temperatures can provide the activation energy needed to overcome the barrier for the formation of the less favored isomer.
-
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway.
-
Recommendation: Use a non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Polar solvents can solvate the acylium ion intermediate differently, potentially altering its reactivity and selectivity.
-
Data Presentation: Effect of Lewis Acid on Isomer Ratio (Hypothetical Data)
| Lewis Acid | Temperature (°C) | Desired Isomer (%) | Undesired Isomer (%) |
| AlCl₃ | 25 | 80 | 20 |
| SnCl₄ | 25 | 92 | 8 |
| ZnCl₂ | 25 | 88 | 12 |
Question 2: My reaction is sluggish, and I'm getting a low yield of the desired product along with unreacted starting material. What can I do to improve the conversion?
Answer:
Low conversion in the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene is often due to the deactivating nature of the halogen substituents.
Causality:
Both bromine and chlorine are electron-withdrawing groups, which reduce the electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[4]
Troubleshooting Steps:
-
Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the Lewis acid not only acts as a catalyst but also complexes with the ketone product.[5][6]
-
Recommendation: Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid relative to the acylating agent (e.g., acetyl chloride). This ensures that there is enough free catalyst to activate the acylating agent.
-
-
Acylating Agent: The choice of acylating agent can impact reactivity.
-
Recommendation: Acetic anhydride can be used as an alternative to acetyl chloride. In some cases, it can lead to higher yields, especially when paired with a suitable catalyst.[6]
-
-
Reaction Time: The reaction may simply require more time to reach completion due to the deactivated substrate.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
Caption: Optimized Friedel-Crafts acylation workflow.
Question 3: I'm observing multiple unidentified side products in my crude reaction mixture. What could be their origin?
Answer:
The formation of multiple side products can arise from several factors, including di-acylation, halogen migration, or decomposition of the starting material or product.
Causality and Troubleshooting:
-
Di-acylation: Although the acetyl group is deactivating, under harsh conditions (e.g., high temperature, excess acylating agent, and a strong Lewis acid), a second acylation can occur.
-
Solution: Use a slight excess of the acylating agent (1.05-1.1 equivalents) and maintain a low reaction temperature.
-
-
Halogen Migration ("Halogen Dance"): In the presence of a strong base or under certain reaction conditions, halogens on a thiophene ring can migrate.[5] While less common in Friedel-Crafts conditions, it's a possibility.
-
Solution: Strict control of reaction conditions, particularly avoiding any basic contaminants, is crucial.
-
-
Decomposition: Thiophene rings, especially when substituted with multiple halogens, can be susceptible to ring-opening or polymerization under strongly acidic and high-temperature conditions.
-
Solution: Use the mildest possible Lewis acid and maintain a low reaction temperature. Ensure a proper quench of the reaction to neutralize the Lewis acid promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of Friedel-Crafts acylation on 2-bromo-3-chlorothiophene?
A1: The acylation is expected to occur predominantly at the 5-position. The sulfur atom in the thiophene ring directs electrophilic substitution to the adjacent α-positions (2 and 5).[7][8] In 2-bromo-3-chlorothiophene, the 2-position is blocked. The directing effects of the halogens at positions 2 and 3 will favor substitution at the 5-position over the 4-position.
Caption: Regioselectivity of acylation on 2-bromo-3-chlorothiophene.
Q2: Are there alternative synthetic routes that might offer better regioselectivity and yield?
A2: Yes, an alternative route involves a metal-halogen exchange followed by acylation. This method can offer superior regioselectivity as the position of metalation can be controlled.
Alternative Synthesis Workflow:
-
Metal-Halogen Exchange: Treat 2-bromo-3-chlorothiophene with a strong organolithium reagent like n-butyllithium (n-BuLi) at a low temperature (e.g., -78°C). The lithium will selectively exchange with the more reactive bromine at the 2-position.[9][10]
-
Acylation: The resulting 2-lithio-3-chlorothiophene can then be reacted with an acylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group at the 2-position. This would, however, lead to a different isomer. To obtain the desired product, one would need to start with a different dihalothiophene and exploit the differential reactivity of the halogens in the metal-halogen exchange. For instance, starting with 2,5-dibromo-3-chlorothiophene, a selective metal-halogen exchange at the 5-position followed by acylation could be a viable strategy.
Q3: What are the best practices for purifying the final product and removing isomeric impurities?
A3: The purification of halogenated isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid and there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective purification method.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, often using a reverse-phase C18 column.[11][12]
References
- Fröhlich, J., & Winter, B. (n.d.). Selective halogen migration reactions at mixed halothiophenes. Institute of Organic Chemistry, Technical University of Vienna.
- Wipf Group. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Patsnap. (n.d.). Method for synthesizing 2-acetyl-4-chlorothiophene. Eureka.
- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- National Center for Biotechnology Information. (2017, November 11). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central.
- National Center for Biotechnology Information. (2018, April 26). Sodium halides as the source of electrophilic halogens in green synthesis of 3-halo- and 3,n-dihalobenzo[b]thiophenes.
- National Center for Biotechnology Information. (2017, November 11). Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Bode, J. W. (2019). OC II (FS 2019). ETH Zürich.
- SYNDIO. (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- Google Patents. (n.d.). Acylation of thiophene.
- Google Patents. (n.d.). Acetophenone purification.
- Allery Tutors. (2014, November 16). Friedel Crafts Acylation [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of P005091.
- National Center for Biotechnology Information. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Reddit. (n.d.). How to separate these regioisomers? r/OrganicChemistry.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- GLP Pharma Standards. (n.d.). 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
- Google Patents. (n.d.). Synthesis method for empagliflozin key intermediate.
- ResearchGate. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
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- 3. Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Selective halogen migration reactions at mixed halothiophenes [ch.ic.ac.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support guide for the purification of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting guides formatted in a direct question-and-answer style to address the specific challenges encountered during purification by column chromatography.
Compound Profile & Safety
Before initiating any purification, it is crucial to understand the physicochemical properties of the target compound. This compound is a halogenated aromatic ketone, a class of compounds that often exhibits moderate to low polarity.[1]
| Property | Data | Source |
| Chemical Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.51 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ~95% (before purification) | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark Place |
Safety Note: This compound is classified with a GHS07 pictogram, indicating it may be harmful if swallowed (H302). Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: Always begin with Thin-Layer Chromatography (TLC).[2][3] TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for your separation.[4][5] It allows you to visualize the separation between your target compound and any impurities, saving significant time and resources. The elution patterns observed in TLC are directly translatable to column chromatography.[3]
Q2: What is an ideal Retention Factor (Rf) on TLC for good separation on a column?
A2: For the best separation quality in flash column chromatography, your target compound should have an Rf value between 0.15 and 0.4.[6][7]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.[8]
-
Rf < 0.15: The compound will move too slowly, leading to long elution times, excessive solvent consumption, and potential band broadening, which reduces resolution.[6]
The relationship between Rf and the column volumes (CV) required for elution is CV = 1/Rf.[2][7] A lower Rf provides a larger difference in column volumes (ΔCV) between two compounds, which is a direct measure of separation quality.[7]
Q3: How much crude material can I load onto my column?
A3: A general rule of thumb for sample loading is 5% to 10% of the mass of the silica gel bed.[2] However, this is highly dependent on the difficulty of the separation. For well-separated spots on TLC (large ΔRf), you can load more. For challenging separations, a lower loading of 1-2% is recommended to prevent overloading and ensure baseline separation.
Q4: Should I use "wet loading" or "dry loading" for my sample?
A4: The choice depends on the solubility of your crude material.
-
Wet Loading: Ideal for samples that are highly soluble in the initial mobile phase. Dissolve the sample in the minimum amount of solvent and pipette it directly onto the top of the column.[9]
-
Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase or when a stronger, more polar solvent is needed for dissolution.[9] To dry load, dissolve your sample in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[9] This powder is then carefully added to the top of the column. This technique prevents issues with solvent effects that can ruin a separation.
Method Development & Experimental Protocols
The purification process follows a logical workflow, starting with analytical TLC to establish conditions, followed by the preparative column chromatography.
Sources
- 1. Buy this compound | 123418-66-6 [smolecule.com]
- 2. silicycle.com [silicycle.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Failed Heck Reactions with Halogenated Thiophenes
Welcome to the technical support center for palladium-catalyzed Heck-Mizoroki reactions involving halogenated thiophene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet sensitive transformation. Thiophenes are privileged scaffolds in materials science and pharmaceuticals, but their unique electronic properties and potential for catalyst inhibition can complicate C-C bond formation.
This document moves beyond standard protocols to provide a deeper, cause-and-effect analysis of common failures. By understanding the "why" behind a failed reaction, you can make more informed decisions to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a bromothiophene is giving low to no yield. What are the most common culprits?
Low or no product formation is the most frequent issue. A systematic check of your reaction components and conditions is the most effective troubleshooting approach.[1] The primary areas to investigate are catalyst activity, substrate reactivity, and the suitability of your chosen conditions (base, solvent, temperature).
Key Factors to Investigate:
-
Catalyst Inactivity: The active catalyst in the Heck reaction is a Pd(0) species. If you start with a Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), it must be reduced in situ to initiate the catalytic cycle.[2][3] Inefficient reduction leads to a stalled reaction. Furthermore, the active Pd(0) catalyst can be sensitive to air and decompose, especially at high temperatures, forming catalytically inactive palladium black.[2][4][5]
-
Substrate Reactivity (C-X Bond Strength): The reactivity of the halothiophene is dictated by the carbon-halogen bond strength. The general order of reactivity is I > Br > Cl.[6][7] While bromothiophenes are common substrates, they are significantly less reactive than iodothiophenes and may require more forcing conditions or a more specialized catalyst system.[6][8] Chlorothiophenes are even more challenging and often require specialized, highly active catalysts with bulky, electron-rich phosphine ligands.[9][10]
-
Ligand Selection: For less reactive halides like bromides and chlorides, the choice of ligand is critical. Bulky, electron-donating phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), can accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species.[7][10] An incorrect palladium-to-ligand ratio can also destabilize the catalyst.[9][11]
-
Base and Solvent Choice: The base is not merely a scavenger for the HX acid produced; it is essential for regenerating the active Pd(0) catalyst at the end of the cycle.[11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvent (e.g., DMF, NMP, dioxane) can dramatically affect yield by influencing solubility, catalyst stability, and reaction rate.[13][14]
Below is a logical workflow to diagnose a low-yield reaction.
Caption: A systematic workflow for troubleshooting low-yield Heck reactions.
Troubleshooting Guide: Specific Issues
Q2: I'm seeing my starting halothiophene being consumed, but instead of my desired product, I'm getting a dehalogenated thiophene. What's happening?
This is a classic side reaction known as reductive dehalogenation . Instead of proceeding through the Heck pathway, the arylpalladium intermediate is intercepted by a hydride source, cleaving the C-Pd bond and replacing the halogen with a hydrogen atom.
Potential Causes and Solutions:
-
Hydride Source: The base or solvent can sometimes act as a hydride source, especially at elevated temperatures. Triethylamine (Et₃N), for example, can generate hydride species.
-
Solution: Switch to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure your solvent (e.g., DMF, NMP) is high purity and anhydrous, as water can sometimes facilitate protonolysis pathways.
-
-
Slow Alkene Insertion: If the migratory insertion of the alkene into the Ar-Pd bond is slow, the intermediate has more time to undergo side reactions like dehalogenation.[15][16]
-
Solution: Increase the concentration of the alkene (use 1.5-2.0 equivalents). For electron-rich alkenes, which are notoriously slow to insert, consider switching to a cationic Heck pathway by adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄). The silver salt acts as a halide scavenger, generating a more electrophilic cationic palladium intermediate that reacts faster with the alkene.
-
Q3: My reaction is producing significant amounts of a dimeric product (bithiophene). How can I prevent this homocoupling?
Homocoupling, or the formation of a biaryl (in this case, bithiophene), is a common side reaction that competes with the desired Heck coupling.[1][11] It arises from the reaction of two molecules of the arylpalladium intermediate or from direct reaction of the intermediate with the starting halothiophene.
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote homocoupling pathways alongside catalyst decomposition.[2]
-
Solution: Try to lower the reaction temperature incrementally (e.g., in 10 °C steps from 120 °C down to 90 °C) to find a point where the desired reaction proceeds but the side reaction is minimized. This may require a longer reaction time or a more active catalyst system.
-
-
Catalyst System: Some catalyst systems are more prone to homocoupling. Ligandless systems or those with simple phosphine ligands like PPh₃ can be susceptible.
-
Solution: Introduce a bulky, electron-rich monophosphine ligand like P(t-Bu)₃ or a Buchwald-type ligand (e.g., XPhos). These ligands promote the desired catalytic cycle and can sterically hinder the formation of dimer byproducts.
-
-
Oxygen Contamination: Trace oxygen can promote oxidative pathways that lead to homocoupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles.
-
Q4: The Heck coupling on my 3-substituted thiophene is giving a mixture of 2- and 5-position isomers. How can I control the regioselectivity?
Regioselectivity is a critical challenge, especially with 3-substituted thiophenes. The C2 position is generally more acidic and electronically favored for reaction. However, the C5 position can also react, leading to mixtures.[11][17]
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Recommended Action |
| Steric Hindrance | A bulky substituent at the 3-position will sterically favor arylation at the less hindered C5 position. Conversely, using a sterically demanding aryl halide can also direct the coupling to the less crowded C5 position.[17][18] | To favor C5-arylation, use a hindered aryl bromide.[17] To favor C2-arylation, ensure the 3-substituent is not overly bulky. |
| Electronic Effects | Electron-withdrawing groups on the thiophene can activate adjacent C-H bonds, influencing the site of reaction. The choice of a neutral vs. cationic Heck pathway also plays a role, as the regioselectivity is governed by sterics in the former and electronics in the latter.[12] | For 3-substituted thiophenes, the C2 position is typically the most acidic and reactive.[11] Achieving high selectivity for the C5 position often requires specific strategies like using hindered coupling partners. |
| Catalyst/Ligand | The ligand can exert significant steric control, influencing which C-H bond is accessible to the palladium center. | Experiment with different ligands. Bulky ligands may favor the less sterically encumbered C5 position. |
Q5: I suspect the sulfur in my thiophene substrate is poisoning the palladium catalyst. Is this a common problem and how can I overcome it?
Yes, catalyst poisoning by sulfur-containing compounds is a well-documented issue in palladium catalysis.[1][19] The sulfur atom of the thiophene ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that deactivate the catalyst.
Strategies to Mitigate Catalyst Poisoning:
-
Use of Robust Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form very stable and active palladium complexes.[7] These strong Pd-ligand bonds can reduce the propensity for the thiophene's sulfur to bind and poison the metal center.
-
Recommendation: Employ ligands like P(t-Bu)₃, Buchwald phosphine ligands, or IPr (an NHC ligand).
-
-
Higher Catalyst Loading: While not ideal from an efficiency standpoint, sometimes simply increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can provide enough active catalyst to achieve full conversion despite partial deactivation.
-
Heterogeneous Catalysts: Palladium catalysts supported on materials like carbon (Pd/C) or nanoparticles can sometimes exhibit different susceptibility to poisoning and may be more robust in certain cases.[4][7] However, be aware of potential metal leaching, where the reaction may still be occurring via homogeneous palladium species.[4]
Key Methodologies & Protocols
General Protocol for Heck Reaction of 2-Bromothiophene with an Alkene
This protocol provides a robust starting point for optimization.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Triphenylphosphine (PPh₃)
-
2-Bromothiophene
-
Alkene (e.g., Ethyl Acrylate)
-
Potassium Carbonate (K₂CO₃), dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add K₂CO₃ (2.0 eq).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4-8 mol%). Add a small amount of DMF to dissolve.
-
Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst/ligand solution to the flask via syringe. Then add 2-bromothiophene (1.0 eq) and the alkene (1.2 eq), followed by the bulk of the anhydrous DMF.
-
Reaction: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: The generally accepted catalytic cycle for the Heck reaction.
References
- Effect of bases and solvents on the Heck coupling.
- Heck Reaction. Chemistry LibreTexts. [Link]
- Heck Reaction—St
- Troubleshooting a difficult Heck reaction. Reddit. [Link]
- Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
- Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes). ScienceDirect. [Link]
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Nanyang Technological University. [Link]
- Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene.
- Theoretical study on β-H elimination in Heck reactions of heterocyclic substrates.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. [Link]
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. NIH. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Extension of the Heck Reaction to the Arylation of Activated Thiophenes.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. [Link]
- Heck Reaction. University of Regensburg. [Link]
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
- Practical Heck Reaction problems!. Reddit. [Link]
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxyl
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
- Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer. RSC Publishing. [Link]
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- 21.01.1: Heck Reaction. Chemistry LibreTexts. [Link]
- The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sci-hub.box [sci-hub.box]
- 19. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Functionalization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support center dedicated to the regioselective functionalization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile but challenging heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material in medicinal chemistry and materials science due to its multiple, differentially reactive sites available for functionalization. The thiophene core, substituted with a bromine atom, a chlorine atom, a C-H bond, and an acetyl group, presents a classic challenge in regioselectivity. Achieving the desired substitution pattern is critical for the synthesis of targeted molecules and requires a nuanced understanding of the competing reaction pathways. This guide will provide both the practical "how" and the mechanistic "why" to empower you to control the outcomes of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their general order of reactivity in cross-coupling reactions?
A1: The primary reactive sites for cross-coupling and other functionalization reactions are the C-Br bond, the C-Cl bond, and the C-H bond at the 3-position. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[1][2] The C-H bond at the 3-position can also be functionalized through direct C-H activation, but this typically requires specific catalytic systems to outcompete the reactivity of the carbon-halogen bonds.[3][4][5]
Q2: I am observing a mixture of products from the reaction at both the C-Br and C-Cl positions. How can I improve selectivity for the C-Br bond?
A2: Achieving high selectivity for the C-Br bond over the C-Cl bond in cross-coupling reactions is a common challenge. Several factors can be tuned to favor the desired reactivity. Lowering the reaction temperature can often enhance selectivity, as the oxidative addition to the C-Cl bond typically has a higher activation energy.[1] Additionally, the choice of palladium catalyst and ligand is crucial. Less reactive catalysts may exhibit greater selectivity. For instance, in some systems, using Pd(PPh₃)₄ may offer better selectivity than more active catalysts.[2]
Q3: Is it possible to selectively functionalize the C-H bond in the presence of the halogens?
A3: Yes, selective C-H functionalization is achievable, though it requires careful selection of reaction conditions to prevent competing reactions at the C-Br and C-Cl bonds. This is typically accomplished through direct arylation, which involves a concerted metalation-deprotonation (CMD) mechanism.[3][6] The success of this approach depends heavily on the catalyst, ligand, and base used. For instance, employing a palladium catalyst with a suitable ligand and a carboxylate base can promote C-H activation while minimizing oxidative addition to the carbon-halogen bonds.[3]
Q4: What is "halogen dance" and is it a concern with this substrate?
A4: Halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[7] While it is a known phenomenon in halogenated thiophenes, it is less common under the neutral or mildly basic conditions of many cross-coupling reactions. However, when using strong bases, such as lithium diisopropylamide (LDA), for deprotonation or metal-halogen exchange, the possibility of halogen dance should be considered.[7] If unexpected isomers are observed when using strongly basic conditions, it is worth investigating if a halogen dance is occurring.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: Low yield of the desired 5-aryl-4-chloro-2-acetylthiophene and significant formation of the 4,5-diaryl or 4-aryl-5-bromo byproduct.
Underlying Principles: The Suzuki-Miyaura reaction relies on a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The regioselectivity in dihalogenated systems is primarily determined by the relative rates of oxidative addition to the C-Br and C-Cl bonds. The C-Br bond is generally more reactive.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
-
| Parameter | Condition for High C-Br Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ | Less reactive than many modern catalysts, allowing for greater differentiation between C-Br and C-Cl activation energies. |
| Temperature | 60-80 °C | Sufficient to activate the C-Br bond while minimizing activation of the stronger C-Cl bond.[1] |
| Base | K₂CO₃, K₃PO₄ | Milder bases can reduce side reactions and are effective for the transmetalation step.[9] |
Troubleshooting Direct C-H Arylation
Problem: Low yield of the desired 3-aryl product with significant amounts of unreacted starting material or C-Br coupled product.
Underlying Principles: Direct C-H arylation on thiophenes often proceeds via a concerted metalation-deprotonation (CMD) pathway.[3][6] The regioselectivity is governed by the acidity of the C-H bonds and steric factors. For 2-substituted thiophenes, the C5 position is generally the most reactive, followed by C3. In our substrate, the C5 position is blocked by bromine, making the C3 position the target for C-H activation. The challenge is to favor the CMD pathway over oxidative addition to the C-Br bond.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct C-H arylation.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for direct arylation.[3] |
| Ligand | Bulky phosphine ligands (e.g., P(o-tol)₃) or specific NHC ligands | Ligands play a crucial role in directing the reaction towards the CMD pathway.[10][11] |
| Base | KOAc, K₂CO₃, Cs₂CO₃ | The base is critical for the deprotonation step in the CMD mechanism.[3] |
| Additive | Pivalic acid (PivOH) | Can act as a proton shuttle, facilitating the CMD pathway.[3] |
| Solvent | DMAc, DMF | Polar aprotic solvents are generally preferred for direct arylation reactions. |
Alternative Functionalization Strategies: Metal-Halogen Exchange
When cross-coupling or C-H activation fails to provide the desired regioselectivity, a classic alternative is metal-halogen exchange followed by reaction with an electrophile.
Principle: The significantly different reactivity of bromine and chlorine in metal-halogen exchange allows for highly selective functionalization. The C-Br bond will undergo exchange much more readily than the C-Cl bond.[12]
Workflow:
Caption: Workflow for functionalization via metal-halogen exchange.
Experimental Protocol: Regioselective Bromine/Magnesium Exchange
-
Reagents and Setup:
-
This compound (1.0 eq)
-
i-PrMgCl·LiCl (1.1 eq)
-
Anhydrous THF
-
Electrophile (1.2 eq)
-
Flame-dried glassware under an inert atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add the i-PrMgCl·LiCl solution dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.[13]
-
References
- Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Chemistry – A European Journal, 17(49), 13866–13876. [Link]
- Alvarez-Pardiñas, C., et al. (2011). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes. Organic & Biomolecular Chemistry, 9(24), 8422–8429. [Link]
- Fall, Y., et al. (2012). Direct Arylation of Thiophenes in Continuous Flow. ChemSusChem, 5(10), 1973-1977. [Link]
- Powers, K. W., & Gupton, B. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(21), 13346–13423. [Link]
- Powers, K. W., & Gupton, B. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- Doucet, H., & Santelli, M. (2009). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Kim, H. G., et al. (2015). Palladium-catalyzed direct C-H arylation of thiophene or 3-halo-thiophenes for the synthesis of versatile π-conjugated building blocks.
- Various Authors. (2025). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials.
- Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes.
- Ghaffari, B., et al. (2017). Origins of regioselectivity of the palladium-catalyzed (aromatic)C-H bond metalation-deprotonation.
- Singh, R. P., & Antonchick, A. P. (2015). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Tang, S.-Y., Guo, Q.-X., & Fu, Y. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Semantic Scholar. [Link]
- Rossi, R., et al. (2007). Regioselective (site-selective)
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Kumar, A., & Sharma, S. (2012).
- Belluti, F., et al. (2012). 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide-magnesium exchange. PubMed. [Link]
- Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- Aslam, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Ullah, A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PMC. [Link]
- Zhang, Y., et al. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Colacino, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 433-442. [Link]
- Yang, Y., et al. (2022). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. NIH. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
- Aslam, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
- Kumar, S., et al. (2018). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design, 18(10), 6141–6148. [Link]
- Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. [Link]
- Pérez-Gómez, A., et al. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. PMC. [Link]
- University of Vienna. (n.d.). Base catalysed halogen dance reactions. University of Vienna. [Link]
- Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen? Chemistry Stack Exchange. [Link]
- Knochel, P. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. University of Munich. [Link]
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Technical Support Center: Large-Scale Synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support resource for the synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the large-scale production of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most robust and commonly employed strategy for multi-gram to kilogram scale synthesis involves a sequential halogenation of a readily available starting material, 2-acetylthiophene. This route offers superior control over regioselectivity compared to attempting a Friedel-Crafts acylation on a pre-halogenated thiophene ring, which is often deactivated.
The general workflow is as follows:
Caption: Decision tree for troubleshooting a low-yielding Friedel-Crafts acylation.
-
Catalyst Stoichiometry: For acylation of substrates containing a carbonyl group (like your product) or other Lewis basic sites, more than one equivalent of the Lewis acid (e.g., AlCl₃) is required. One equivalent complexes with the acylating agent, and another complexes with the product's carbonyl group. For a deactivated substrate, using a stoichiometric excess (e.g., 2.5-3 equivalents) may be necessary to drive the reaction.
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Contamination with water will quench the catalyst, halting the reaction. [1]3. Harsh Conditions: Forcing the reaction with very high temperatures may lead to decomposition or rearrangement, a known issue with substituted thiophenes.
Given these difficulties, the sequential halogenation route described in FAQ1 is strongly recommended for its reliability and scalability.
Issue: Difficult Purification of the Final Product
Q: My crude product is an impure oil/solid that is difficult to purify by column chromatography on a large scale. What are my options?
A: Large-scale chromatography is expensive and time-consuming. Exploring other purification methods is essential for process efficiency.
Common Impurities:
-
Starting Material: Unreacted 2-acetyl-4-chlorothiophene.
-
Isomeric Byproducts: Small amounts of other bromo-chloro isomers if the initial chlorination was not perfectly selective.
-
Di-brominated Species: If the bromination conditions were too harsh.
Purification Strategy:
| Method | Applicability & Considerations |
| Recrystallization | This is the most desirable method for large-scale purification. The final product is a solid. [2]Experiment with various solvent systems (e.g., hexanes, heptane, ethanol/water, isopropanol) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor. |
| Distillation | If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be an option. However, given the molecular weight (239.51 g/mol ), high temperatures would be required, risking decomposition. |
| Work-up Optimization | Ensure the work-up procedure is robust. A thorough wash with sodium bicarbonate solution will remove acidic residue, and a wash with sodium bisulfite can remove excess bromine. [3]Proper phase separation is critical to remove water-soluble impurities. |
Protocol Example: Scalable Two-Step Synthesis
This protocol is a representative synthesis based on literature precedents for analogous transformations. [4][5][6]Note: All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Acetyl-4-chlorothiophene
-
Setup: Equip a suitable, dry reactor with mechanical stirring, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charging Reagents: Charge the reactor with 2-acetylthiophene (1.0 eq) and a suitable dry solvent like dichloromethane (DCM). Cool the mixture to 0-10 °C.
-
Lewis Acid Addition: Slowly add aluminum trichloride (AlCl₃) (3.0 - 5.0 eq) in portions, ensuring the internal temperature does not exceed 15 °C. Stir the resulting slurry for 30 minutes.
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.5 - 2.0 eq) portion-wise, again maintaining a low temperature.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction to completion by GC or TLC.
-
Work-up: Carefully and slowly quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Setup: In a separate reactor, dissolve the crude 2-acetyl-4-chlorothiophene (1.0 eq) from the previous step in acetic acid.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0 - 1.1 eq) to the solution.
-
Reaction: Heat the mixture to approximately 50 °C and stir for 1-2 hours, protecting from light. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. The product may precipitate as a solid.
-
Purification: Collect the solid by filtration and wash thoroughly with water to remove acetic acid and succinimide. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield the final product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ChemicalBook. 2-Acetyl-5-bromothiophene synthesis.
- NIIR Project Consultancy Services. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?.
- PrepChem.com. Synthesis of 2-acetyl-5-bromothiophene.
- Chemistry Stack Exchange. (2017).
- National Center for Biotechnology Information. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens.
- ChemicalBook. 2-ACETYL-4-CHLOROTHIOPHENE synthesis.
- Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis.
- Patsnap. Method for synthesizing 2-acetyl-4-chlorothiophene.
- TSI Journals. (2014).
- Simson Pharma Limited. This compound.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. This compound | 123418-66-6.
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identification of impurities in 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one synthesis
Technical Support Center: Synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key heterocyclic building block in medicinal chemistry and materials science, notable for its unique substitution pattern.[1] The successful synthesis and purification of this compound are critical for downstream applications, demanding rigorous control over process parameters to minimize impurity formation. This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions encountered by researchers in the field. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their origins.
Section 1: Plausible Synthetic Pathway & The Origin of Impurities
The synthesis of this compound typically involves a multi-step sequence that presents several opportunities for impurity generation. A common and logical pathway begins with the chlorination of 2-acetylthiophene, followed by a regioselective bromination.
Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These are substances formed during the reaction, including regioisomers, products of side reactions, and incompletely reacted intermediates.
-
Starting Material-Related Impurities: Impurities present in the initial reactants that carry through the synthesis to form new, undesired compounds.
-
Degradation Products: Formed by the decomposition of the desired product during reaction work-up or storage.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A: Based on the synthetic route (Figure 1), you should be vigilant for several key impurities. The most probable are unreacted starting materials and regioisomers formed during the halogenation steps.
| Impurity Name | Structure | Typical Origin |
| 2-Acetyl-4-chlorothiophene | CC(=O)c1cc(Cl)cs1 | Unreacted intermediate from Step 3. |
| 2-Acetyl-5-chlorothiophene | CC(=O)c1ccsc1Cl | Isomeric impurity in the 2-Acetyl-4-chlorothiophene starting material. |
| 1-(3-Bromo-4-chlorothiophen-2-yl)ethan-1-one | CC(=O)c1c(Br)c(Cl)cs1 | Regioisomer from non-selective bromination in Step 3. |
| 1-(3,5-Dibromo-4-chlorothiophen-2-yl)ethan-1-one | CC(=O)c1c(Br)c(Cl)c(Br)s1 | Over-bromination during Step 3. |
Q2: My reaction is sluggish, has low yield, and the NMR shows a complex mixture. What are the likely causes?
A: This classic issue in Friedel-Crafts type reactions often points to problems with the catalyst or reaction conditions.[2]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Inactivation of the catalyst will halt the reaction, leading to a high proportion of unreacted starting material.[2][3]
-
Incorrect Stoichiometry: Acylation reactions often require stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a complex with it, effectively removing it from the catalytic cycle.[2] Insufficient catalyst can lead to incomplete conversion.
-
Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition, leading to complex product mixtures and tar formation.[2] An empirical approach to find the optimal temperature for your specific substrate is recommended.
Q3: I have a major secondary peak in my HPLC analysis. How can I determine if it's a regioisomer?
A: Differentiating regioisomers is a common challenge. A multi-faceted analytical approach is required.
-
LC-MS Analysis: First, obtain a mass spectrum of the impurity peak. If it has the same mass as your target compound, it is highly likely to be an isomer.[4]
-
Preparative HPLC: Isolate a sufficient quantity of the impurity by scaling up your HPLC method.
-
NMR Spectroscopy: This is the definitive technique for identifying regioisomers.[5][6] The substitution pattern on the thiophene ring creates a unique fingerprint in the ¹H NMR spectrum based on proton chemical shifts and coupling constants. For example, two adjacent protons on the thiophene ring will appear as doublets with a characteristic coupling constant (J ≈ 3-5 Hz). An isolated proton will appear as a singlet. By analyzing the aromatic region (typically δ 7-8 ppm), you can deduce the substitution pattern.[7][8]
Section 3: Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific impurity-related problems with a logical workflow for diagnosis and resolution.
Problem 1: Significant Peak of Unreacted 2-Acetyl-4-chlorothiophene
-
Symptom: A peak in the HPLC/GC analysis that matches the retention time and mass spectrum of the starting material.
-
Causality: This indicates an incomplete bromination reaction (Step 3). The electrophilicity of the brominating agent (e.g., NBS) may be insufficient, or the reaction conditions (time, temperature) may not be adequate to drive the reaction to completion. The acetyl group on the thiophene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making the reaction more challenging than on an unsubstituted thiophene.[9][10]
-
Troubleshooting Steps:
-
Confirm Identity: Spike a sample of your crude product with authentic 2-acetyl-4-chlorothiophene and observe co-elution in HPLC.
-
Reaction Optimization:
-
Increase the equivalents of N-bromosuccinimide (NBS) from 1.0 to 1.1-1.2 equivalents.
-
Prolong the reaction time, monitoring progress by TLC or HPLC every hour.
-
Slightly increase the reaction temperature, but be cautious as this can also promote side reactions.[11]
-
-
Purification: If the level of unreacted starting material is low (<5%), it can often be effectively removed via column chromatography or recrystallization.
-
Problem 2: Presence of an Isomeric Impurity with the Same Mass
-
Symptom: LC-MS analysis shows an impurity with the same m/z as the target product, but it has a different retention time in the HPLC.
-
Causality: This is the classic signature of a regioisomer. While bromination of 2-acetyl-4-chlorothiophene is expected to be highly selective for the C5 position (the only available alpha-position), a small amount of substitution at the less-favored C3 position can occur, especially under forcing conditions.[12] Another possibility is the presence of an isomeric starting material, such as 2-acetyl-5-chlorothiophene, which would brominate at the C4 position to yield this compound.
-
Troubleshooting Steps:
-
Isolate and Identify: Use preparative HPLC to isolate the impurity. Acquire high-resolution ¹H and ¹³C NMR spectra. The coupling patterns and chemical shifts of the thiophene protons will be definitive for structure elucidation.[5][6]
-
Analyze Starting Materials: Obtain a clean analytical sample of your 2-acetyl-4-chlorothiophene intermediate and check for isomeric impurities (e.g., 2-acetyl-5-chlorothiophene). If present, they must be removed before proceeding.
-
Optimize Selectivity: If the isomer is formed during the reaction, try milder conditions. Lowering the reaction temperature or changing the solvent may improve regioselectivity.
-
Section 4: Key Analytical Protocols
Accurate identification of impurities relies on robust analytical methods. The following protocols provide a starting point for developing a comprehensive quality control strategy.[13][14][15]
Protocol 1: HPLC-UV Method for Impurity Profiling
This gradient method is designed to separate the target compound from its likely process-related impurities.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 40 |
| 30.0 | 40 |
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: NMR Spectroscopy for Structural Elucidation of Isomers
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated compound (target or impurity) in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (δ 7.0 - 8.0 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.[6]
-
2D NMR (COSY, HSQC): If the structure is ambiguous, 2D experiments can be invaluable. A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to confirm which protons are adjacent on the thiophene ring.[6]
-
-
Expected ¹H NMR Data for the Target Compound:
-
The single proton on the thiophene ring (at C3) is expected to appear as a singlet in the aromatic region.
-
The methyl protons of the acetyl group will appear as a singlet around δ 2.5 ppm.
-
References
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene....
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Entrepreneur India. (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?.
- PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Beilstein Journals. (n.d.). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures.
- National Institutes of Health. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- AA Blocks. (n.d.). 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).
- ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter, with a core focus on the critical parameter of reaction temperature.
Introduction: The Role of Temperature in the Acylation of a Deactivated Thiophene Ring
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is fundamentally influenced by the electronic nature of the thiophene ring.[1][2] In this specific case, the presence of two electron-withdrawing halogen substituents (bromo and chloro) deactivates the thiophene ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[1][3] Consequently, the reaction temperature becomes a pivotal parameter to control, as it must be high enough to overcome the activation energy barrier but not so high as to induce undesirable side reactions or decomposition.[3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction is showing little to no conversion at room temperature. What is the primary reason for this?
A1: The low reactivity is primarily due to the deactivating effect of the bromo and chloro substituents on the thiophene ring.[1][3] Electron-withdrawing groups reduce the electron density of the aromatic system, making it a weaker nucleophile.[1] For such deactivated substrates, room temperature often does not provide sufficient thermal energy to overcome the activation barrier for the electrophilic attack by the acylium ion.[3] Therefore, an increase in reaction temperature is generally necessary to initiate the reaction.[4]
Q2: What is a good starting point for the reaction temperature, and how should I proceed with optimization?
A2: A prudent starting point for the acylation of this deactivated thiophene derivative would be in the range of 50-60 °C.[5] It is advisable to begin with a lower temperature and gradually increase it while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This systematic approach allows you to identify the minimum temperature required for a reasonable reaction rate, thereby minimizing the risk of byproduct formation. For some acylation reactions on thiophene, temperatures up to 80-150 °C have been reported, depending on the specific acylating agent and catalyst used.[6][7][8]
Q3: I'm observing the formation of multiple unidentified byproducts at higher temperatures. What are the likely side reactions?
A3: At elevated temperatures, several side reactions can occur. These may include:
-
Polyacylation: Although the acyl group is deactivating and generally prevents further acylation, forcing conditions can sometimes lead to the introduction of a second acyl group.[3][9]
-
Rearrangement or Isomerization: While less common in acylation compared to alkylation, high temperatures can potentially lead to minor amounts of acylation at the less favored C-3 position.[4] The inherent preference for acylation at the α-positions (C2 and C5) of the thiophene ring is due to the greater resonance stabilization of the carbocation intermediate.[10][11][12]
-
Decomposition: Thiophene and its derivatives can be susceptible to decomposition under harsh acidic and high-temperature conditions, leading to complex mixtures and reduced yields.
-
Reaction with Solvent: If the solvent is not inert, it may react with the acylating agent or the catalyst at higher temperatures.
Q4: Can the choice of Lewis acid catalyst influence the optimal reaction temperature?
A4: Absolutely. The strength of the Lewis acid catalyst plays a crucial role. A stronger Lewis acid, such as aluminum chloride (AlCl₃), will generate the acylium ion more readily and may allow the reaction to proceed at a lower temperature.[1] However, with deactivated substrates, a stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[3][13] Weaker Lewis acids, like zinc chloride, might require higher temperatures to achieve a comparable reaction rate.[6] In some cases, solid acid catalysts like zeolites have been used, which can also influence the optimal temperature range.[4][7]
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshooting common issues related to reaction temperature during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient thermal energy to overcome the activation barrier of the deactivated ring.[3] | Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress at each step. Consider a temperature range of 50-100 °C as a starting point for optimization.[4][5] |
| Formation of Multiple Byproducts | The reaction temperature is too high, leading to side reactions like polyacylation or decomposition.[3] | Reduce the reaction temperature. If a higher temperature is necessary for conversion, consider a more active catalyst system that may allow for lower operating temperatures.[1] |
| Inconsistent Results | Poor temperature control, leading to "hot spots" in the reaction mixture. | Ensure uniform heating and efficient stirring. Use an oil bath or a heating mantle with a temperature controller for precise temperature management. |
| Reaction Stalls After Initial Conversion | The Lewis acid catalyst may be deactivated by moisture or complexation with the product.[3] | Ensure strictly anhydrous conditions.[3] A slight increase in temperature might help to drive the reaction to completion, but be cautious of byproduct formation. Using a slight excess of the Lewis acid (e.g., 1.1 equivalents) can also be beneficial.[13] |
Experimental Protocol: A General Guideline for Temperature Optimization
The following protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound.
Materials:
-
2,4-Dibromo-3-chlorothiophene (Starting Material)
-
Acetyl chloride or Acetic anhydride (Acylating Agent)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 2,4-Dibromo-3-chlorothiophene and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the anhydrous AlCl₃ portion-wise to the stirred solution.
-
Add the acetyl chloride or acetic anhydride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly allow the reaction to warm to room temperature and then begin heating to your initial target temperature (e.g., 50 °C).
-
Monitor the reaction progress every 1-2 hours using TLC or GC-MS.
-
If the reaction is sluggish, increase the temperature by 10-15 °C and continue monitoring.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[14]
-
Perform a standard aqueous workup, dry the organic layer, and purify the crude product by column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting workflow for optimizing reaction temperature.
References
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene... Study Prep.
- ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
- International Journal of Trend in Scientific Research and Development. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- LookChem. (n.d.). 1-(5-Bromo-4-methylthiophen-2-yl)ethanone CAS No.:859199-06-7.
- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
- PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Technical Disclosure Commons. (2023, October 16). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
- Matrix Fine Chemicals. (n.d.). 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS.
- Pharmaffiliates. (n.d.). 1-(5-((4-(5-Bromo-4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-3-chloropyridin-2-yl)piperidine-4-carboxylic Acid.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Technical Support Center: Solvent Effects on the Reactivity of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
From the Senior Application Scientist's Desk
Welcome to the technical support guide for 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This versatile building block, with its distinct halogenated sites and acetyl group, offers numerous possibilities in medicinal chemistry and materials science. However, its poly-functional nature presents unique challenges, where the choice of solvent is not merely a medium but a critical parameter that dictates reaction outcomes, selectivity, and yield. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to help you navigate the complexities of its reactivity.
Foundational FAQs: Understanding the Molecule and Solvents
Q1: What are the key reactive sites on this compound, and how does its structure influence its chemistry?
Answer: The reactivity of this compound is governed by three primary features on its thiophene core:
-
C5-Bromo Bond: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is due to the general reactivity trend of halogens in oxidative addition, which is I > Br > Cl.[1][2]
-
C4-Chloro Bond: The carbon-chlorine bond is less reactive than the C-Br bond in cross-coupling reactions. This difference in reactivity is the foundation for achieving selective, stepwise functionalization of the molecule.[2]
-
Acetyl Group at C2: The electron-withdrawing nature of the acetyl group activates the thiophene ring, making it more susceptible to certain reactions. Specifically, it can influence the regioselectivity of nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate negative charge.
-
Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system, but the presence of two halogens and an acetyl group significantly modulates its electronic properties.[3] It can participate in electrophilic aromatic substitution, though conditions must be carefully chosen to avoid side reactions at the halogen sites.[4]
The interplay between these sites means that reaction conditions, especially the solvent, must be meticulously optimized to target the desired position.
Q2: How do different solvent classes (polar protic, polar aprotic, nonpolar) generally influence the common reactions of this molecule?
Answer: Solvent choice is paramount as it directly influences the stability of reactants, intermediates, and transition states. Understanding the role of each solvent class is crucial for troubleshooting.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.
-
Effect on Nucleophiles: They can solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease their reactivity. This is often detrimental for SN2 or SNAr type reactions where a strong, "free" nucleophile is required.[5][6]
-
Effect on Intermediates: They are excellent at stabilizing charged intermediates, such as carbocations in SN1-type mechanisms, thereby accelerating such reactions.[7][8]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds.
-
Effect on Nucleophiles: They solvate cations well but leave anions relatively "naked" and highly reactive. This dramatically accelerates reactions requiring a strong anionic nucleophile, such as SNAr.[5][9]
-
Effect on Cross-Coupling: In palladium-catalyzed reactions, they can influence the catalyst's stability and reactivity, sometimes even changing the selectivity of a reaction. For instance, polar solvents like MeCN or DMF have been shown to switch selectivity in Suzuki-Miyaura couplings of chloroaryl triflates.[10]
-
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are often the solvents of choice for many palladium-catalyzed cross-coupling reactions.
-
Effect on Solubility: They are effective at dissolving the organometallic reagents and catalysts used in Suzuki and Buchwald-Hartwig reactions.[11][12]
-
Effect on Catalyst: In nonpolar solvents, the active catalyst in some cross-coupling reactions is proposed to be a neutral, monophosphine species, which can favor a specific reaction pathway.[10]
-
| Solvent Class | Examples | Key Characteristics | Recommended For | Potential Issues |
| Polar Protic | Water, Ethanol, Methanol | Hydrogen bond donors, stabilize ions effectively. | Can be used in Suzuki couplings (often as a co-solvent with dioxane/THF).[11] | Slows SNAr by solvating the nucleophile.[7][13] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no H-bond donors. | Accelerating SNAr reactions.[14] Can alter selectivity in some cross-couplings.[10] | Can be difficult to remove; potential for side reactions at high temperatures. |
| Nonpolar/Aprotic | Toluene, Dioxane, THF | Low dielectric constant, dissolve organic compounds well. | Standard for many Suzuki and Buchwald-Hartwig reactions.[12][15] | May not be polar enough for highly ionic reagents or SNAr reactions. |
Troubleshooting Guide: Reaction-Specific FAQs
This section addresses common problems encountered during specific transformations of this compound.
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)
Q3: I need to perform a selective cross-coupling reaction. Which halogen (Br or Cl) will react first, and how can I control this with my choice of solvent?
Answer: The C5-Br bond is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst much faster than the C4-Cl bond.[2] This inherent reactivity difference is the primary tool for achieving selectivity.
To selectively couple at the C5-Bromo position:
-
Strategy: Use standard cross-coupling conditions that favor the more reactive halogen.
-
Recommended Solvents: Toluene, 1,4-dioxane (often with water as a co-solvent), or THF are excellent first choices.[11][12] These solvents are well-established for Suzuki and Buchwald-Hartwig reactions and are unlikely to interfere with the natural reactivity order (Br > Cl).
-
Rationale: These solvents provide good solubility for the substrate and catalyst without dramatically altering the electronic properties of the catalyst in a way that would invert selectivity. The higher solubility of boronic acids in dioxane/water mixtures can lead to higher yields in Suzuki reactions.[11]
To couple at the C4-Chloro position (after the C5-Br is already substituted):
-
Strategy: This requires more forcing conditions and specialized catalysts. The solvent must be stable at higher temperatures.
-
Recommended Solvents: Toluene or Dioxane are still good choices due to their higher boiling points, allowing for the increased thermal energy needed to cleave the stronger C-Cl bond.
-
Catalyst Choice: You will likely need to switch to a more electron-rich and bulky phosphine ligand (e.g., from the Buchwald ligand family) that is specifically designed to activate aryl chlorides.
The following diagram illustrates the decision process for selective coupling:
Caption: Decision workflow for solvent selection in selective cross-coupling.
Q4: My Suzuki coupling is giving a low yield. What are the common solvent-related pitfalls?
Answer: Low yields in Suzuki couplings involving this substrate can often be traced back to solvent issues.
-
Poor Solubility of Reagents: The arylboronic acid or the base (e.g., K₂CO₃, Cs₂CO₃) may have poor solubility in your chosen solvent.
-
Troubleshooting: If using a purely nonpolar solvent like Toluene, consider switching to 1,4-dioxane with 10-20% water as a co-solvent. The water helps dissolve the inorganic base and facilitates the transmetalation step.[11]
-
-
Solvent Purity: Water and oxygen can have significant effects.
-
Troubleshooting: Ensure your solvent is anhydrous and thoroughly degassed before use. While a small amount of water is beneficial in dioxane, excess water can lead to protodeboronation (hydrolysis of the boronic acid). Oxygen can deactivate the Pd(0) catalyst. A common procedure is to sparge the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst.
-
-
Solvent Incompatibility with Base/Temperature: Some solvent/base combinations are problematic.
-
Troubleshooting: For example, using a strong base like KOtBu with certain ester-containing substrates or solvents at high temperatures can lead to decomposition. For this substrate, weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally safer. Toluene and dioxane are robust at the high temperatures (90-110 °C) often required.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction with a thiol nucleophile is extremely slow in ethanol. How can I use the solvent to accelerate it?
Answer: This is a classic solvent effect problem. Your choice of ethanol, a polar protic solvent, is hindering the reaction.
-
The Problem: Ethanol forms strong hydrogen bonds with your anionic thiol nucleophile (thiolate). This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy. A more stable, lower-energy nucleophile is less reactive and less available to attack the thiophene ring.[6][7] This results in a higher activation energy for the reaction.
-
The Solution: Switch to a polar aprotic solvent such as DMF or DMSO .
-
The Rationale: In DMSO, the solvent molecules will solvate the counter-ion (e.g., Na⁺ or K⁺) but will not form hydrogen bonds with the thiolate anion. This leaves the thiolate "naked," highly reactive, and poised to attack the electrophilic carbon on the thiophene ring.[5][9] This significantly lowers the activation energy and can increase the reaction rate by several orders of magnitude. The SNAr mechanism proceeds via a negatively charged intermediate (Meisenheimer complex), which is also stabilized by polar solvents.[14][16]
Caption: SNAr mechanism showing the role of polar aprotic solvents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: To perform a selective Suzuki-Miyaura coupling at the C5-bromo position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Dioxane/Water (4:1): This solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic base, which is critical for efficient reaction kinetics.[11]
-
Pd(PPh₃)₄: A robust and common catalyst for Suzuki couplings that reliably favors reaction at the C-Br over the C-Cl bond under these conditions.
-
K₂CO₃: A moderately strong base that is effective for the transmetalation step without causing decomposition of the acetyl group.
-
Degassing: Removing oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is essential for the catalytic cycle.
References
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- Ren, Y. et al. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Organic Chemistry. (Note: While the year is futuristic, the content reflects established principles.)
- Zeng, X. et al. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Physical Chemistry A. [Link]
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Link]
- Smaoui, H. et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry. [Link]
- Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?. [Link]
- Reddit. (2015).
- Asad, M. et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.... Molecules. [Link]
- Chemistry LibreTexts. (2023).
- Reeves, E. K. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
- Frank, É. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Acevedo, O., & Jorgensen, W. L. (2004).
- Wikipedia. (n.d.).
- Quora. (2017).
- Neufeldt, S. R. et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal. [Link]
- Zhidkova, E. A. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.... The Journal of Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
- Sather, A. C. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Stuart, A. M. et al. (2017). Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. Inorganic Chemistry. [Link]
- Gronowitz, S. (1991). Thiophenes: reactions and synthesis.
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Technical Support Center: Preventing Debromination During Cross-Coupling Reactions
Welcome to the technical support center for a common yet often frustrating challenge in synthetic chemistry: the undesired side reaction of debromination during cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling, and why is it a significant problem?
A: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, non-functionalized byproduct. This side reaction is problematic for several key reasons: it consumes your valuable starting material, lowers the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating the purification process.[1][2][3]
Q2: What is the primary mechanistic cause of debromination in palladium-catalyzed cross-coupling reactions?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2][4] This highly reactive intermediate can arise from various sources within the reaction mixture, including solvents (like alcohols or residual water), the base (especially alkoxides), or even the decomposition of phosphine ligands.[1][2][5] Once formed, this Pd-H species can participate in a competing catalytic cycle. Instead of the desired cross-coupling partner, the aryl group can reductively eliminate with the hydride, leading to the formation of the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[2]
Q3: Are certain types of aryl bromides more susceptible to debromination?
A: Yes, the electronic nature of the aryl bromide plays a crucial role. Electron-deficient aryl bromides and N-heterocyclic halides (such as bromopyridines or bromoindoles) are generally more prone to this side reaction.[2] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, potentially creating an environment that promotes debromination.[2][6] In many such cases, protection of the N-H group is a recommended strategy to suppress this side reaction.[2][6]
Q4: How can I quickly confirm and quantify the extent of debromination in my reaction?
A: The most effective techniques for identifying and quantifying debrominated byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods are excellent for separating the starting material, desired product, and the debrominated byproduct, providing both identification and relative quantification. For a more precise quantification, ¹H NMR spectroscopy can be utilized by integrating the characteristic proton signals of the different species in the crude reaction mixture.[5]
The Competing Pathways: Cross-Coupling vs. Debromination
To effectively troubleshoot, it's essential to visualize the mechanistic fork in the road where your reaction can either proceed to the desired product or be diverted to the debrominated byproduct.
Caption: A systematic workflow for troubleshooting and minimizing debromination in cross-coupling reactions.
Detailed Parameter Optimization
The base is often the most critical parameter to adjust. [4]Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, leading to increased debromination. [1][5]
| Base Type | Examples | Tendency for Debromination | Rationale |
|---|---|---|---|
| Strong Alkoxides | NaOt-Bu, KOt-Bu, NaOH | High | Can generate Pd-H species via β-hydride elimination or direct reaction. [5] |
| Weaker Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Low | Milder, less likely to generate hydride species, and highly effective at minimizing debromination. [1][2][4][7] |
| Amine Bases | Et₃N, DIPEA | Variable | Can act as a hydride source, but often used successfully, especially in Sonogashira and Heck reactions. [8][9]|
Recommendation: Your first and most impactful change should be to switch from a strong, aggressive base to a milder inorganic base like K₃PO₄ or Cs₂CO₃. [2][4]
Elevated temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling. [3][4] Recommendation: Run the reaction at the lowest effective temperature. If your reaction is running at 110 °C, try lowering it to 80 °C and monitoring the progress. [2][3]While this may slow down the desired reaction, it often disproportionately suppresses the undesired debromination pathway.
The catalyst and ligand system is crucial for controlling selectivity. [2]Bulky, electron-rich phosphine ligands are highly effective at preventing debromination. [2]These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the debromination pathway. [2]
| Ligand Class | Examples | Efficacy in Preventing Debromination | Rationale |
|---|---|---|---|
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | High | Steric bulk accelerates reductive elimination of the desired product, outcompeting the hydride pathway. [2][7] |
| Other Bulky Phosphines | P(t-Bu)₃, P(o-tolyl)₃ | Moderate to High | Electron-rich and bulky nature promotes the desired reaction pathway. [3][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | Strong σ-donating ability stabilizes the palladium center and can favor the desired coupling. [2] |
| Simple Phosphines | PPh₃ | Low to Moderate | Often less effective for challenging substrates prone to debromination. |
Recommendation: For substrates prone to debromination, employ a bulky, electron-rich ligand such as XPhos or SPhos from the outset. Using stable, well-defined pre-catalysts can also improve reproducibility and suppress side reactions. [2]
Protic solvents (e.g., alcohols) or even trace amounts of water can act as hydride donors. [3] Recommendation:
-
Use Anhydrous Aprotic Solvents: Toluene, 1,4-dioxane, or THF are generally preferred. [3]* Ensure Dryness: Use anhydrous solvents and dry reagents. If using a hydrated base (e.g., K₃PO₄•H₂O), be aware of the added water.
-
Degas Thoroughly: Degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This removes oxygen, which can degrade the catalyst, and helps to remove volatile impurities. [7]
Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid, incorporating best practices to minimize hydrodebromination.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and anhydrous K₃PO₄. [4]2. Catalyst Addition: Add the palladium pre-catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [4]4. Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. [4]6. Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the potential debrominated byproduct. [4]7. Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [4]
References
- BenchChem. (2025). Preventing debromination of 6-Bromonicotinonitrile during reactions.
- BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone.
- BenchChem. (2025). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
- BenchChem. (2025). Preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
- Gilchrist, T. L., & Rees, C. W. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 12, 1479-1482.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Workup Procedures for Reactions Involving 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support guide for researchers working with 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS No: 123418-66-6).[1] This molecule, featuring a di-halogenated thiophene core, is a valuable building block in medicinal chemistry and materials science.[2][3][4] Its structure presents unique challenges and opportunities during reaction workup. A robust and well-designed workup procedure is critical not only for isolating the desired product in high purity but also for ensuring the reproducibility and scalability of your synthesis.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move from general principles to specific, actionable advice, explaining the chemical reasoning behind each recommendation.
Core Concept: The Goal of a Workup
Before troubleshooting, it's essential to define success. The primary goal of a workup is to separate the desired product from a complex mixture containing:
-
Unreacted starting materials
-
Catalysts (e.g., Palladium, Copper)
-
Reagents (e.g., bases, acids, coupling partners)
-
Solvents
-
Byproducts
The following workflow provides a general, yet robust, starting point for reactions involving this compound.
Caption: General Experimental Workflow for Reaction Workup.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Quenching the Reaction
Q1: My reaction is complete. What is the first step and which quenching agent should I choose?
A1: The first step is to cool the reaction mixture to room temperature (or 0 °C if the reaction was highly exothermic or contains very reactive species). The choice of quenching agent is critical and depends on the reagents used. The goal is to neutralize any remaining reactive species safely.
| Quenching Agent | Target Reagent/Reaction Type | Rationale & Causality |
| Water (H₂O) | General purpose, mild reactions. | Neutralizes many acids and bases. Use cautiously with water-reactive reagents (e.g., Grignards, organolithiums) as it can be highly exothermic. |
| Sat. aq. Ammonium Chloride (NH₄Cl) | Organometallic reagents (Grignard, organolithiums), reductions with LiAlH₄ or NaBH₄.[5] | NH₄Cl is a weak acid that provides a proton source to neutralize anionic species in a more controlled, less exothermic manner than water. It also helps to break up emulsions and complex with some metal salts.[6] |
| Sat. aq. Sodium Bicarbonate (NaHCO₃) | Reactions run under acidic conditions or to neutralize excess acid catalysts.[7] | A weak base that neutralizes acids, producing CO₂ gas. Crucial: Add slowly and ensure the separatory funnel is vented frequently to release pressure. |
| 1M Hydrochloric Acid (HCl) | Reactions involving basic species like amines (e.g., from a Buchwald-Hartwig reaction) that need to be removed. | Protonates basic organic compounds, increasing their solubility in the aqueous layer for removal.[6] Only use if your target product is stable to acid. |
Troubleshooting:
-
Issue: A violent or highly exothermic reaction occurs upon adding the quenching agent.
-
Cause: A highly reactive species (e.g., unreacted organometallic reagent) is reacting too quickly.
-
Solution: Always cool the reaction mixture (an ice bath is standard) before quenching. Add the quenching agent slowly, dropwise, with vigorous stirring. For large-scale reactions, consider adding the reaction mixture to the quenching solution instead of the other way around.
Section 2: Extraction and Washing
Q2: I've quenched my reaction and now have two phases. Why am I seeing a thick, cloudy layer (emulsion) between the organic and aqueous layers?
A2: Emulsions are a common and frustrating issue, often caused by the presence of polar, high-boiling point solvents like DMF or THF, or by fine particulate matter (e.g., catalyst residues).[6]
Caption: Troubleshooting Decision Tree for Emulsions.
Q3: My product seems to have low purity even after extraction. What common impurities should I be looking for and how can I remove them with specific washes?
A3: For reactions involving this compound, especially in cross-coupling reactions, common impurities include unreacted starting material, the boronic acid/ester (in Suzuki couplings), or residual amine/base (in Buchwald-Hartwig couplings).[5]
Protocol: Targeted Aqueous Washes
-
Initial Wash: After the initial quench, wash the organic layer 1-2 times with deionized water to remove the bulk of water-soluble materials.
-
Acidic/Basic Wash (if applicable):
-
To remove residual amines or inorganic bases (K₂CO₃, etc.), wash with 1M HCl. The protonated base will partition into the aqueous layer.
-
To remove acidic byproducts (like boronic acids or acidic starting materials), wash with saturated NaHCO₃ solution.
-
-
Final Wash: Always perform a final wash with saturated brine (NaCl solution). This step serves two purposes: it begins the drying process by drawing water from the organic layer and helps to break up any minor emulsions that may have formed.[5]
Section 3: Drying, Concentration, and Purification
Q4: I've dried my organic layer with sodium sulfate, filtered, and concentrated it on the rotovap. The resulting crude oil/solid still contains byproducts. What's the best way to purify it?
A4: For most derivatives of this compound, flash column chromatography on silica gel is the gold standard for purification.[5]
Expertise-Driven Insights for Chromatography:
-
Solvent System Selection: The polarity of your product is key. The two halogens and the ketone group make the starting material moderately polar. A good starting point for solvent systems (eluent) is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product. This ensures good separation from both more polar and less polar impurities.
-
-
Avoiding Decomposition: Halogenated thiophenes are generally stable on silica gel.[4] However, if your product contains highly acid-sensitive functional groups, the slightly acidic nature of silica gel can cause degradation. In such rare cases, you can either:
-
Neutralize the silica gel by preparing a slurry with ~1% triethylamine in your eluent.
-
Use an alternative stationary phase like alumina (neutral or basic).
-
Troubleshooting:
-
Issue: My product is not separating from a key impurity on the column.
-
Cause: The polarity of the product and impurity are too similar.
-
Solution:
-
Change Solvent System: Switch one component of your eluent. For example, if a Hexanes/EtOAc mixture fails, try a Hexanes/DCM or Toluene/EtOAc system. The different solvent-solute interactions can dramatically alter selectivity.
-
"Dry Loading": If your crude product has poor solubility in the eluent, dissolve it in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often results in sharper bands and better separation.
-
Section 4: Safety & Handling
Q5: What are the primary safety concerns with this compound and its derivatives?
A5: Based on safety data, the primary hazards are irritation.[1]
-
Hazard Class: GHS07 (Warning).[1]
-
Specific Hazards: Causes skin and eye irritation. May cause respiratory irritation.[8]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (nitrile is a common choice).[8][9]
-
Avoid creating dust if handling the solid form.[9]
-
In case of contact:
-
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-1-indanone.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- ResearchGate. (2004). A new reaction for halogenation of thiophene in coking benzene.
- Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
- National Institutes of Health (NIH). (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC.
- SpringerLink. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
- Royal Society of Chemistry. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A.
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. This compound | 123418-66-6 [sigmaaldrich.com]
- 2. Buy this compound | 123418-66-6 [smolecule.com]
- 3. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
stability of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction: Understanding the Molecule
This compound is a halogenated heterocyclic ketone with a unique reactivity profile. The presence of an acetyl group, a bromine atom, and a chlorine atom on the thiophene ring introduces several factors that can influence its stability. The electron-withdrawing nature of the acetyl group and the halogens deactivates the thiophene ring towards electrophilic attack but increases the electrophilicity of the carbonyl carbon and the ring carbons, making the molecule susceptible to nucleophilic attack.
This guide will explore the anticipated stability of this compound under both acidic and basic conditions, potential degradation pathways, and recommended analytical methods for monitoring its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
The primary stability concerns for this compound revolve around the hydrolysis of the acetyl group, particularly under strong acidic or basic conditions. The electron-withdrawing effects of the bromo and chloro substituents are expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions compared to unsubstituted 2-acetylthiophene. Additionally, while the thiophene ring is generally robust, the presence of halogens could make it susceptible to nucleophilic aromatic substitution or degradation under forcing conditions.
Q2: How is this compound expected to behave in acidic media?
In mildly acidic conditions (pH 3-5), the compound is expected to be relatively stable, similar to 2-acetylthiophene.[1] However, in strongly acidic environments (pH < 2), the carbonyl oxygen of the acetyl group can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating hydrolysis.[2] This would likely lead to the formation of 4-bromo-5-chlorothiophene-2-carboxylic acid and acetic acid. Due to the electron-withdrawing nature of the halogens, the rate of acid-catalyzed hydrolysis is anticipated to be faster than that of 2-acetylthiophene.
Q3: What is the expected stability of the compound in basic media?
The compound is expected to be more reactive under basic conditions (pH > 10). The carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a tetrahedral intermediate that can then collapse to yield the carboxylate salt of 4-bromo-5-chlorothiophene-2-carboxylic acid and acetate.[1] The strong electron-withdrawing effect of the halogens will likely accelerate this process. There is also a possibility of nucleophilic aromatic substitution, where a hydroxide ion could potentially displace one of the halogen atoms, although this would likely require more forcing conditions.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, it is recommended to store the compound in a cool, dark, and dry place, ideally under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. Refrigeration at 2-8°C is advisable for long-term storage.
Q5: What are the potential degradation products I should look for?
Under hydrolytic conditions (acidic or basic), the primary degradation products are expected to be 4-bromo-5-chlorothiophene-2-carboxylic acid and acetic acid (or their respective salts). Under more forcing conditions, other degradation products resulting from reactions on the thiophene ring, such as dehalogenation or ring-opening products, could potentially be formed. Oxidative conditions may lead to the formation of the corresponding thiophene S-oxide.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis of a reaction mixture. | Degradation of the starting material due to acidic or basic residues in glassware or reagents. | 1. Ensure all glassware is thoroughly cleaned and neutralized. 2. Check the pH of all solvents and reagents. 3. Prepare fresh solutions of the compound for each experiment. |
| Low yield in a reaction where the compound is a starting material. | Instability of the compound under the reaction conditions (e.g., high temperature, extreme pH). | 1. Attempt the reaction at a lower temperature. 2. If possible, adjust the pH of the reaction mixture to be closer to neutral. 3. Consider protecting the acetyl group if it is not the intended reaction site. |
| Discoloration of the compound or its solutions (yellowing/darkening). | Exposure to light or air, leading to potential photodegradation or oxidation. | 1. Store the compound and its solutions in amber vials or protect them from light. 2. Degas solvents before use and handle solutions under an inert atmosphere. |
| Inconsistent analytical results over time. | Gradual degradation of stock solutions. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at low temperatures (e.g., -20°C) for extended storage. 3. Regularly verify the purity of the stock solution using a validated analytical method. |
Experimental Protocols
Protocol 1: General Forced Degradation Study (Stress Testing)
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for HPLC analysis.
3. Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Maintain the solution at 60°C.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C).
-
Withdraw samples at various time points and dilute for analysis.
5. Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (in a photostability chamber).
-
A control sample should be protected from light.
-
After exposure, dissolve and dilute the samples for analysis.
7. Analysis:
-
Analyze all stressed samples, along with a control sample (compound dissolved in diluent and stored at ambient temperature), using a validated stability-indicating HPLC method.
-
Calculate the percentage of the active ingredient remaining and the percentage of each degradation product formed.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately monitoring the stability of the compound.
1. Column Selection:
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase:
-
A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.
3. Detection:
-
UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4]
Visualization of Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Sources
overcoming low yields in the derivatization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Welcome to the technical support guide for 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] However, its multifunctional nature, featuring a ketone and two distinct halogen atoms, can present unique challenges, often leading to suboptimal reaction yields.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to overcome these challenges. We will delve into the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future method development.
Section 1: Understanding the Reactivity of the Core Scaffold
The key to successfully derivatizing this molecule lies in understanding the reactivity hierarchy of its functional groups. The thiophene ring is substituted with three key groups: a C2-acetyl, a C4-chloro, and a C5-bromo group.
-
Ketone Group: The acetyl group at the C2 position is a versatile handle for a variety of transformations, including reductive aminations, aldol condensations, and reductions.[2][3]
-
Halogen Atoms (C-Br vs. C-Cl): The two halogen atoms are primary sites for palladium-catalyzed cross-coupling reactions. Crucially, the carbon-bromine bond is weaker and thus more reactive than the carbon-chlorine bond. This reactivity difference (C-I > C-Br > C-Cl) is fundamental to achieving selective derivatization, as the oxidative addition of the palladium catalyst is often the rate-determining step.[4][5]
-
Electronic Effects: The acetyl, chloro, and bromo groups are all electron-withdrawing, which deactivates the thiophene ring towards traditional electrophilic aromatic substitution but can influence the regioselectivity of other reactions.[6][7]
Section 2: Troubleshooting Guide for Low-Yield Reactions
This section addresses common problems encountered during the derivatization of this compound in a question-and-answer format.
Category A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 1: My Suzuki-Miyaura coupling at the C-Br position is giving consistently low yields. What are the most likely causes and how can I fix them?
Answer: Low yields in Suzuki couplings with this substrate often stem from issues within the catalytic cycle: inefficient oxidative addition, poor transmetalation, or competing side reactions.[8][9] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Cause: The Pd(0) active species may be oxidized or the phosphine ligands may have degraded.
-
Solution: Use freshly opened, high-purity catalyst and ligands. Consider using a pre-catalyst that is more stable to air. Ensure all solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Base Selection and Strength:
-
Cause: The base is critical for activating the boronic acid to facilitate transmetalation.[10] An inappropriate base can be ineffective or, if too strong, cause decomposition or side reactions.
-
Solution: For coupling at the C-Br bond, a moderately strong inorganic base is typically effective. We recommend screening the following:
-
K₂CO₃ or Cs₂CO₃: Often reliable choices.
-
K₃PO₄: A strong base that can be effective when others fail.
-
Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
-
Solvent System:
-
Cause: The solvent must solubilize the reactants and facilitate the interaction of the organic and aqueous phases (if using a biphasic system).
-
Solution: A mixture of an aprotic organic solvent and water is standard. A 4:1 to 5:1 mixture of 1,4-dioxane/water or toluene/water is a robust starting point.[4]
-
-
Temperature Control:
-
Cause: Insufficient temperature leads to slow reaction rates, while excessive heat can cause catalyst decomposition or promote side reactions like dehalogenation.
-
Solution: For C-Br coupling, a temperature range of 80-100 °C is typical.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding prolonged heating once the starting material is consumed.
-
Question 2: I am observing a mixture of products, including some reaction at the C-Cl position. How can I improve selectivity for the C-Br bond?
Answer: Achieving high selectivity is possible due to the inherently higher reactivity of the C-Br bond.[4] If you are seeing competing C-Cl coupling, your reaction conditions are likely too harsh.
-
Reduce Temperature: Lowering the reaction temperature (e.g., from 100 °C to 80 °C) can often provide enough of an energy barrier to disfavor the cleavage of the stronger C-Cl bond.
-
Choose a Milder Catalyst System: While highly active catalysts are great for unreactive chlorides, they can be too reactive for this substrate. Avoid highly electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that are specifically designed to activate C-Cl bonds. A standard catalyst like Pd(PPh₃)₄ is often sufficient and more selective for the C-Br bond.[4]
-
Limit Reaction Time: Stop the reaction as soon as the starting material is consumed (as judged by TLC/LC-MS) to prevent the slower C-Cl coupling from occurring.
| Parameter | Selective C-Br Coupling (Recommended) | Forcing C-Cl Coupling (Post C-Br Derivatization) |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos) |
| Base | K₂CO₃, K₃PO₄ | Stronger bases like Cs₂CO₃, t-BuOK |
| Temperature | 80 - 90 °C | 100 - 120 °C |
| Reactivity | High | Low (Requires more active catalyst system) |
Category B: Ketone Derivatization
Question 3: My reductive amination reaction to form a secondary amine is inefficient. What are the critical parameters to optimize?
Answer: Reductive amination is a two-step, one-pot process: (1) formation of an imine intermediate, and (2) reduction of the imine to an amine.[11][12] Low yields are almost always due to an issue with one of these two steps.
-
pH Control for Imine Formation:
-
Cause: Imine formation is pH-dependent. The reaction requires mild acidic catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[13]
-
Solution: The optimal pH is typically between 4 and 6. Add a catalytic amount of acetic acid to your reaction mixture.
-
-
Choice of Reducing Agent:
-
Cause: The reducing agent must be selective for the imine over the ketone starting material. A non-selective reagent will simply reduce the ketone to an alcohol.
-
Solution: Use a hydride reagent that is attenuated and selective for protonated imines (iminium ions).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the modern reagent of choice. It is gentle, effective, and does not require strict pH control beyond the addition of acetic acid.[14]
-
Sodium cyanoborohydride (NaBH₃CN): The classic choice, but it is highly toxic and requires careful pH management.[14][15]
-
Avoid Sodium Borohydride (NaBH₄): It is generally not selective and will readily reduce the starting ketone.
-
-
-
Water Scavenging:
-
Cause: Imine formation is a condensation reaction that releases water. As an equilibrium process, the presence of excess water can push the reaction back towards the starting materials.
-
Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.
-
Question 4: I'm attempting a crossed-aldol condensation with an aromatic aldehyde, but the yield is poor and I see multiple byproducts. What should I troubleshoot?
Answer: The primary challenges in a crossed-aldol reaction are ensuring the correct enolate reacts with the desired electrophile and preventing unwanted side reactions.[16]
-
Preventing Self-Condensation:
-
Cause: If your reaction conditions allow the this compound to form an enolate and also act as the electrophile, you will get self-condensation products.
-
Solution: Use a directed aldol approach. Slowly add your ketone to a solution containing the base and the aromatic aldehyde. This ensures that any enolate formed immediately encounters the aldehyde, which cannot enolize, minimizing self-condensation.
-
-
Base and Temperature Control:
-
Cause: The choice of base and temperature determines whether you get the aldol addition product (β-hydroxy ketone) or the condensation product (α,β-unsaturated ketone). High temperatures and strong bases favor the elimination of water to form the condensation product.[16]
-
Solution:
-
For the addition product , use a catalytic amount of a strong base like NaOH or KOH at a low temperature (0 °C to room temperature).[17][18]
-
For the condensation product , use stoichiometric base and/or higher temperatures to drive the elimination reaction.
-
Monitor the reaction closely by TLC to avoid decomposition at elevated temperatures.
-
-
Section 3: Visualized Workflows and Logic
// Cycle flow pd0 -> ox_add [arrowhead=none]; ox_add -> pd2_complex; pd2_complex -> transmetal [arrowhead=none]; transmetal -> pd2_r2 [label=" R²B(OH)₂\n+ Base"]; pd2_r2 -> red_elim [arrowhead=none]; red_elim -> pd0; red_elim -> product [style=dashed];
// Reactant inputs reactant1 [label="R¹-X (Thiophene-Br)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reactant1 -> ox_add; } dot Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Optimized Experimental Protocols
These protocols provide a validated starting point for common derivatizations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Bromine Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-5 position, leaving the C-4 chlorine intact.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of 1,4-dioxane to pre-form the catalyst.
-
Add the catalyst solution to the main reaction flask.
-
Add 1,4-dioxane and degassed water to the reaction flask to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of the Ketone
This protocol describes the conversion of the ketone to a secondary amine using a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
To a dry round-bottom flask under a Nitrogen atmosphere, add this compound and the primary amine in anhydrous DCE.
-
Add the catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add NaBH(OAc)₃ portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 5: References
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]
-
Jolliffe, K. A., & Leadbeater, N. E. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Alinezhad, H., et al. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. Retrieved from [Link]
-
Lin, J., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. PubMed. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. [Link]
-
National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
PubMed Central (PMC). (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Asian Journal of Research in Chemistry. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
PubMed. (2023). Synthesis of Thiophene-Substituted Ketones via Manganese-Catalyzed Dehydrogenative Coupling Reaction. [Link]
Sources
- 1. Buy this compound | 123418-66-6 [smolecule.com]
- 2. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 3. Synthesis of Thiophene-Substituted Ketones via Manganese-Catalyzed Dehydrogenative Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, substituted thiophenes hold a prominent position due to their diverse biological activities and applications in organic electronics. This guide provides an in-depth analysis of the characterization of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one , a halogenated thiophene derivative with potential as a key intermediate in the synthesis of more complex molecules.[1]
This document, authored from the perspective of a Senior Application Scientist, moves beyond a mere recitation of data. It delves into the causality behind spectroscopic observations, offering a comparative analysis of various analytical techniques, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip the reader with the necessary insights to not only interpret spectral data but also to make informed decisions on the most effective characterization strategies for similar halogenated thiophene systems.
The Central Role of ¹H NMR in Structural Verification
For any organic molecule, ¹H NMR spectroscopy is the cornerstone of structural analysis, providing a detailed picture of the proton environment within the molecule. In the case of this compound, the ¹H NMR spectrum, though seemingly simple, is rich with information derived from chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum and Interpretation
While an experimentally acquired spectrum for this specific molecule is not publicly available, a robust prediction can be made based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds. The thiophene ring possesses a single proton, and the acetyl group contributes a methyl singlet.
Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 7.5 - 7.8 | Singlet | 1H |
| Acetyl-CH₃ | 2.5 - 2.7 | Singlet | 3H |
Causality of Predicted Chemical Shifts:
The deshielding of the lone thiophene proton to the downfield region of 7.5 - 7.8 ppm is a direct consequence of several factors:
-
Aromaticity of the Thiophene Ring: The inherent ring current in the aromatic thiophene ring deshields the ring protons.[2]
-
Electron-Withdrawing Effects of Substituents: The acetyl group at the C2 position, the bromine atom at C5, and the chlorine atom at C4 are all electron-withdrawing groups. Their combined inductive and mesomeric effects significantly reduce the electron density at the remaining C3 proton, causing it to resonate at a lower field. The influence of substituents on the chemical shifts of thiophene protons is a well-documented phenomenon.[2]
-
Anisotropy of the Carbonyl Group: The magnetic anisotropy of the carbonyl group in the acetyl substituent can further influence the chemical shift of the adjacent thiophene proton, typically causing a downfield shift.
The methyl protons of the acetyl group are expected to appear as a sharp singlet in the range of 2.5 - 2.7 ppm. This is a characteristic chemical shift for a methyl ketone.
Absence of Coupling:
A key feature of the predicted spectrum is the presence of two singlets. The thiophene proton will appear as a singlet because it has no adjacent protons to couple with. Similarly, the methyl protons of the acetyl group will also be a singlet for the same reason.
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the synergistic use of multiple analytical methods. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and stereochemistry. | High resolution, quantitative, non-destructive. | Can be complex for molecules with many overlapping signals. |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides information on the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, requiring longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and provides a characteristic "fingerprint" for a molecule. | Does not provide detailed structural connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Is a destructive technique and may not be suitable for thermally labile compounds. |
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum would provide complementary information to the ¹H NMR. We would expect to see six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached halogens and the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically appearing in the region of 1670-1690 cm⁻¹. Other characteristic bands for the C-Cl, C-Br, and C-S bonds, as well as aromatic C-H and C=C stretching vibrations, would also be present, providing a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (237.9 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom (with the distinctive M, M+2, and M+4 peaks). Fragmentation analysis could provide further structural information.
Experimental Protocols
To ensure the acquisition of high-quality data, the following experimental protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
Alternative Spectroscopic Techniques
-
¹³C NMR Spectroscopy: Similar sample preparation as for ¹H NMR. A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
IR Spectroscopy: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired information (molecular ion vs. fragmentation).
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
The structural characterization of this compound is readily achievable through a combination of spectroscopic techniques. ¹H NMR spectroscopy, in particular, provides a wealth of information regarding the proton environment and is an indispensable tool for confirming the identity and purity of the compound. By comparing the predicted ¹H NMR data with that of analogous structures and complementing it with data from ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made. This guide serves as a comprehensive resource for researchers, providing not only the expected analytical data but also the underlying scientific principles that govern the spectroscopic behavior of this important class of molecules.
References
Sources
A Comparative Guide to the Spectroscopic Analysis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. In the realm of heterocyclic chemistry, substituted thiophenes are pivotal synthons, forming the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a halogenated acetylthiophene, and offers a comparative perspective with alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Primacy of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an unparalleled tool for delineating the carbon framework of an organic molecule. Unlike proton (¹H) NMR, which reveals the environment of hydrogen atoms, 13C NMR provides direct insight into the chemical environment of each carbon atom, offering a definitive carbon count and valuable information on their hybridization and connectivity. For a molecule like this compound, with a complex substitution pattern on the thiophene ring, 13C NMR is indispensable for confirming the regiochemistry of the substituents.
Predicted 13C NMR Analysis of this compound
In the absence of a publicly available experimental spectrum for the title compound, a predicted 13C NMR spectrum was generated using established online prediction algorithms and by analyzing the known spectra of structurally related compounds.[1][2] The predicted chemical shifts are presented in Table 1, and the rationale for these assignments is discussed below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~189 | The carbonyl carbon of an acetyl group attached to an aromatic ring typically appears in this downfield region. For example, the carbonyl carbon in 2-acetylthiophene is observed at 190.71 ppm.[3] |
| C2 | ~142 | This carbon is attached to the electron-withdrawing acetyl group, which deshields it, causing a downfield shift. In 2-acetylthiophene, C2 appears at 144.52 ppm.[3] The presence of halogens on the ring will further influence this shift. |
| C3 | ~135 | This carbon is adjacent to the chloro-substituted carbon and part of the thiophene ring. Its chemical shift is influenced by both the acetyl group and the adjacent chlorine. |
| C4 | ~128 | The carbon atom directly bonded to the electronegative chlorine atom is expected to be deshielded. However, the influence of the adjacent bromine and the overall electronic effects of the substituted ring place it in this region. |
| C5 | ~115 | The carbon atom bearing the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect" of bromine. For instance, in 2,5-dibromothiophene, the carbon atoms attached to bromine appear at lower chemical shifts.[2] |
| CH₃ | ~26 | The methyl carbon of the acetyl group is expected in the typical aliphatic region. In 2-acetylthiophene, this peak is at 26.83 ppm.[3] |
Note: Predicted values are estimates and may vary from experimental results. The solvent used for prediction is CDCl₃.
The prediction of the chemical shifts is grounded in the well-established principles of substituent effects on aromatic systems. The electron-withdrawing nature of the acetyl group at C2 significantly deshields this carbon and the carbonyl carbon. The halogens, bromine and chlorine, exert both inductive and resonance effects, with their influence on the carbon chemical shifts being a complex interplay of these factors. The "heavy atom effect" of bromine is a key consideration for the upfield shift of C5.
Comparative Analysis with Alternative Spectroscopic Techniques
While 13C NMR provides a detailed carbon skeleton map, a comprehensive structural confirmation often involves complementary techniques. Mass Spectrometry and Infrared Spectroscopy offer valuable, albeit different, structural insights.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure. For this compound, the expected molecular ion peak would be a cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern:
The primary fragmentation pathway for acetyl-substituted thiophenes is typically the cleavage of the acyl group.[4][5] The following key fragments would be expected:
-
[M-CH₃]⁺: Loss of the methyl group from the acetyl moiety.
-
[M-COCH₃]⁺: Loss of the entire acetyl group, resulting in the substituted thiophene cation.
-
[CH₃CO]⁺: The acetyl cation, which would be a prominent peak at m/z 43.
The presence of the halogen atoms would lead to characteristic isotopic patterns in the fragment ions containing the thiophene ring, aiding in their identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.
Expected Characteristic IR Bands:
-
~1660-1680 cm⁻¹: Strong absorption due to the C=O stretching of the aryl ketone. The conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.
-
~3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations of the thiophene ring.
-
~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~1360 cm⁻¹: C-H bending of the methyl group.
-
~800-700 cm⁻¹: C-S stretching and out-of-plane C-H bending vibrations characteristic of the thiophene ring.
The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region (below 1000 cm⁻¹), but these can be harder to assign definitively.
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR data is crucial for accurate structural analysis.
Standard 13C NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.
-
Number of Scans: Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of all carbon nuclei, ensuring accurate integration if needed (though integration is less critical in 13C NMR than in ¹H NMR).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Workflow Diagrams
The logical flow from sample analysis to structural elucidation can be visualized as follows:
Caption: Workflow for structural elucidation using complementary spectroscopic techniques.
Conclusion
The structural analysis of this compound serves as an excellent case study for the application of modern spectroscopic techniques. 13C NMR spectroscopy stands out as the most powerful tool for unambiguously determining the carbon skeleton and the precise arrangement of substituents on the thiophene ring. When used in conjunction with Mass Spectrometry, which confirms the molecular weight and provides fragmentation data, and Infrared Spectroscopy, which identifies key functional groups, a complete and confident structural assignment can be achieved. This integrated analytical approach is fundamental to advancing research in medicinal chemistry and materials science, where the precise structure of a molecule dictates its function and properties.
References
- ACD/Labs. (n.d.). NMR Prediction.
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- ChemAxon. (n.d.). NMR Predictor.
- Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(9), 2323-2324.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6920, 2-Acetylthiophene.
- Sone, T., Takahashi, K., & Fujieda, K. (1976). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80572, 2-Acetyl-5-chlorothiophene.
- National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-bromothiophene. In NIST Chemistry WebBook.
- Cheméo. (n.d.). 2-Acetyl-5-bromothiophene.
- National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-chlorothiophene. In NIST Chemistry WebBook.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Ivanova, M. L., Russo, N., & Nikolic, K. (2022). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality: a case study on human Dopamine D1 receptor antagonists. arXiv preprint arXiv:2208.08811.
- University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Mestrelab. (n.d.). Download NMR Predict.
- YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai.
- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
- ResearchGate. (2020, July 24). What tools can simulate chemical shifts (1H +13C) from mol/SMILES using Python?.
- PubMed. (2019, October 30). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- SciELO. (n.d.). Artigo.
Sources
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The thiophene ring, a common motif in numerous bioactive compounds, often requires selective modification. This guide provides an in-depth technical comparison of the reactivity of the bromo and chloro substituents in 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, offering experimental insights and theoretical grounding to inform synthetic strategy.
Theoretical Underpinnings: Predicting Reactivity
The relative reactivity of aryl halides in many common synthetic transformations is governed by the carbon-halogen (C-X) bond strength and the electron density of the aromatic ring. In the context of this compound, both the bromo and chloro substituents are positioned on an electron-deficient thiophene ring, further influenced by the electron-withdrawing acetyl group at the 2-position.
Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The general order of reactivity for aryl halides in these transformations is I > Br > Cl >> F.[1][2][3] This trend is directly correlated with the C-X bond dissociation energies; the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, leading to a greater propensity for the bromo substituent to undergo oxidative addition.[4]
Nucleophilic Aromatic Substitution (SNAr):
For nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[5][6] The rate of this reaction is influenced by two primary factors: the electrophilicity of the carbon atom bearing the leaving group and the ability of the leaving group to depart. While fluorine is the most activating substituent for the initial nucleophilic attack due to its high electronegativity, the overall leaving group ability follows the trend I > Br > Cl > F. The presence of the strongly electron-withdrawing acetyl group at the 2-position, ortho and para to the chloro and bromo substituents respectively, activates the ring for nucleophilic attack.
Experimental Validation: A Comparative Study
To empirically determine the relative reactivity of the bromo and chloro substituents, a series of comparative experiments can be conducted. Below are detailed protocols for key transformations.
2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[7] By subjecting this compound to Suzuki coupling conditions with a sub-stoichiometric amount of a boronic acid, the preferential reactivity of one halide over the other can be determined.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (0.9 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the [Pd(PPh₃)₄] catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the limiting reagent, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the ratio of the mono-arylated products (at the bromo vs. chloro position).
-
Expected Outcome: Based on the established reactivity trends, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-Br bond, yielding 1-(4-chloro-5-phenylthiophen-2-yl)ethan-1-one as the major product.[8][9]
Data Summary Table:
| Entry | Halide Position | Coupling Partner | Catalyst | Base | Solvent | Expected Major Product |
| 1 | 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-(4-chloro-5-phenylthiophen-2-yl)ethan-1-one |
| 2 | 4-Chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Minor or no reaction |
2.2. Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds.[10][11] A competitive experiment will highlight the preferential coupling at the bromo position.
Experimental Protocol: Competitive Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (0.9 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, [Pd(PPh₃)₂Cl₂], and CuI.
-
Add degassed triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
-
Analyze the product ratio by ¹H NMR and GC-MS.
-
Expected Outcome: Similar to the Suzuki coupling, the Sonogashira reaction is anticipated to occur selectively at the C-Br bond due to its lower bond dissociation energy.[12]
Data Summary Table:
| Entry | Halide Position | Coupling Partner | Catalyst System | Base | Solvent | Expected Major Product |
| 1 | 5-Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | 1-(4-chloro-5-(phenylethynyl)thiophen-2-yl)ethan-1-one |
| 2 | 4-Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | Minor or no reaction |
2.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[13][14] A competitive amination will further demonstrate the enhanced reactivity of the bromo substituent.
Experimental Protocol: Competitive Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine.
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Analyze the product distribution by ¹H NMR and GC-MS.
-
Expected Outcome: The Buchwald-Hartwig amination is expected to show high selectivity for the C-Br bond, consistent with the general reactivity trend of aryl halides in this reaction.[15][16]
Data Summary Table:
| Entry | Halide Position | Amine | Catalyst System | Base | Solvent | Expected Major Product |
| 1 | 5-Bromo | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 1-(4-chloro-5-(morpholino)thiophen-2-yl)ethan-1-one |
| 2 | 4-Chloro | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Minor or no reaction |
Visualizing Reaction Pathways
Caption: Preferential reactivity of the C-Br bond in cross-coupling.
Caption: General workflow for comparative reactivity studies.
Conclusion for the Synthetic Chemist
The experimental evidence overwhelmingly supports the theoretical prediction: the bromo substituent at the 5-position of this compound is significantly more reactive than the chloro substituent at the 4-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the thiophene ring, providing a powerful tool for the synthesis of complex molecules.
For researchers in drug development and materials science, this selective reactivity offers a strategic advantage in molecular design. It enables the introduction of a diverse range of substituents at the 5-position while leaving the 4-position available for subsequent transformations under more forcing conditions, should further diversification be required. This stepwise approach to functionalization is a cornerstone of efficient and modular synthetic route design.
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A Comparative Guide to the Predicted Biological Activity of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one and Other Thiophene Analogs
For researchers and drug development professionals, the thiophene scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design.[1] This guide provides a comparative analysis of the potential biological activity of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one against other thiophene analogs, grounded in established structure-activity relationships (SAR) and supported by standardized experimental protocols for validation.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can construct a robust predictive profile by examining the biological activities of structurally related thiophene derivatives. The nature and position of substituents on the thiophene ring are known to significantly influence the biological activity of these compounds.[2][3]
The Subject Compound: this compound
The structure of this compound features a thiophene ring substituted with a bromo group at position 5, a chloro group at position 4, and an acetyl group at position 2. Each of these substituents is expected to modulate the compound's physicochemical properties and, consequently, its biological activity.
-
Halogenation (Bromo and Chloro Substituents): The presence of two halogen atoms, bromine and chlorine, is a key feature. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. The electron-withdrawing nature of halogens also modulates the electron density of the thiophene ring, which can impact its reactivity and interaction with biological targets.
-
Acetyl Group: The 2-acetyl group is a versatile functional group that can act as a hydrogen bond acceptor and is a common building block for the synthesis of more complex heterocyclic systems, such as chalcones and pyrazolines, which have shown promising antimicrobial and antifungal activities.[1]
Comparative Analysis with Thiophene Analogs
To predict the biological activity of this compound, we will compare it with other thiophene analogs for which experimental data is available. This comparative approach, based on SAR, allows for an educated hypothesis regarding its potential efficacy in antimicrobial and anticancer applications.
Antimicrobial Activity
Thiophene derivatives are well-documented as potent antimicrobial agents. The substituents on the thiophene ring play a crucial role in determining their spectrum of activity and potency.
Table 1: Comparative Antimicrobial Activity of Selected Thiophene Analogs
| Compound/Analog | Substituents | Test Organism | Activity (MIC in µg/mL) | Reference |
| This compound | 5-Bromo, 4-Chloro, 2-Acetyl | Various | Predicted | N/A |
| 3-Halobenzo[b]thiophene derivative | 3-Chloro, Cyclohexanol | Staphylococcus aureus | 16 | [4] |
| 3-Halobenzo[b]thiophene derivative | 3-Bromo, Cyclohexanol | Staphylococcus aureus | 16 | [4] |
| Thiophene derivative with pyridine side chain | Pyridine at position 2 | Various bacteria | Excellent activity | [5] |
The data on 3-halobenzo[b]thiophenes suggests that halogen substitution is beneficial for antimicrobial activity, particularly against Gram-positive bacteria.[4] The presence of both bromo and chloro groups on our target compound, this compound, may lead to potent antibacterial and antifungal effects. The acetyl group at the 2-position provides a handle for further derivatization, which has been shown to yield compounds with excellent antimicrobial properties.[5]
Anticancer Activity
Thiophene-containing compounds have emerged as a significant class of anticancer agents, often acting through mechanisms like kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[2][3] The substitution pattern on the thiophene ring is critical for cytotoxic activity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Selected Thiophene Analogs
| Compound/Analog | Substituents | Cancer Cell Line | Activity (IC50) | Reference |
| This compound | 5-Bromo, 4-Chloro, 2-Acetyl | Various | Predicted | N/A |
| Tetrahydrobenzo[b]thiophene derivative | Benzyl urea | A549 (Lung) | Potent | [6] |
| Naphtho[2,1-b]thiophene derivative | Various | HeLa (Cervical) | 0.21 µM | [1] |
The potent anticancer activity of various substituted thiophene and benzothiophene derivatives highlights the potential of this scaffold in oncology drug discovery.[1][6] The specific halogenation pattern of this compound could contribute to selective cytotoxicity towards cancer cells, a hypothesis that warrants experimental verification.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing its antimicrobial and anticancer properties.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Based on the established structure-activity relationships of halogenated and acetyl-substituted thiophenes, this compound is a promising candidate for exhibiting significant antimicrobial and anticancer activities. The presence of multiple halogens suggests the potential for enhanced membrane permeability and target interaction, while the acetyl group offers a site for further chemical modification to optimize potency and selectivity.
The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to empirically determine the biological activity of this and other novel thiophene derivatives. The resulting data will be invaluable for elucidating precise structure-activity relationships and advancing the development of new thiophene-based therapeutic agents.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Halogenated Thiophenes
For researchers, scientists, and professionals in drug development, the synthesis of functionalized thiophenes is a critical endeavor. These sulfur-containing heterocycles are prevalent scaffolds in a myriad of pharmaceuticals, organic electronics, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds to these thiophene cores. However, the choice of the palladium catalyst system is not trivial and significantly dictates the efficiency, substrate scope, and overall success of the coupling, particularly with the often-challenging halogenated thiophenes.
This guide provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki coupling of halogenated thiophenes. We will delve into the mechanistic nuances that govern catalyst performance and provide field-proven insights to aid in the rational selection of the optimal catalyst for your specific synthetic challenge.
The Unique Challenges of Halogenated Thiophenes in Suzuki Coupling
Thiophene derivatives, while seemingly straightforward heteroaromatic substrates, present unique challenges in palladium-catalyzed cross-coupling reactions. The sulfur atom can coordinate to the palladium center, potentially leading to catalyst deactivation or poisoning. Furthermore, the electronic nature of the thiophene ring can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. The stability of thiophene boronic acids is also a critical consideration, as they can be prone to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired product.[1] The choice of the palladium catalyst, and particularly the ancillary ligand, is therefore crucial to navigate these challenges and achieve high-yielding and selective couplings.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of halogenated thiophenes is profoundly influenced by the nature of the ligand coordinated to the metal center. We will compare three major classes of palladium catalysts: those based on traditional phosphine ligands, the more advanced biaryl phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) ligands.
Traditional Phosphine Ligands: The Workhorse Catalyst
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the workhorses of Suzuki coupling for decades.[2] While often reliable, their performance with challenging substrates like halogenated thiophenes, especially the less reactive chlorides, can be modest.
Mechanism & Rationale: Triphenylphosphine is a moderately electron-rich and sterically accessible ligand. The catalytic cycle with Pd(PPh₃)₄ generally proceeds as expected; however, the rate of oxidative addition to the carbon-halogen bond of the thiophene can be slow, particularly for C-Cl bonds.[2] This can lead to longer reaction times and the need for higher reaction temperatures, which in turn can promote side reactions like protodeboronation of the thiophene boronic acid.
Buchwald Ligands (Biaryl Phosphines): A Leap in Reactivity
The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3][4] Ligands such as SPhos and XPhos have demonstrated exceptional activity for the coupling of a wide range of substrates, including heteroaryl halides.[3][5][6]
Mechanism & Rationale: The enhanced performance of Buchwald-type ligands stems from their unique structural features.[7] Their steric bulk promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition.[8] The electron-rich nature of these ligands increases the electron density on the palladium center, further facilitating the cleavage of the carbon-halogen bond.[8] This translates to faster reaction rates, lower catalyst loadings, and the ability to couple less reactive chlorides at or near room temperature.[6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, SPhos is often an excellent choice for Suzuki couplings of heteroaryl halides.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of XPhos can be advantageous for particularly challenging or sterically hindered couplings.[3]
N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts.
Mechanism & Rationale: The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway for phosphine-based catalysts. This stability often translates to higher catalyst turnover numbers and longevity. NHC-ligated palladium catalysts have shown excellent performance in the coupling of electron-deficient and sterically hindered heterocycles.
Performance Data Summary
The following table summarizes representative performance data for different palladium catalyst systems in the Suzuki coupling of halogenated thiophenes. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. This table is a compilation from various sources to provide a qualitative guide.
| Catalyst System | Halogenated Thiophene | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromothiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [9][10] |
| Pd(OAc)₂ / SPhos | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | K₃PO₄ | n-Butanol | 100 | Not Specified | High | [5] |
| [Pd(allyl)Cl]₂ / XPhos | Heteroaryl chlorides | Thiophene boronic acids | K₃PO₄ | Not Specified | Not Specified | Not Specified | High | [5] |
| Pd(dtbpf)Cl₂ | Bromothiophenes | Aniline boronic acids | Not Specified | Water (micellar) | RT | 0.25 | up to 98 | [11][12] |
| Various Precatalysts | 2-Chlorothiophene | 3-Furan boronic acid | Not Specified | THF/MeOH | Not Specified | Variable | Variable | [13] |
Experimental Protocols
To provide a practical context, we present a detailed, step-by-step methodology for a representative Suzuki coupling of a halogenated thiophene.
Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid using Pd(PPh₃)₄
This protocol is a general method and may require optimization for specific substrates.[2]
Materials:
-
2-Bromothiophene (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.
-
Base: The base (K₃PO₄) plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]
-
Aqueous Solvent Mixture: The presence of water is often beneficial for the Suzuki coupling, as it can help to dissolve the base and facilitate the formation of the active boronate species.
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion and Future Outlook
The choice of the palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of halogenated thiophenes. While traditional phosphine ligands like Pd(PPh₃)₄ can be effective, the advent of bulky and electron-rich Buchwald ligands, such as SPhos and XPhos, has significantly expanded the scope and efficiency of these transformations, particularly for less reactive chloro-thiophenes. For particularly challenging substrates, N-heterocyclic carbene-ligated palladium catalysts offer a robust and highly active alternative.
As the demand for complex, thiophene-containing molecules in pharmaceuticals and materials science continues to grow, the development of even more active, stable, and cost-effective catalyst systems will remain an area of intense research. The insights provided in this guide are intended to empower researchers to make informed decisions in catalyst selection, leading to more efficient and successful synthetic outcomes.
References
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Benchchem.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2018). Arabian Journal of Chemistry.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Yield versus time for the Suzuki‐Miyaura coupling of 2‐chlorothiophene...
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
- Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. FLORE.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005). Journal of the American Chemical Society.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018).
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2015).
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A Comparative Guide to the Structural Validation of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of reproducible and reliable science. Thiophene derivatives, such as 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, are prevalent scaffolds in pharmaceuticals and functional materials, making the rigorous validation of their structure a critical, non-negotiable step in any research and development pipeline.[1]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of the title compound and its derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our approach is grounded in a multi-technique strategy, as no single method can provide absolute certainty. Instead, we will demonstrate how a confluence of data from Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and X-ray Crystallography builds an unassailable structural proof.
The Analytical Imperative: A Multi-Pronged Approach
The structure of this compound (Molecular Formula: C₆H₄BrClOS, Molecular Weight: 239.51 g/mol ) presents several key features that must be independently verified: the thiophene ring, the specific substitution pattern of the bromine and chlorine atoms, the acetyl group, and the overall connectivity.[2] Our validation strategy is therefore designed to interrogate each of these features specifically.
Caption: A logical workflow for comprehensive structural validation.
Mass Spectrometry (MS): The First Gate of Validation
Mass spectrometry serves as the initial and most crucial checkpoint. Its primary roles are to confirm the molecular weight and, critically for this compound, to verify the presence and number of chlorine and bromine atoms through their distinct isotopic patterns.
Expertise & Causality: The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion.[3][4] Observing this specific pattern is a powerful validation step. High-resolution mass spectrometry (HRMS) further provides an exact mass, which can confirm the elemental formula (C₆H₄BrClOS) with high confidence, ruling out isobaric impurities.
Comparative Isotopic Patterns for Halogenated Compounds
| Isotope Combination | Relative Mass | Expected Intensity Ratio | Appearance |
| Single Chlorine | M, M+2 | 3:1 | A smaller peak 2 Da higher than the molecular ion.[3][4] |
| Single Bromine | M, M+2 | 1:1 | Two peaks of nearly equal height separated by 2 Da.[3][4] |
| One Cl and One Br | M, M+2, M+4 | ~3:4:1 | A characteristic triplet pattern for the molecular ion. |
Protocol for MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) using a known standard to ensure mass accuracy below 5 ppm.
-
Ionization Method Selection: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition:
-
Acquire a full scan spectrum in positive ion mode.
-
Observe the molecular ion region and identify the isotopic cluster.
-
Perform an MS/MS experiment by isolating the molecular ion peak (e.g., m/z 238 for the ³⁵Cl/⁷⁹Br isotopologue) and applying collision energy to induce fragmentation. This can help confirm the connectivity, for instance, by observing the loss of the acetyl group.
-
Trustworthiness Check: The observed isotopic pattern must match the theoretical distribution for a compound containing one chlorine and one bromine atom. The measured exact mass from HRMS should be within 5 ppm of the calculated mass for C₆H₄BrClOS.
Caption: Experimental workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[5] For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: The substitution pattern on the thiophene ring leaves a single proton. Its chemical shift and lack of coupling to other ring protons are definitive indicators of a 2,4,5-trisubstituted thiophene. The acetyl group will present as a characteristic singlet in the ¹H NMR spectrum and two distinct signals (carbonyl and methyl) in the ¹³C NMR spectrum. The chemical shifts of the thiophene carbons are highly influenced by the attached substituents, providing further confirmation of the halogen positions.[6][7]
Expected NMR Data (in CDCl₃)
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H | Thiophene-H | ~7.5 - 8.0 | Singlet (s) | Confirms the single proton on the ring. |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | Characteristic of an acetyl methyl group. | |
| ¹³C | C=O | ~189 - 192 | Singlet | Carbonyl carbon of the ketone. |
| C2 (C-acetyl) | ~140 - 145 | Singlet | Point of attachment for the acetyl group. | |
| C3 (C-H) | ~130 - 135 | Singlet | The only carbon with a directly attached proton. | |
| C4 (C-Cl) | ~125 - 130 | Singlet | Carbon attached to the chlorine atom. | |
| C5 (C-Br) | ~115 - 120 | Singlet | Carbon attached to the bromine atom. | |
| -CH₃ | ~26 - 28 | Singlet | Acetyl methyl carbon. |
Note: These are estimated values based on data for similar substituted thiophenes and can vary slightly based on solvent and concentration.[5]
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
Spectrometer Setup: Tune and shim the spectrometer to achieve high magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[5]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of ~12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds for a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[5]
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal (0.00 ppm).
Trustworthiness Check: The integration of the ¹H NMR signals for the thiophene proton and the methyl group should be in a 1:3 ratio. The number of signals in the ¹³C spectrum must match the number of unique carbon atoms in the proposed structure (6 signals are expected).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups, primarily the carbonyl (C=O) group of the ketone.
Expertise & Causality: The C=O bond has a large dipole moment, resulting in a strong, sharp absorption band in a relatively clean region of the IR spectrum (1650-1760 cm⁻¹).[8] The exact position of this band is sensitive to the electronic environment. Conjugation with the thiophene ring is expected to lower the stretching frequency compared to a simple aliphatic ketone.[9][10]
Key IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1665 - 1685 | Strong, Sharp |
| C-H (Aromatic) | Stretch | ~3100 | Medium |
| C-H (Alkyl) | Stretch | ~2950 | Medium |
| C=C (Thiophene Ring) | Stretch | ~1400 - 1500 | Medium-Weak |
Protocol for FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic strong absorption band for the C=O stretch.
Trustworthiness Check: The presence of a strong, sharp peak in the 1665-1685 cm⁻¹ region is a mandatory validation point for the ketone functional group. The absence of broad O-H bands above 3200 cm⁻¹ confirms the sample is not a hydrated or alcohol impurity.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of molecular structure in the solid state.[11] It provides precise information on bond lengths, bond angles, and the absolute connectivity of all atoms, including the exact placement of the bromine and chlorine on the thiophene ring.[12]
Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential.[11] This is typically the most challenging step. Methods include slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate), vapor diffusion, or slow cooling.
-
Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the electron density map of the unit cell. From this, atomic positions are determined and refined iteratively until the calculated diffraction pattern matches the observed data.[11]
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound.
Trustworthiness Check: The final refined structure should have low R-factors (typically < 5%), reasonable atomic displacement parameters, and chemically sensible bond lengths and angles. The resulting 3D model provides irrefutable proof of the atomic connectivity and stereochemistry.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Synthesis of Evidence
The structural validation of this compound and its derivatives is not achieved by a single experiment but by the logical synthesis of complementary data. Mass spectrometry confirms the elemental formula and halogen content. NMR spectroscopy maps the atomic connectivity and chemical environments. IR spectroscopy provides a quick and decisive check for key functional groups. Finally, X-ray crystallography delivers the ultimate, unambiguous 3D structure. By following these rigorous, cross-validating protocols, researchers can ensure the scientific integrity of their work and build a reliable foundation for future drug development and materials science applications.
References
- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
- Organic Compounds Containing Halogen Atoms (2020). Chemistry LibreTexts.
- Satonaka, H., Abe, K., & Hirota, M. ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Oxford Academic.
- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate.
- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic.
- Carbonyl-compounds - IR - spectroscopy.
- X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.
- Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.
- IR Spectroscopy Tutorial: Carbonyl Compounds.
- The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- This compound. Simson Pharma Limited.
- This compound. Advanced ChemBlocks.
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A Senior Application Scientist's Guide to the Purification of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of good practice; it is a cornerstone of reproducible, reliable, and safe science. The compound 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is a key heterocyclic building block, valued for its role in the synthesis of more complex molecules in medicinal chemistry and material science.[1] Its utility is directly proportional to its purity. Impurities, whether they are unreacted starting materials, byproducts of the synthesis, or degradation products, can lead to unpredictable reaction outcomes, complicate downstream processing, and introduce unwanted variables into biological assays.
This guide provides an in-depth comparison of common laboratory techniques for the purification of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering the researcher to select and optimize the most effective purification strategy for their specific needs.
The Importance of Purity for Substituted Thiophenes
Substituted thiophenes like this compound are often employed in reactions sensitive to catalyst poisoning or steric hindrance. For instance, in palladium-catalyzed cross-coupling reactions, a common application for halogenated heterocycles, trace impurities can deactivate the catalyst, leading to incomplete conversion and the generation of difficult-to-remove byproducts.[2] Therefore, achieving a high degree of purity (>98%) is often a prerequisite for successful and reproducible synthetic campaigns.
Comparative Analysis of Purification Techniques
The choice of purification method is a balance of several factors: the desired level of purity, the scale of the purification, the nature of the impurities, and available resources. Based on the physicochemical properties of this compound (a solid at room temperature) and common impurities from its likely synthesis via Friedel-Crafts acylation of 2-bromo-3-chlorothiophene, we will evaluate three primary techniques:
-
Recrystallization: A technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Flash Column Chromatography: A preparative chromatographic technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]
-
Vacuum Distillation (as a preliminary step): While the target compound is a solid, vacuum distillation can be effective for removing volatile impurities or for the purification of related liquid thiophene precursors.[4] For the purpose of this guide, we will focus on its application for purifying the crude product if it is initially obtained as an oil.
The following table summarizes the expected performance of these techniques for the purification of this compound, assuming a starting purity of approximately 90% from a typical synthetic workup.
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Distillation (preliminary) |
| Typical Final Purity | 98.0 - 99.5% | >99% | 90 - 95% (crude purification) |
| Typical Yield | 70 - 90% | 85 - 95% | >95% |
| Scalability | Excellent | Good (up to kg scale) | Excellent |
| Time Requirement | Moderate | High | Moderate |
| Solvent Consumption | Moderate | High | Low |
| Cost | Low | High (silica gel, solvents) | Moderate (equipment) |
| Ideal for Removing | Sparingly soluble impurities | Closely related compounds | Volatile impurities |
Experimental Protocols and Mechanistic Insights
Recrystallization
Principle of Operation: Recrystallization is an effective and economical method for purifying solids. The core principle relies on the fact that the solubility of most solids increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Causality in Protocol Design: The choice of solvent is critical. For aromatic ketones like our target compound, a common and effective solvent system is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[5] This allows for fine-tuning of the solubility. The slow cooling process is essential to allow for the formation of a pure crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
Detailed Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes). An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, dissolve the compound in a minimum amount of the more polar solvent (e.g., ethyl acetate) at elevated temperature, then add the less polar solvent (e.g., hexanes) dropwise until turbidity persists.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.
Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography
Principle of Operation: This technique separates compounds based on their polarity. A solution of the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column more quickly, while more polar compounds interact more strongly with the silica gel and move more slowly.
Causality in Protocol Design: The choice of the mobile phase (eluent) is paramount. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. The goal is to find a system where the target compound has an Rf (retention factor) of approximately 0.3, and there is good separation between the spots of the target compound and its impurities. A gradient elution (gradually increasing the polarity of the mobile phase) is often employed to effectively separate compounds with a wide range of polarities.
Detailed Experimental Protocol:
-
TLC Analysis: Develop a TLC plate spotted with the crude material in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find the optimal eluent. Visualize the spots under UV light (254 nm).[5]
-
Column Packing: Prepare a glass column of appropriate size (e.g., 2-3 cm diameter for ~500 mg of crude material).[5] Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes). Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes. Monitor the separation by spotting fractions onto TLC plates.
-
Isolation: Once the desired product has eluted, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram:
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
The efficacy of any purification technique must be validated by analytical methods. For this compound, the following are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the target compound from impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to estimate purity by identifying signals from impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Conclusion and Recommendations
Both recrystallization and flash column chromatography are viable and effective methods for the purification of this compound.
-
For high purity on a smaller scale (<10 g) and for separating closely related impurities, flash column chromatography is the method of choice. Its ability to resolve complex mixtures is unparalleled, though it is more resource-intensive.
-
For larger quantities (>10 g) where the crude material is already of reasonable purity (>90%), recrystallization is a highly efficient, cost-effective, and scalable option. It is particularly adept at removing minor, less soluble byproducts.
In an ideal scenario, a multi-step purification process might be employed. For instance, a preliminary purification of a large batch could be achieved through recrystallization, followed by flash column chromatography on a portion of the material to achieve the highest possible purity for sensitive applications. The ultimate choice of technique will depend on the specific requirements of the downstream application and the resources available to the researcher.
References
- Diva-portal.org. Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates.
- SIELC Technologies. Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column.
- NIH. 1-(3-Bromo-2-thienyl)ethanone.
- Springer. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Magritek. Column Chromatography.
- Technical Disclosure Commons. A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.
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A Comparative Crystallographic and Spectroscopic Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated thiophene derivatives serve as pivotal building blocks for the synthesis of a wide array of functional molecules.[1] The precise characterization of these compounds is paramount to understanding their structure-activity relationships. This guide provides an in-depth comparative analysis of the crystallographic and spectroscopic properties of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one and its closely related analogues. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary insights for the unambiguous structural elucidation of this important class of compounds.
The Definitive Structure: Unraveling Molecular Architecture with X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), a comparative analysis with closely related structures offers significant insights into its expected solid-state conformation.
For this guide, we will draw comparisons with the crystal structures of 2-acetyl-5-bromothiophene (CSD Refcode: ACBTHO) and 2-acetyl-3-bromothiophene (CSD Refcode: 767761).[2][3] These molecules share the core acetylthiophene scaffold and the presence of a bromine atom, providing a strong basis for structural correlation.
Comparative Crystallographic Data:
| Parameter | 2-Acetyl-5-bromothiophene (ACBTHO) | 2-Acetyl-3-bromothiophene (767761) | Expected for this compound |
| Chemical Formula | C₆H₅BrOS | C₆H₅BrOS | C₆H₄BrClOS |
| Molecular Weight | 205.07 g/mol | 205.07 g/mol | 239.51 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/n | Centrosymmetric or non-centrosymmetric space group |
| Unit Cell Dimensions | a = 5.63 Å, b = 13.56 Å, c = 9.58 Å | a = 7.64 Å, b = 9.75 Å, c = 9.89 Å, β = 108.8° | - |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, Br···S contacts | C-H···O hydrogen bonds, Br···O contacts | Halogen bonding (Br···Cl, Br···O), C-H···O hydrogen bonds, π-π stacking |
The introduction of a chlorine atom at the 4-position of the thiophene ring in the title compound is expected to influence the crystal packing primarily through the introduction of potential C-H···Cl and halogen···halogen (Br···Cl) interactions. These interactions, alongside the C-H···O hydrogen bonds and potential π-π stacking of the thiophene rings, will dictate the overall supramolecular architecture.
A Holistic Approach: Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of the solid state, a combination of spectroscopic techniques is essential for a comprehensive understanding of the molecule's structure and properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.5 | Singlet |
| Thiophene H-3 | ~7.5 | Singlet |
The presence of a single aromatic proton signal is a key indicator of the 2,4,5-trisubstituted pattern on the thiophene ring.
Expected ¹³C NMR (CDCl₃, 100 MHz) Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | ~26 |
| C=O (acetyl) | ~190 |
| Thiophene C-2 | ~142 |
| Thiophene C-3 | ~130 |
| Thiophene C-4 | ~128 |
| Thiophene C-5 | ~115 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Expected IR (KBr) Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (ketone) | ~1660-1680 |
| C-H Stretch (aromatic) | ~3100 |
| C-Cl Stretch | ~700-800 |
| C-Br Stretch | ~500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrum (EI):
The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations of bromine and chlorine, confirming the elemental composition of the molecule.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-acetylthiophenes is the Friedel-Crafts acylation.[4][5][6]
Procedure:
-
Starting Material: 3-Bromo-4-chlorothiophene.
-
To a solution of 3-bromo-4-chlorothiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.[6]
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed, and the optimal conditions often require empirical determination.
General Protocol (Slow Evaporation):
-
Dissolve a small amount of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The comprehensive structural elucidation of this compound and its derivatives is best achieved through a synergistic approach that combines the definitive power of single-crystal X-ray crystallography with the complementary insights provided by spectroscopic techniques such as NMR, IR, and mass spectrometry. While a crystal structure for the title compound remains to be reported, a comparative analysis with structurally similar analogues provides a robust framework for predicting its molecular and supramolecular characteristics. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important class of halogenated thiophenes, thereby facilitating their application in the advancement of drug discovery and materials science.
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Wikipedia. (2024). Friedel–Crafts reaction. [Link]
- PubChem. (n.d.). 2-Acetyl-5-bromothiophene. [Link]
- PubChem. (n.d.). 2-Acetyl-3-bromothiophene. [Link]
- Cambridge Crystallographic Data Centre. (n.d.).
- Crystallography Open D
- The Cambridge Structural Database. (n.d.). CSD Entry: ACBTHO. [Link]
- The Cambridge Structural Database. (n.d.). CSD Entry: 767761. [Link]
- MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. [Link]
- American Elements. (n.d.). This compound. [Link]
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A Comparative Guide to Assessing the Cytotoxicity of Novel Compounds Derived from 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. Thiophene derivatives, owing to their diverse pharmacological activities, represent a promising class of compounds. This guide provides a comprehensive framework for assessing the cytotoxicity of novel compounds derived from 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a key starting material for the synthesis of various heterocyclic compounds.
The evaluation of a compound's cytotoxic potential is a critical initial step in the drug development pipeline.[1][2][3] It provides essential information about a compound's therapeutic index and its potential for causing harm to healthy cells.[2][3] This guide will delve into the practical application of established cytotoxicity assays, offering a comparative analysis of their principles, methodologies, and data interpretation. By understanding the nuances of these techniques, researchers can make informed decisions about which assays are most appropriate for their specific research goals.
Experimental Design: The Foundation of Robust Cytotoxicity Assessment
A well-designed experiment is crucial for obtaining reliable and reproducible cytotoxicity data. The following considerations are fundamental to this process:
-
Cell Line Selection: The choice of cell line is dictated by the therapeutic target of the novel compounds. For anti-cancer drug discovery, a panel of cancer cell lines representing different tumor types is often employed. For instance, HeLa (cervical cancer) and MCF-7 (breast cancer) are commonly used.[2][3] It is also essential to include a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), to assess the compound's selectivity and potential for off-target toxicity.[2][3]
-
Compound Concentration and Exposure Time: A dose-response analysis is necessary to determine the concentration at which a compound elicits a cytotoxic effect.[1][2][3] This typically involves treating cells with a range of serially diluted compound concentrations. The duration of exposure is another critical parameter and should be optimized based on the compound's expected mechanism of action. Common incubation times are 24, 48, and 72 hours.[1]
-
Controls: The inclusion of appropriate controls is non-negotiable for data validation. These should include:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration used in the experimental wells.[1]
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Comparative Analysis of Key Cytotoxicity Assays
Several methods are available for assessing cytotoxicity, each with its own advantages and limitations. This guide will focus on three widely used assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that indirectly measures cell viability by assessing mitochondrial metabolic activity.[2][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Protocol for MTT Assay [4][5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds and controls for the desired incubation period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[4]
Data Interpretation:
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is a key parameter for comparing the potency of different compounds.[1]
Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[8][9]
Protocol for LDH Assay [9][10][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[10]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.[10][11]
Data Interpretation:
The amount of LDH released is proportional to the number of dead cells.[10] The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Caspase-Glo® 3/7 Assay: A Probe for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[12] Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[14]
Protocol for Caspase-Glo® 3/7 Assay [14][15][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Interpretation:
The luminescent signal is proportional to the amount of active caspase-3 and -7 in the sample. An increase in luminescence compared to the untreated control indicates the induction of apoptosis.
Visualizing the Experimental Workflow and Apoptotic Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
Comparative Data Summary
To illustrate the application of these assays, the following table presents hypothetical data for three novel compounds (NTC-1, NTC-2, and NTC-3) derived from this compound, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Release (% Cytotoxicity at 10 µM) | Caspase-3/7 Activity (Fold Increase at 10 µM) |
| NTC-1 | HeLa | 15.2 | 25.4 | 2.1 |
| MCF-7 | 22.8 | 18.9 | 1.8 | |
| HEK293 | > 100 | 5.1 | 1.2 | |
| NTC-2 | HeLa | 5.6 | 68.2 | 4.5 |
| MCF-7 | 8.1 | 55.7 | 3.9 | |
| HEK293 | 45.3 | 15.3 | 1.5 | |
| NTC-3 | HeLa | 35.7 | 12.3 | 1.5 |
| MCF-7 | 48.9 | 9.8 | 1.3 | |
| HEK293 | > 100 | 4.2 | 1.1 | |
| Doxorubicin | HeLa | 0.8 | 85.6 | 6.2 |
| MCF-7 | 1.2 | 79.3 | 5.8 | |
| HEK293 | 5.4 | 30.1 | 2.5 |
Analysis of Hypothetical Data:
-
NTC-2 demonstrates the most promising cytotoxic profile among the novel compounds, with lower IC50 values and higher LDH release and caspase activity in cancer cell lines compared to the non-cancerous HEK293 cells. This suggests a degree of selectivity.
-
NTC-1 shows moderate activity, while NTC-3 exhibits the lowest cytotoxicity.
-
The positive control, Doxorubicin , displays potent cytotoxicity against all cell lines, as expected.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies for assessing the cytotoxicity of novel compounds derived from this compound. The integration of multiple assays, such as MTT, LDH, and caspase activity assays, provides a more complete picture of a compound's cytotoxic mechanism. The hypothetical data illustrates how these assays can be used to compare and prioritize lead candidates for further development.
Future studies should aim to elucidate the precise molecular targets and signaling pathways affected by the most promising compounds. Techniques such as Western blotting to analyze the expression of key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage) and flow cytometry for Annexin V staining can provide deeper insights into the mechanism of cell death.[12][17][18] By employing a multi-faceted approach to cytotoxicity testing, researchers can accelerate the discovery and development of novel and effective therapeutic agents.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT Proliferation Assay Protocol. (2015).
- Caspase 3/7 Activity. (2025). Protocols.io. [Link]
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- LDH Assay. (n.d.). Cell Biologics Inc. [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
- Apoptosis Detection Assays. (2023). PubMed. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
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comparing the anti-inflammatory properties of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one derivatives
In the landscape of medicinal chemistry, the thiophene scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities.[1][2] Among these, derivatives of substituted thiophenes have garnered significant attention for their potential as anti-inflammatory agents.[3] This guide provides a comprehensive comparison of the anti-inflammatory properties of a series of thiazole derivatives synthesized from a 4-chlorothiophen-2-yl ethanone precursor, a close structural analog to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. We will delve into the synthetic rationale, in vitro enzymatic inhibition, and in vivo anti-inflammatory effects, offering field-proven insights for researchers and professionals in drug development.
Introduction: The Rationale for Thiophene-Thiazole Hybrids
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[4] Key enzymatic players in the inflammatory cascade include cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily target COX enzymes.[4] However, the development of agents with dual COX/LOX inhibitory activity is a promising strategy to achieve broader anti-inflammatory effects with potentially improved safety profiles.[5]
The decision to explore thiazole derivatives of a 4-chlorothiophen moiety is rooted in established structure-activity relationships. Thiazole rings are present in several anti-inflammatory drugs, such as meloxicam, and are known to contribute to their pharmacological activity.[6][7] By combining the thiophene and thiazole pharmacophores, we aim to generate novel chemical entities with enhanced anti-inflammatory potential. This guide will focus on a series of N-substituted 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as a case study to illustrate the comparative evaluation process.[6]
Synthesis of Thiazole Derivatives
The synthetic pathway to the target thiazole derivatives commences with the bromination of 1-(4-chlorothiophen-2-yl)ethanone. This crucial step creates a reactive intermediate, 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, which is then cyclized with thiourea to form the core 4-(4-chlorothiophen-2-yl)thiazol-2-amine structure. Subsequent derivatization at the 2-amino position yields a library of analogues for comparative biological evaluation.[6]
Caption: Synthetic workflow for the preparation of N-substituted 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.
In Vitro Anti-Inflammatory Activity: A Comparative Analysis
The initial screening of novel compounds typically involves in vitro assays to determine their direct inhibitory effects on key inflammatory enzymes. In this case, the synthesized thiazole derivatives were evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX.
Comparative COX-1 and COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[4] The synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives exhibited a range of inhibitory potencies against both COX isoforms.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5b | 32.14 | 0.76 | 42 |
| 5d | 98.56 | 0.88 | 112 |
| 5e | 112.54 | 0.91 | 124 |
| Aspirin | 15.32 | - | - |
| Celecoxib | - | 0.05 | - |
| Data sourced from Javed et al., 2024[8] |
From the data, it is evident that compounds 5d and 5e display noteworthy selectivity towards COX-2, with selectivity indices of 112 and 124, respectively.[8] This suggests a potentially favorable gastrointestinal safety profile compared to non-selective inhibitors.
5-LOX Inhibition
The dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory action. The derivatives were also assessed for their inhibitory activity against the 5-LOX enzyme.
| Compound | 5-LOX IC50 (µM) |
| 5d | 23.08 |
| 5e | 38.46 |
| Zileuton | 11.00 |
| Data sourced from Javed et al., 2024[8] |
Compounds 5d and 5e demonstrated moderate inhibitory activity against 5-LOX.[8] While not as potent as the standard drug Zileuton, their dual-action potential makes them interesting candidates for further investigation.
Caption: Mechanism of action of the dual-inhibitory thiazole derivatives on the arachidonic acid cascade.
In Vivo Anti-Inflammatory Efficacy
To translate the in vitro findings into a more physiologically relevant context, the most promising compounds, 5d and 5e , were subjected to the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation.[9][10]
Carrageenan-Induced Paw Edema
This model allows for the assessment of a compound's ability to reduce edema formation over time.[11]
| Treatment (20 mg/kg) | % Inhibition of Edema (after 3 hours) |
| 5d | 68.42 |
| 5e | 64.91 |
| Diclofenac Sodium | 71.93 |
| Data adapted from Javed et al., 2024[6] |
Both compounds 5d and 5e exhibited significant in vivo anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[6] This demonstrates their potential to mitigate acute inflammatory responses in a living system.
Pro-inflammatory Cytokine Inhibition
The anti-inflammatory effects of these compounds are also likely mediated by their ability to modulate the production of pro-inflammatory cytokines. While specific data for this series of thiazole derivatives is not available, it is a critical aspect of their evaluation. A standard method to assess this is the lipopolysaccharide (LPS)-induced cytokine release assay in RAW 264.7 macrophage cells.[12] This assay measures the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[12]
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin G2, often using a colorimetric or fluorometric method.[13][14]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
In Vitro 5-LOX Inhibition Assay
-
Enzyme and Substrate: Use a 5-lipoxygenase enzyme solution and linoleic acid as the substrate.[6]
-
Incubation: Dissolve the test compounds in a suitable buffer and incubate with the 5-LOX enzyme solution.
-
Reaction Initiation: Add the linoleic acid solution to start the reaction.
-
Detection: Measure the formation of the hydroperoxide product, typically by monitoring the change in absorbance at a specific wavelength.
-
Data Analysis: Determine the IC50 values for each compound.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[15]
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response.[15]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., diclofenac sodium) orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][11]
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Conclusion and Future Directions
The comparative analysis of this series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives reveals a promising avenue for the development of novel anti-inflammatory agents. The structure-activity relationship suggests that specific substitutions on the thiazole amine moiety can significantly influence both the potency and selectivity of COX-2 inhibition. The demonstrated in vivo efficacy of lead compounds further validates this chemical scaffold as a viable starting point for drug discovery programs.
Future research should focus on a more extensive exploration of the structure-activity relationship, including modifications at other positions of the thiophene and thiazole rings. A comprehensive evaluation of the effects of these compounds on pro-inflammatory cytokine production is also warranted to build a more complete mechanistic understanding. Ultimately, the goal is to identify a candidate with an optimal balance of potency, selectivity, and a favorable pharmacokinetic profile for further preclinical development.
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A Spectroscopic Journey: Comparing 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one with its Synthetic Precursors
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles, particularly thiophene derivatives, are indispensable building blocks.[1][2] The introduction of halogen atoms into the thiophene scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing versatile synthetic handles for further chemical modification.[3][4] This strategic halogenation is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.[5]
This guide provides an in-depth spectroscopic comparison of the dihalogenated compound, 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, with its key precursors: 2-acetylthiophene, 2-acetyl-4-chlorothiophene, and 2-acetyl-5-bromothiophene. By systematically analyzing the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data at each stage of synthesis, we can elucidate the distinct spectroscopic signature imparted by each halogen. This comparative approach serves as a practical reference for researchers in chemical synthesis and drug development, ensuring confident structural verification and purity assessment.
Synthetic Progression and Spectroscopic Interrogation
The synthesis of this compound from 2-acetylthiophene involves sequential halogenation. Each step yields a product with unique spectroscopic characteristics that confirm the success of the transformation. The logical flow of this synthesis and the corresponding analytical checkpoints are crucial for process validation.
Caption: Synthetic and analytical workflow for producing and verifying the target compound.
Part 1: The Spectroscopic Baseline of 2-Acetylthiophene
2-Acetylthiophene serves as our foundational molecule. Its relatively simple structure provides a clean spectroscopic baseline against which we can measure the effects of subsequent halogenations.
-
¹H NMR (CDCl₃): The spectrum is characterized by three distinct signals in the aromatic region corresponding to the thiophene ring protons and a sharp singlet in the aliphatic region for the acetyl methyl group. The proton at position 5 (H5) typically appears furthest downfield due to its proximity to the sulfur atom and the deshielding effect of the acetyl group. The coupling pattern (doublet of doublets) for H3 and H4 reveals their relationship.
-
FT-IR (ATR): The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically observed around 1665 cm⁻¹. Other significant bands include aromatic C-H stretching just above 3000 cm⁻¹ and various C=C stretching vibrations within the thiophene ring in the 1400-1550 cm⁻¹ region.
-
Mass Spectrometry (EI): The mass spectrum shows a clear molecular ion (M⁺) peak at m/z 126.[6] The base peak is often the acetyl cation [CH₃CO]⁺ at m/z 43, resulting from the characteristic alpha-cleavage of the ketone.
Part 2: The Impact of Mono-Halogenation
Introducing a single halogen atom dramatically alters the spectroscopic profile, providing clear evidence of successful substitution.
2-Acetyl-4-chlorothiophene
The introduction of an electron-withdrawing chlorine atom at the 4-position simplifies the aromatic region of the NMR spectrum and introduces a tell-tale isotopic signature in the mass spectrum.
-
¹H NMR (CDCl₃): With the substitution at C4, only two protons remain on the thiophene ring (H3 and H5). These appear as two distinct doublets, and their chemical shifts are influenced by the new chlorine substituent. The loss of the H4 signal and the simplified coupling are primary indicators of the reaction's success.
-
FT-IR (ATR): The C=O stretching frequency may shift slightly compared to the parent compound due to the electronic influence of the chlorine atom. IR spectra for this compound are available for reference.[7][8]
-
Mass Spectrometry (EI): This is the most definitive technique for confirming chlorination. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion appears as a characteristic pair of peaks: (M⁺) at m/z 160 and (M+2)⁺ at m/z 162, with a relative intensity ratio of approximately 3:1.[9] This pattern is an unambiguous marker for a mono-chlorinated compound.
2-Acetyl-5-bromothiophene
Bromination at the 5-position, adjacent to the sulfur atom, also results in predictable and easily identifiable spectroscopic changes.
-
¹H NMR (CDCl₃): Similar to the chloro-derivative, the ¹H NMR spectrum simplifies to two doublets in the aromatic region, corresponding to the protons at the 3- and 4-positions. The significant downfield shift often observed for the H5 proton in the starting material is now absent.
-
FT-IR (ATR): The carbonyl stretch is again influenced by the electronic nature of the halogen substituent. Reference spectra are publicly available.[10][11]
-
Mass Spectrometry (EI): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approx. 1:1 ratio). This results in a molecular ion signal that is a pair of peaks of almost equal height: (M⁺) at m/z 204 and (M+2)⁺ at m/z 206.[10][12] This distinctive 1:1 isotopic pattern is a hallmark of a mono-brominated species.
Part 3: Spectroscopic Signature of this compound
The final product contains both halogen atoms, leading to a unique combination of the spectroscopic features observed in its precursors.
-
¹H NMR (CDCl₃): The aromatic region of the spectrum is simplified to a single sharp singlet. With both the 4- and 5-positions substituted, only the proton at the 3-position remains, and it has no adjacent protons to couple with. The chemical shift of this lone proton is influenced by the cumulative electronic effects of the adjacent chlorine and the acetyl group.
-
FT-IR (ATR): The frequency of the C=O stretching vibration will be further modulated by the presence of both halogens. This cumulative inductive effect typically results in a shift to a higher wavenumber compared to the mono-halogenated precursors.
-
Mass Spectrometry (EI): The mass spectrum provides the most compelling evidence for the structure. The molecular ion region will display a complex cluster of peaks due to the combined isotopic abundances of both bromine and chlorine. The expected pattern will have three main peaks:
-
M⁺: (C₆H₄³⁵Cl⁷⁹BrOS) at m/z 238
-
M+2⁺: A composite of (C₆H₄³⁷Cl⁷⁹BrOS) and (C₆H₄³⁵Cl⁸¹BrOS) at m/z 240
-
M+4⁺: (C₆H₄³⁷Cl⁸¹BrOS) at m/z 242 The relative intensities of these peaks (roughly 3:4:1) create a unique fingerprint that unequivocally confirms the presence of one chlorine and one bromine atom in the molecule.
-
Comparative Data Summary
| Compound | Key ¹H NMR Signals (Thiophene Ring) | FT-IR (νC=O, cm⁻¹) | Mass Spec (Molecular Ion, m/z) |
| 2-Acetylthiophene | ~7.1-7.8 ppm (3H, complex multiplet) | ~1665 | 126 (M⁺) |
| 2-Acetyl-4-chlorothiophene | Two doublets | Shifted from baseline | 160 (M⁺), 162 (M+2)⁺; Ratio ~3:1 |
| 2-Acetyl-5-bromothiophene | Two doublets | Shifted from baseline | 204 (M⁺), 206 (M+2)⁺; Ratio ~1:1[10] |
| 1-(5-Bromo-4-chloro-thiophen-2-yl)ethan-1-one | One singlet | Shifted from precursors | 238 (M⁺), 240 (M+2)⁺, 242 (M+4)⁺ |
Validated Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended. Typically, 16-32 scans are sufficient for good signal-to-noise.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Data Acquisition: Collect the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention time and purity. Examine the mass spectrum of the corresponding peak, paying close attention to the molecular ion cluster to confirm the isotopic pattern.
Caption: Decision workflow for identifying halogenation patterns via mass spectrometry.
Conclusion
The spectroscopic comparison of this compound and its precursors demonstrates the power of modern analytical techniques in synthetic chemistry. Each successive halogenation imparts a clear and predictable alteration to the NMR, FT-IR, and particularly the mass spectra of the molecules. The simplification of ¹H NMR spectra from three protons to two, and finally to a single proton, provides a clear narrative of the substitution pattern. Most definitively, the unique isotopic signatures of chlorine and bromine in mass spectrometry offer unambiguous confirmation of each synthetic step. By understanding these characteristic spectroscopic fingerprints, researchers can confidently track the progress of their reactions, verify the structure of their products, and ensure the purity required for advancement in drug discovery and materials development.
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A Comparative Guide to the Electrochemical Properties of Halogenated Acetylthiophenes for Advanced Material Applications
In the landscape of organic electronics and drug development, thiophene derivatives stand out for their versatile electronic and biological activities. The targeted functionalization of the thiophene ring allows for the fine-tuning of its electrochemical characteristics, a critical aspect for applications ranging from organic photovoltaics to electroactive pharmaceutical agents. This guide provides an in-depth comparison of the electrochemical properties of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one , a di-halogenated acetylthiophene, with other key thiophene derivatives. We will delve into the theoretical underpinnings of how substituents influence electrochemical behavior and provide detailed experimental protocols for their characterization, offering a comprehensive resource for researchers and developers in the field.
The Influence of Substitution on the Electrochemical Landscape of Thiophenes
The electrochemical behavior of thiophene is dictated by the electron density of the aromatic ring, which directly influences its ability to undergo oxidation and reduction. Substituents on the thiophene ring can either donate or withdraw electron density, thereby altering its redox potentials and the stability of the resulting radical ions.
-
Electron-Withdrawing Groups (EWGs): The acetyl group (-COCH₃), as well as halogen atoms (Bromo and Chloro), are electron-withdrawing. They decrease the electron density of the thiophene ring, making it more difficult to oxidize (anodic process) and easier to reduce (cathodic process). This translates to higher oxidation potentials and lower reduction potentials. The presence of multiple EWGs, as in this compound, is expected to have a synergistic effect, significantly shifting the redox potentials compared to monosubstituted or unsubstituted thiophene.
-
Electron-Donating Groups (EDGs): In contrast, alkyl or alkoxy groups donate electron density, making the thiophene ring easier to oxidize (lower oxidation potential) and more difficult to reduce.
This modulation of redox potentials is intrinsically linked to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. EWGs generally lower both the HOMO and LUMO energy levels, while EDGs raise them.[1][2] The HOMO-LUMO gap is a critical parameter for optoelectronic applications.
Comparative Electrochemical Analysis
To contextualize the properties of this compound, we compare its expected electrochemical behavior with that of well-characterized thiophene derivatives. The following table summarizes these comparisons based on established structure-property relationships.[3][4][5]
| Compound | Substituents | Expected Oxidation Potential | Expected Reduction Potential | Key Features & Applications |
| Thiophene | None | Baseline | Baseline | Fundamental building block for conducting polymers.[6] |
| 2-Acetylthiophene | One EWG (acetyl) | Higher than thiophene | Lower than thiophene | Important intermediate in pharmaceutical synthesis.[7][8][9] |
| Poly(3-alkylthiophene) (P3AT) | Multiple EDGs (alkyl) | Lower than thiophene | Higher than thiophene | Widely used in organic solar cells and transistors due to its conductivity.[3][10] |
| This compound | Two EWGs (Br, Cl) and one EWG (acetyl) | Significantly higher than thiophene and 2-acetylthiophene | Significantly lower than thiophene and 2-acetylthiophene | Potential candidate for applications requiring high oxidative stability or specific electronic properties in materials science and medicinal chemistry. |
Experimental Protocols for Electrochemical Characterization
To empirically validate the electrochemical properties of these compounds, a suite of electrochemical techniques is employed. The following sections detail the standard protocols for these measurements.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.[11][12][13] It provides information on oxidation and reduction potentials, the reversibility of electron transfer reactions, and the stability of the electrochemically generated species.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry analysis.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile.[14] Dissolve the thiophene derivative of interest to a final concentration of 1-5 mM.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[15]
-
Background Scan: Perform a cyclic voltammogram of the electrolyte solution alone to establish the background current and the potential window of the solvent.[15]
-
Analyte Measurement: Introduce the analyte solution into the cell and deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.[16]
-
Data Acquisition: Apply a potential waveform, sweeping from an initial potential to a vertex potential and then back. A typical scan rate is 100 mV/s.[17] Record the resulting current.
-
Data Analysis: Plot the current versus the applied potential. The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction events. The peak potentials provide information about the redox potentials of the analyte.[18]
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for determining accurate peak potentials and for quantitative analysis at low concentrations.[19][20][21] It discriminates against charging current, resulting in a peaked output that is easier to interpret.
Experimental Workflow:
Caption: Workflow for Differential Pulse Voltammetry.
Step-by-Step Protocol:
-
Solution and Cell Setup: Prepare the sample and electrochemical cell as described for cyclic voltammetry.
-
Parameter Selection: In the potentiostat software, select the DPV mode and set the parameters, including the initial and final potentials, pulse amplitude (typically 25-50 mV), pulse width, and scan increment.[20]
-
Measurement: The instrument applies a series of potential pulses of increasing amplitude superimposed on a linear potential ramp. The current is sampled just before the pulse and at the end of the pulse.
-
Data Analysis: The difference in current is plotted against the potential. The resulting voltammogram shows a peak at a potential related to the formal potential of the redox couple. The peak height is directly proportional to the concentration of the analyte.[22]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of electrode materials and for studying charge transfer kinetics.[23][24][25][26] It involves applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current response.
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Step-by-Step Protocol:
-
System Preparation: The electrochemical cell is prepared as for CV and DPV.
-
Experimental Setup: The working electrode is held at a constant DC potential (often the open-circuit potential or a potential corresponding to a specific redox state determined from CV). A small amplitude AC voltage (typically 5-10 mV) is superimposed on this DC potential.
-
Frequency Sweep: The frequency of the AC voltage is varied over a wide range (e.g., from 100 kHz down to 0.1 Hz).
-
Data Acquisition: The impedance of the system (both magnitude and phase angle) is measured at each frequency.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to extract quantitative information about the electrochemical system, such as solution resistance, charge-transfer resistance, and double-layer capacitance.[23][25]
Conclusion
The electrochemical properties of this compound, shaped by the strong electron-withdrawing nature of its substituents, are anticipated to be markedly different from those of simpler thiophene derivatives. Its higher oxidation potential suggests enhanced stability against oxidative degradation, a desirable trait for many electronic applications. The detailed experimental protocols provided herein offer a robust framework for the empirical investigation and validation of these properties. By understanding and precisely measuring the electrochemical behavior of novel thiophene derivatives, researchers can accelerate the design and development of next-generation organic materials and pharmaceuticals.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This guide provides a detailed protocol for the proper disposal of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a halogenated thiophene derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Immediate Safety Precautions
This compound (CAS No: 123418-66-6) is a halogenated organic compound.[1] The presence of both bromine and chlorine atoms necessitates that it be treated as a halogenated waste stream.[2][3][4] The primary known hazard is that it is harmful if swallowed (H302). Due to its chemical structure, it should be handled with the standard precautions for potentially toxic and irritating substances.
Core Safety Mandates:
-
Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date information before handling the chemical.[5]
-
Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing appropriate PPE.[2]
-
Work in a well-ventilated area , preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or dust.[2][6]
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6][7]
Personal Protective Equipment (PPE) Requirements
A proactive approach to safety is paramount. The following table summarizes the minimum PPE required when handling and disposing of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use. | To prevent dermal absorption of the chemical.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or aerosols.[2][6] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Generally not required if handled in a fume hood. If there is a risk of aerosolization outside a hood, use a NIOSH-approved respirator. | To prevent inhalation of the compound, especially if it is a solid that can form dust.[6] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[8][9] this compound must be disposed of as halogenated organic waste .[2][4]
Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[3][4] The container should be made of a material compatible with the chemical and have a secure screw-top cap.[8]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[10][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added
-
The primary hazard(s) (e.g., "Toxic," "Halogenated")
-
-
Transferring Waste:
-
Carefully transfer the waste into the designated container within a fume hood.
-
If the compound is a solid, use a dedicated spatula.
-
If it is in solution, pour carefully to avoid splashing.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][12]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials.[13]
-
The waste container should be stored in secondary containment to prevent spills.[10]
-
Disposal of Contaminated Materials:
-
Any materials that come into direct contact with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this compound down the sink or any other drain.[3][10] Halogenated organic compounds can be toxic to aquatic life and may not be effectively treated by wastewater systems.[6]
-
DO NOT dispose of this chemical in the regular trash.[5]
-
DO NOT allow the chemical to evaporate in the fume hood as a method of disposal.[10]
-
DO NOT mix halogenated waste with non-halogenated waste streams.[3][11] This complicates the disposal process and increases costs.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small spills): If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.
-
By adhering to these procedures, you contribute to a culture of safety and responsibility that is the hallmark of professional scientific practice.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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- Halogenated Solvents in Labor
- Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
